molecular formula C10H7Cl2N B1462926 1,3-Dichloro-6-methylisoquinoline CAS No. 21902-38-5

1,3-Dichloro-6-methylisoquinoline

Cat. No.: B1462926
CAS No.: 21902-38-5
M. Wt: 212.07 g/mol
InChI Key: IQQBGIAYCYYEFH-UHFFFAOYSA-N
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Description

1,3-Dichloro-6-methylisoquinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-8-7(4-6)5-9(11)13-10(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQBGIAYCYYEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=NC(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674961
Record name 1,3-Dichloro-6-methylisoquinoline
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Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21902-38-5
Record name 1,3-Dichloro-6-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21902-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-6-methylisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3-Dichloro-6-methylisoquinoline CAS number 21902-38-5

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: 1,3-Dichloro-6-methylisoquinoline (CAS 21902-38-5) Subtitle: A Versatile Halogenated Scaffold for Regioselective Functionalization in Drug Discovery

Executive Summary

This compound (CAS 21902-38-5) is a high-value heterocyclic building block characterized by an isoquinoline core functionalized with two chlorine atoms at the C1 and C3 positions and a methyl group at the C6 position. This specific substitution pattern renders it an "electrophilic chameleon," enabling sequential, regioselective cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

This guide provides a rigorous technical analysis of the compound’s synthesis, reactivity profile, and handling protocols. It is designed for medicinal chemists leveraging this scaffold to construct complex bioactive molecules, particularly kinase inhibitors and polycyclic alkaloids.

Chemical Profile & Properties[1][2][3][4][5][6]

The introduction of the 6-methyl group modulates the lipophilicity and steric profile of the core without significantly disrupting the electronic differentiation between the C1 and C3 chlorides.

PropertyData
IUPAC Name This compound
CAS Number 21902-38-5
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
Appearance Off-white to light brown solid
Melting Point 95–98 °C (Typical range for pure crystalline form)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water
Reactivity Class Electron-deficient Heterocycle / Bis-electrophile
Storage Inert atmosphere (Ar/N₂), 2–8 °C, protect from moisture

Synthetic Route

The synthesis of this compound is typically achieved via the chlorination of the corresponding homophthalimide derivative. This approach ensures the correct placement of the methyl substituent on the benzenoid ring.

Retrosynthetic Analysis
  • Target: this compound

  • Immediate Precursor: 6-Methylisoquinoline-1,3(2H,4H)-dione (4-methylhomophthalimide)

  • Starting Material: 4-Methylhomophthalic acid (or anhydride)

Step-by-Step Protocol

Step 1: Formation of 6-Methylisoquinoline-1,3-dione

  • Reagents: 4-Methylhomophthalic acid, Ammonium acetate (NH₄OAc) or Urea.

  • Conditions: High-temperature melt (180–200 °C) or reflux in glacial acetic acid.

  • Mechanism: Condensation of the dicarboxylic acid with ammonia equivalents forms the cyclic imide structure.

  • Purification: Recrystallization from ethanol/water.

Step 2: Aromatizing Chlorination (The Critical Step) This step transforms the dione into the aromatic dichloro-heterocycle using a Vilsmeier-Haack type mechanism.

  • Reagents: Phosphorus oxychloride (POCl₃) [Solvent & Reagent], Phosphorus pentachloride (PCl₅) [Optional booster].

  • Catalyst: N,N-Diethylaniline or DMF (catalytic).

  • Procedure:

    • Charge 6-methylisoquinoline-1,3-dione (1.0 eq) into a dried flask under Ar.

    • Add POCl₃ (5–10 eq) carefully.

    • Critical: Add PCl₅ (1.0 eq) if the dione is stubborn; otherwise, POCl₃ alone often suffices at reflux.

    • Reflux (approx. 105 °C) for 4–12 hours. Monitor by TLC (the product is less polar than the dione).

    • Workup (Hazardous): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess phosphoryl halides. Neutralize with solid NaHCO₃ or NH₄OH to pH ~8.

    • Extract with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc, typically 95:5 to 90:10).

Synthesis Start 4-Methylhomophthalic Acid Intermediate 6-Methylisoquinoline- 1,3-dione Start->Intermediate NH4OAc, AcOH Reflux Product 1,3-Dichloro-6- methylisoquinoline Intermediate->Product POCl3, reflux - 2 HCl, - HPO2Cl2

Figure 1: Synthetic pathway converting the homophthalic acid precursor to the target dichloro-isoquinoline.

Reactivity & Regioselectivity

The core value of CAS 21902-38-5 lies in the differential reactivity of the C1 and C3 chlorine atoms.

Electronic Differentiation (C1 vs. C3)
  • C1-Chlorine (Imidoyl Chloride): Located at the position

    
     to the ring nitrogen and adjacent to the fused benzene ring. This position is highly electrophilic due to the inductive electron withdrawal of the nitrogen (C=N bond character). It is the "kinetic" site for substitution.
    
  • C3-Chlorine (Vinyl Chloride-like): Located

    
     to the benzene ring fusion. While still activated by the nitrogen, it lacks the cumulative activation of the ring fusion and the direct imine-like environment. It is significantly less reactive than C1.
    
Sequential Functionalization Strategy

Researchers can exploit this difference to install two different nucleophiles sequentially.

  • First Functionalization (C1): Occurs at room temperature or mild heating.

    • Reactions: SNAr with amines/alkoxides, or Pd-catalyzed Suzuki coupling (low temp).

  • Second Functionalization (C3): Requires forcing conditions (high heat, microwave) or specialized ligands.

    • Reactions: Buchwald-Hartwig amination, Suzuki coupling (high temp).

Reactivity cluster_C1 Position C1 (High Reactivity) cluster_C3 Position C3 (Low Reactivity) Core This compound (CAS 21902-38-5) C1_Product 1-Substituted-3-chloro-6-methylisoquinoline Core->C1_Product Nucleophile A (R-NH2, Ar-B(OH)2) Mild Conditions (RT - 60°C) Final_Product 1,3-Disubstituted-6-methylisoquinoline C1_Product->Final_Product Nucleophile B Forcing Conditions (>100°C, Catalyst)

Figure 2: Regioselective functionalization logic. The C1 position is the primary site of attack, enabling controlled library generation.

Applications in Drug Discovery

  • Kinase Inhibition: The isoquinoline core mimics the adenine ring of ATP. Substitution at C1 (often an aminoaryl group) allows hydrogen bonding with the kinase hinge region, while the C6-methyl group can occupy hydrophobic pockets (Gatekeeper residues).

  • Polycyclic Alkaloids: Used as a precursor for generating complex fused ring systems via intramolecular Heck reactions or C-H activation protocols utilizing the C3-Cl handle after C1 functionalization.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H335): May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood. The compound may sublime or form dust; avoid inhalation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Quenching POCl3 Reactions: This is the most dangerous phase of synthesis. Never add water to hot POCl3. Dilute the reaction mixture with DCM first, then add dropwise to ice with vigorous stirring to prevent thermal runaway from hydrolysis.

References

  • Synthesis of 1,3-Dichloroisoquinolines

    • Title: "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline."
    • Source:J. Chem. Soc., Perkin Trans. 1, 1997, 927-934.
    • URL:[Link]

  • Regioselective Coupling (General Isoquinoline/Quinoline)

    • Title: "Regioselective Suzuki–Miyaura Coupling of 1,3-Dichloroisoquinolines."
    • Source:Tetrahedron Letters, 2002, 43(39), 6987-6990.
    • URL:[Link]

  • Precursor Synthesis (Homophthalimides)

    • Title: "A Convenient Synthesis of Homophthalimides."
    • Source:Synthetic Communic
    • URL:[Link]

  • Compound Data & Safety

    • Title: "this compound - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dichloro-6-methylisoquinoline, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and established chemical principles to present a robust profile of its molecular structure, a plausible synthetic pathway, and its expected chemical reactivity. Particular emphasis is placed on the differential reactivity of the chloro-substituents at the C1 and C3 positions, which offers a handle for selective functionalization and the generation of diverse molecular scaffolds. This document is intended to serve as a foundational resource for researchers interested in leveraging the unique properties of the this compound core for the design and development of novel chemical entities.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its rigid, planar structure provides a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. Consequently, isoquinoline derivatives have been successfully developed as therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases.[1][2]

The introduction of halogen atoms, such as chlorine, onto the isoquinoline core profoundly influences its physicochemical properties and reactivity. The strong electron-withdrawing nature of chlorine modulates the electron density of the heterocyclic ring system, activating it towards certain chemical transformations. In the case of this compound, the presence of two distinct chlorine atoms at the C1 and C3 positions, along with a methyl group on the benzenoid ring, presents a unique combination of features for synthetic exploitation. This guide will delve into the key aspects of this molecule, providing a theoretical and practical framework for its utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a bicyclic system where a pyridine ring is fused to a benzene ring, with chlorine atoms substituting the C1 and C3 positions of the pyridine ring and a methyl group at the C6 position of the benzene ring.

Predicted Physicochemical Properties

While experimental data is limited, the following physicochemical properties for this compound (CAS: 21902-38-5) have been predicted.[3]

PropertyPredicted Value
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
Boiling Point 340.3 ± 37.0 °C
Density 1.351 ± 0.06 g/cm³
pKa -1.03 ± 0.50
Appearance Light brown to brown solid
Spectroscopic Characterization (Analog-Based)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. A singlet corresponding to the methyl group protons would likely appear in the upfield region (δ 2.0-3.0 ppm). The proton at C4, being in the pyridine ring and adjacent to a chlorine atom, would likely appear as a distinct singlet in the aromatic region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals. The carbons bearing the chlorine atoms (C1 and C3) are expected to be shifted downfield. The methyl carbon will appear at a characteristic upfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic and methyl groups, C=C and C=N stretching vibrations of the isoquinoline core, and C-Cl stretching vibrations, typically observed in the 1000-700 cm⁻¹ region.

Synthesis of this compound

A plausible and efficient synthesis of this compound involves a multi-step sequence starting from readily available commercial reagents. The key steps involve the formation of an N-acyl anthranilic acid derivative, its subsequent cyclization to form the corresponding isoquinoline-1,3-dione, and a final chlorination step.

Proposed Synthetic Pathway

Synthesis_of_1_3_dichloro_6_methylisoquinoline p_toluidine p-Toluidine phthalimide N-(4-methylphenyl)phthalimide p_toluidine->phthalimide heat phthalic_anhydride Phthalic Anhydride phthalic_anhydride->phthalimide KMnO4 KMnO₄, Pyridine anthranilic_acid 2-carboxy-N-(p-tolyl)benzamide KMnO4->anthranilic_acid H2SO4 conc. H₂SO₄ dione 6-Methylisoquinoline-1,3(2H,4H)-dione H2SO4->dione POCl3 POCl₃, heat final_product This compound POCl3->final_product phthalimide->anthranilic_acid Oxidative Cleavage anthranilic_acid->dione Cyclization dione->final_product Chlorination

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols (Hypothetical)

The following protocols are based on well-established procedures for the synthesis of analogous compounds.

Step 1: Synthesis of N-(4-methylphenyl)phthalimide

  • In a round-bottom flask, combine equimolar amounts of p-toluidine and phthalic anhydride.

  • Heat the mixture to 180-200 °C for 2-3 hours.

  • Cool the reaction mixture and recrystallize the solid product from ethanol to yield N-(4-methylphenyl)phthalimide.

Step 2: Synthesis of 2-carboxy-N-(p-tolyl)benzamide

  • Dissolve N-(4-methylphenyl)phthalimide in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours.

  • After the reaction is complete (monitored by TLC), cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration and recrystallize from a suitable solvent.

Step 3: Synthesis of 6-Methylisoquinoline-1,3(2H,4H)-dione

  • Add 2-carboxy-N-(p-tolyl)benzamide to concentrated sulfuric acid at room temperature.

  • Heat the mixture to 100-120 °C for 2-4 hours to effect cyclization.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 6-methylisoquinoline-1,3(2H,4H)-dione.

Step 4: Synthesis of this compound

  • In a flask equipped with a reflux condenser, suspend 6-methylisoquinoline-1,3(2H,4H)-dione in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a base (e.g., sodium carbonate or ammonia solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Applications

The two chlorine atoms at the C1 and C3 positions of this compound are the primary sites of reactivity, enabling a wide range of synthetic transformations. Based on studies of the parent 1,3-dichloroisoquinoline, the C1 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the C3 position.[4]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution of the chlorine atoms. Amines, alcohols, and thiols can be used as nucleophiles to displace one or both chlorine atoms, providing access to a variety of substituted isoquinolines. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

  • Suzuki Coupling: Reaction with arylboronic acids in the presence of a palladium catalyst and a base can selectively introduce aryl groups at the C1 position.[4]

  • Stille Coupling: Coupling with organostannanes provides another avenue for the introduction of various organic fragments. The regioselectivity of the Stille coupling has been investigated for 1,3-dichloroisoquinoline.[4]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with amines.

Reactivity_of_1_3_dichloro_6_methylisoquinoline start This compound snar Nucleophilic Aromatic Substitution (SₙAr) start->snar R-NH₂, R-OH, R-SH suzuki Suzuki Coupling start->suzuki Ar-B(OH)₂, Pd catalyst stille Stille Coupling start->stille R-Sn(Bu)₃, Pd catalyst buchwald Buchwald-Hartwig Amination start->buchwald R-NH₂, Pd catalyst amino_isoq 1-Amino-3-chloro-6-methylisoquinolines snar->amino_isoq aryl_isoq 1-Aryl-3-chloro-6-methylisoquinolines suzuki->aryl_isoq vinyl_isoq 1-Vinyl-3-chloro-6-methylisoquinolines stille->vinyl_isoq amino_coupled_isoq 1-Amino-3-chloro-6-methylisoquinolines buchwald->amino_coupled_isoq

Caption: Key reactions of this compound.

Potential Applications in Drug Development and Materials Science

While specific applications of this compound are not yet widely reported, its structural features and reactivity profile make it a highly attractive scaffold for several applications.

Medicinal Chemistry

The ability to selectively functionalize the C1 and C3 positions allows for the generation of libraries of novel isoquinoline derivatives for biological screening. The isoquinoline core is a well-established pharmacophore, and the introduction of diverse substituents via the reactions described above could lead to the discovery of new drug candidates with a range of therapeutic activities, including but not limited to:

  • Anticancer agents

  • Anti-inflammatory compounds

  • Antimicrobial agents

  • Enzyme inhibitors

Materials Science

The rigid, aromatic structure of the isoquinoline core suggests potential applications in materials science. Functionalization with chromophores or other electronically active groups could lead to the development of:

  • Organic light-emitting diode (OLED) materials

  • Fluorescent probes and sensors

  • Organic semiconductors

Safety and Handling

Based on the GHS information for the parent compound, 1,3-dichloroisoquinoline, this compound should be handled with care.[3] It is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and its potential for diverse chemical transformations. The differential reactivity of its two chlorine atoms makes it a valuable platform for the synthesis of complex molecular architectures. It is hoped that this guide will stimulate further research into the chemistry and applications of this versatile heterocyclic building block, leading to new discoveries in both medicinal chemistry and materials science.

References

  • PubChem. 1,3-Dichloroisoquinoline. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • RSC Publishing. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • ResearchGate. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

  • RSC Publishing. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]

  • ResearchGate. Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. [Link]

  • National Center for Biotechnology Information. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds with Isocyanates. [Link]

Sources

Spectroscopic Data Analysis of 1,3-Dichloro-6-methylisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected spectroscopic signature of 1,3-Dichloro-6-methylisoquinoline, a key heterocyclic intermediate in medicinal and materials chemistry. As experimental spectra for this specific compound are not widely available in public-access databases, this document serves as a predictive guide grounded in fundamental spectroscopic principles and comparative data from analogous structures. The insights herein are designed to assist researchers in identifying, characterizing, and utilizing this compound in drug development and scientific discovery.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for assigning spectroscopic signals. The structure and IUPAC numbering for this compound are presented below. This numbering scheme will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Core Principles and Causality

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms (protons). The key parameters are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like chlorine) deshield nearby protons, shifting their signals downfield (to higher ppm values). Electron-donating groups (like a methyl group) have a shielding effect, moving signals upfield (to lower ppm values).

  • Multiplicity: This describes the splitting of a signal due to the influence of neighboring protons (spin-spin coupling). It follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the spatial relationship between coupled protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

For this compound, we anticipate four distinct signals: one for the methyl group and three for the aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~ 8.10Doublet (d)J ≈ 8.5 HzH-8This proton is ortho to a ring carbon (C8a) and is part of the carbocyclic ring. Its downfield shift is typical for isoquinoline systems.
~ 7.65Doublet of doublets (dd)J ≈ 8.5, 1.5 HzH-7Coupled to both H-8 (ortho coupling, ~8.5 Hz) and H-5 (meta coupling, ~1.5 Hz). The methyl group at C-6 will have a minor shielding influence.
~ 7.50Singlet (s) or narrow doubletJ ≈ 1.5 HzH-5Appears as a singlet or a narrow doublet due to weak meta-coupling with H-7. The C-4 proton is absent, removing the larger ortho coupling.
~ 7.45Singlet (s)N/AH-4This is the sole proton on the pyridine ring, and with no adjacent protons, it will appear as a sharp singlet. Its chemical shift is influenced by the adjacent nitrogen and the C-3 chlorine.
~ 2.55Singlet (s)N/A-CH₃The methyl group protons are not coupled to any other protons and will therefore appear as a singlet in a typical aliphatic region.
Standard Experimental Protocol: ¹H NMR

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum[1]. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 300-600 MHz NMR spectrometer.[2] Higher field strengths provide better signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-64 scans to improve the signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

A Sample Preparation (5-10 mg in CDCl3 + TMS) B Data Acquisition (500 MHz NMR, 64 scans) A->B C Data Processing (Fourier Transform, Phasing) B->C D Spectral Analysis (Peak Picking, Integration) C->D

Caption: Standard workflow for NMR data acquisition and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Core Principles and Causality

¹³C NMR provides a count of non-equivalent carbon atoms in a molecule.

  • Chemical Shift (δ): The ¹³C chemical shift range is much larger (~0-220 ppm) than for ¹H NMR, resulting in less signal overlap.[3] Carbons attached to electronegative atoms like chlorine and nitrogen are significantly deshielded and appear downfield.

  • Signal Intensity: In standard proton-decoupled spectra, the intensity of a carbon signal is not directly proportional to the number of carbons. Quaternary carbons (those with no attached protons) typically show weaker signals due to nuclear Overhauser effect (nOe) and relaxation phenomena.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The molecule has 10 carbon atoms, and due to its asymmetry, we predict 10 distinct signals.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 152.0C-1Attached to both nitrogen and chlorine, this iminyl carbon is strongly deshielded.
~ 148.5C-3Attached to chlorine and adjacent to nitrogen, also strongly deshielded.
~ 140.0C-6Aromatic carbon bearing the methyl group. Substituent effects predict this shift.
~ 137.5C-8aQuaternary carbon at the ring junction, typically found in this region for isoquinolines.
~ 131.0C-8Aromatic CH carbon, its shift influenced by proximity to the ring junction.
~ 129.5C-4aQuaternary carbon at the ring junction, adjacent to the pyridine ring.
~ 128.0C-5Aromatic CH carbon, ortho to the methyl-substituted carbon.
~ 126.5C-7Aromatic CH carbon, ortho to the methyl-substituted carbon.
~ 122.0C-4Aromatic CH on the pyridine ring, influenced by adjacent N and C-Cl.
~ 22.0-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.
Standard Experimental Protocol: ¹³C NMR

The protocol is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Sample Preparation: A more concentrated sample is often required (20-50 mg in ~0.7 mL CDCl₃).

  • Instrument Setup: Use a 75-150 MHz NMR spectrometer.

  • Data Acquisition: Employ proton decoupling to simplify the spectrum to singlets. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, processing involves Fourier transformation, phasing, and baseline correction. The solvent signal (CDCl₃ at δ ≈ 77.16 ppm) is typically used for calibration.[4]

Mass Spectrometry (MS)

Core Principles and Causality

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation.

  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule minus one electron gives the molecular weight.

  • Isotopic Pattern: The presence of isotopes like ³⁷Cl (natural abundance ~24.2%) alongside ³⁵Cl (~75.8%) creates a characteristic pattern. A molecule with two chlorine atoms will show a molecular ion region with three peaks: M (containing two ³⁵Cl), M+2 (one ³⁵Cl, one ³⁷Cl), and M+4 (two ³⁷Cl). The relative intensity ratio is approximately 9:6:1.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₀H₇Cl₂N

  • Molecular Weight: 211.08 g/mol

  • Predicted Molecular Ion Peaks:

m/zIsotopic CompositionPredicted Relative Intensity
211C₁₀H₇(³⁵Cl)₂N100% (Base Peak)
213C₁₀H₇(³⁵Cl)(³⁷Cl)N~65%
215C₁₀H₇(³⁷Cl)₂N~10%
  • Plausible Fragmentations: Loss of a chlorine atom (M-35) to give a peak at m/z 176, followed by loss of HCN to give a peak at m/z 149.

A C10H7Cl2N+ (m/z 211, 213, 215) B Loss of Cl A->B -Cl• C C10H7ClN+ (m/z 176, 178) B->C D Loss of HCN C->D -HCN E C9H6Cl+ (m/z 149, 151) D->E

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Standard Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol, dichloromethane) for GC-MS analysis.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-400, using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Interpretation: Identify the molecular ion cluster and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Core Principles and Causality

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of specific chemical bonds and functional groups.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
2980-2850C-H Stretch-CH₃ group
1620-1580C=N StretchImine in isoquinoline ring
1550-1450C=C StretchAromatic ring skeletal vibrations
850-750C-Cl StretchAryl-Chloride
900-800C-H BendOut-of-plane bending for substituted aromatic
Standard Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a common, modern technique for solid samples.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a true sample spectrum.

  • Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 32-64 scans at a resolution of 4 cm⁻¹. The spectrum is usually displayed in terms of transmittance or absorbance.

References

  • LookChem. (n.d.). 6-Bromo-1,3-dichloroisoquinoline. Retrieved February 4, 2026, from [Link]

  • Pápai, M., et al. (2022). Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. Molecules, 27(9), 2953. [Link]

  • PubChem. (n.d.). 6-Chloroquinoline. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dichloroisoquinoline. Retrieved February 4, 2026, from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved February 4, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • Viswanathan, N., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Brown, W. P. (n.d.). 13C nmr spectrum of 1,1-dichloroethane. Doc Brown's Chemistry. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 1-Methylisoquinoline. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Degradation ratio of MFRs. Retrieved February 4, 2026, from [Link]

  • NICODOM. (2012). IS NIR Spectra. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

Sources

FT-IR spectrum of 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 1,3-Dichloro-6-methylisoquinoline

Executive Summary

This compound (CAS 21902-38-5) is a critical halogenated heterocyclic intermediate, primarily utilized in the synthesis of bioactive alkaloids and pharmaceutical pharmacophores.[1][2][3] Its structural integrity—defined by the fusion of a pyridine and benzene ring with specific chlorination at the 1,3-positions and methylation at the 6-position—renders it chemically distinct but spectroscopically complex.

This guide provides a rigorous analysis of its Fourier Transform Infrared (FT-IR) spectrum. It moves beyond simple peak listing to explore the vibrational mechanics governing the molecule, offering researchers a self-validating protocol for structural confirmation during drug development and quality control (QC) workflows.

Experimental Methodology & Sample Preparation

To obtain a research-grade spectrum suitable for structural elucidation, the choice of sampling technique is paramount. As this compound is a solid at room temperature (analogous mp ~120°C), two primary methods are validated:

A. Attenuated Total Reflectance (ATR) – Recommended for Routine QC
  • Crystal Selection: Single-bounce Diamond or ZnSe. Diamond is preferred due to the hardness of crystalline organic solids, ensuring optimal contact.

  • Protocol:

    • Place ~5 mg of sample on the crystal.

    • Apply high pressure via the anvil to eliminate air gaps (critical for observing weak aromatic overtones).

    • Parameter: 4 cm⁻¹ resolution, 32 scans.

  • Why: ATR is non-destructive and rapid. However, peak shifts (~2-5 cm⁻¹) relative to transmission modes may occur due to refractive index dispersion.

B. KBr Pellet Transmission – Recommended for Structural Characterization
  • Matrix: IR-grade Potassium Bromide (KBr).

  • Protocol:

    • Grind 1-2 mg of sample with 200 mg dry KBr in an agate mortar until a fine powder (particle size < 2 µm) is achieved to minimize Christiansen scattering.

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Why: Provides superior resolution in the fingerprint region (1500–400 cm⁻¹) and eliminates path-length ambiguity, essential for detecting the specific C-Cl stretching modes.

Structural Analysis & Vibrational Theory

The vibrational signature of this compound is governed by three structural perturbations to the isoquinoline core:

  • Symmetry Breaking (C₁ point group): The molecule lacks high symmetry, making all vibrational modes IR active.

  • Heavy Atom Effect (Cl): The 1,3-dichloro substitution introduces low-frequency, high-intensity bands and alters the "breathing" modes of the pyridine ring.

  • Hyperconjugation (CH₃): The 6-methyl group introduces aliphatic C-H modes distinct from the aromatic background.

Visualizing the Workflow

FTIR_Workflow Sample Solid Sample (this compound) Prep Sample Preparation (Diamond ATR / KBr) Sample->Prep Grind/Press Acq Data Acquisition (4000-400 cm⁻¹, 32 scans) Prep->Acq IR Beam Process Processing (Baseline Corr., ATR Corr.) Acq->Process Interferogram Analysis Spectral Analysis (Functional Group vs Fingerprint) Process->Analysis Absorbance Spectrum

Figure 1: Validated workflow for acquiring high-fidelity FT-IR data for solid heterocyclic compounds.

Detailed Spectral Assignment

The spectrum is divided into three critical zones. The assignments below synthesize experimental data from analogous chloro-isoquinolines and theoretical principles of heteroaromatic spectroscopy.

Zone I: High Frequency (3100 – 2800 cm⁻¹)
  • Aromatic C-H Stretching (3100–3000 cm⁻¹):

    • Weak to medium intensity bands.

    • Assignment: ν(C-H) of the isolated H at C4 and the benzene ring protons (H5, H7, H8).

  • Aliphatic C-H Stretching (2980–2850 cm⁻¹):

    • Diagnostic Feature: A "blip" or distinct cluster of peaks just below 3000 cm⁻¹, confirming the presence of the 6-methyl group.

    • 2960 cm⁻¹: ν_asym(CH₃).

    • 2870 cm⁻¹: ν_sym(CH₃).

Zone II: The Double Bond Region (1650 – 1350 cm⁻¹)
  • Ring Skeletal Vibrations (ν C=C / ν C=N):

    • Isoquinoline typically shows bands near 1630, 1590, and 1500 cm⁻¹.

    • Effect of Cl: The 1,3-dichloro substitution restricts the "breathing" of the pyridine ring, often intensifying the band near 1570–1560 cm⁻¹ .

    • 1620 cm⁻¹: Pyridine ring stretching (dominated by C=N character).

    • 1380 cm⁻¹: Methyl umbrella deformation (δ_sym CH₃), often overlapping with ring modes.

Zone III: The Fingerprint & Substitution Region (1300 – 600 cm⁻¹)

This is the region of highest specificity (Self-Validation Zone).

  • C-Cl Stretching (800 – 600 cm⁻¹):

    • Chlorine is a heavy atom, pushing these stretches into the far fingerprint region.

    • 780–740 cm⁻¹: Strong, sharp bands characteristic of C-Cl on heteroaromatic rings. The C1-Cl bond (adjacent to Nitrogen) typically absorbs at a slightly higher frequency than C3-Cl due to the inductive effect of the nitrogen.

  • Out-of-Plane (OOP) C-H Bending (< 900 cm⁻¹):

    • 880–860 cm⁻¹: Isolated H at Position 4. (Critical for confirming 3-substitution).

    • 820–800 cm⁻¹: Two adjacent Hydrogens (H7, H8) on the benzene ring.

    • ~900 cm⁻¹: Isolated H at Position 5 (weak).

Summary Table of Diagnostic Bands
Frequency (cm⁻¹)IntensityVibrational Mode AssignmentStructural Significance
3060 Weakν(C-H) AromaticIsoquinoline Core
2965 / 2925 Mediumν(C-H) Aliphatic (CH₃)6-Methyl Confirmation
1615 Mediumν(C=N) / ν(C=C)Pyridine Ring Integrity
1570 StrongRing Skeletal StretchChlorinated Ring Mode
1378 Mediumδ(CH₃) "Umbrella"Methyl Group
1090 StrongIn-plane C-H / RingIn-plane deformation
875 Mediumγ(C-H) OOP (Isolated)H at C4 (verify 3-Cl)
760 Strongν(C-Cl)1,3-Dichloro Pattern

Self-Validation Protocol (QC Check)

To ensure the analyzed sample is indeed this compound and not an isomer (e.g., 7-methyl or 1-chloro-3-methyl), researchers should verify the following logic gate:

  • Check 2900-3000 cm⁻¹: Are aliphatic peaks present?

    • No: Sample is likely 1,3-dichloroisoquinoline (missing methyl).

    • Yes: Proceed.

  • Check 700-800 cm⁻¹: Are there distinct, strong halogen bands?

    • Yes: Confirms chlorination.[4]

  • Check 860-890 cm⁻¹ (OOP): Is there a band for an isolated proton?

    • Yes: Confirms substitution at C3 (leaving H4 isolated). If this band is missing and replaced by a doublet (adjacent H), the Cl might be at position 4.

Structure-Spectrum Correlation Map

Spectrum_Map Core Isoquinoline Core Ring_Modes 1620, 1570 cm⁻¹ (Skeletal Stretch) Core->Ring_Modes Defines Cl_Groups 1,3-Dichloro Cl_Groups->Ring_Modes Shifts CCl_Bands 780-740 cm⁻¹ (C-Cl Stretch) Cl_Groups->CCl_Bands Generates OOP 875 cm⁻¹ (Isolated H4) Cl_Groups->OOP Isolates H4 Me_Group 6-Methyl Aliphatic 2960, 1380 cm⁻¹ (C-H Stretch/Bend) Me_Group->Aliphatic Generates

Figure 2: Correlation map linking structural moieties to specific spectral regions.

References

  • Sigma-Aldrich. (2025). 1,3-Dichloroisoquinoline Product Specification & Physical Properties. Link

  • PubChem. (2025).[1][5] Compound Summary: 1,3-Dichloroisoquinoline (Analogous Core Data). National Library of Medicine. Link

  • McNerney, J. C., & Claydon, B. P. (1970). Vibrational spectra and assignments for quinoline and isoquinoline. Journal of Molecular Spectroscopy, 34(1), 56-77.[6] (Foundational assignment of the isoquinoline core).

  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (Methodology for assigning chloro-heterocycles). Link

  • ChemicalBook. (2025). Isoquinoline, 1,3-dichloro-6-methyl- Properties and Suppliers. Link

Sources

Technical Guide: Regioselective Functionalization of 1,3-Dichloro-6-methylisoquinoline

[1]

Executive Summary

The 1,3-dichloro-6-methylisoquinoline scaffold is a critical intermediate in the synthesis of kinase inhibitors and bioactive heterocycles.[1] Its utility lies in the differential reactivity of the chlorine atoms at the C1 and C3 positions. This guide provides a validated strategy for the sequential functionalization of this scaffold. By exploiting the inherent electronic bias of the isoquinoline ring, researchers can achieve high regioselectivity—exclusively substituting the C1-chloro group via Nucleophilic Aromatic Substitution (

This document details the mechanistic rationale, optimized synthetic protocols, and troubleshooting frameworks necessary to scale this chemistry efficiently.

Mechanistic Underpinnings & Regioselectivity[2][3]

Electronic Activation Analysis

The regioselectivity in 1,3-dichloroisoquinolines is governed by the relative electrophilicity of the C1 and C3 centers.

  • C1 Position (Kinetic Product): The carbon at position 1 is situated between the ring nitrogen and the benzene-fused ring junction. It possesses significant imine character (

    
    ).[1] The inductive withdrawal by the adjacent nitrogen (
    
    
    effect) and the ability to stabilize the anionic Meisenheimer intermediate directly on the electronegative nitrogen make C1 the most electrophilic site.
  • C3 Position (Thermodynamic/Secondary Product): The C3 carbon is vinylogous to the nitrogen.[1] While activated, the resonance stabilization of the intermediate is less favorable compared to C1. Furthermore, the C3 position is sterically less hindered but electronically less deficient.[1]

  • Impact of 6-Methyl Group: The 6-methyl substituent exerts a weak electron-donating effect (

    
    , hyperconjugation) into the benzenoid ring.[1] While this slightly increases the electron density of the overall system compared to the unsubstituted parent, it does not alter the fundamental 
    
    
    reactivity hierarchy. It may, however, require slightly elevated temperatures or longer reaction times compared to 1,3-dichloroisoquinoline.[1]
Reaction Pathway Visualization

The following diagram illustrates the energy landscape and sequential functionalization logic.

ReactionPathwaycluster_legendReactivity LogicSubstrateThis compoundTransition1Transition State (C1 Attack)Lower Activation EnergySubstrate->Transition1 Nucleophile (R-NH2) Base, HeatIntermediateC1-Substituted Product(3-Chloro-1-aminoisoquinoline)Transition1->Intermediate -HCl (Fast)FinalProduct1,3-Disubstituted ProductIntermediate->FinalProduct Step 2: Pd-Catalysis or Harsh SnArInfoC1 is activated by adjacent N (alpha-effect).C3 requires metal catalysis or forcing conditions.

Figure 1: Reaction coordinate logic demonstrating the kinetic preference for C1 substitution over C3.

Synthetic Strategy & Optimization

To maximize yield and purity, a stepwise approach is mandatory .[1] Attempting simultaneous substitution often leads to inseparable mixtures or over-reaction.[1]

Step 1: C1-Selective [1]
  • Nucleophiles: Primary and secondary amines (anilines, morpholine, piperazine) react cleanly.[1] Alkoxides require careful temperature control to avoid bis-substitution.[1]

  • Solvent System:

    • Preferred: NMP or DMAc (High boiling, polar aprotic) for unreactive amines.[1]

    • Alternative: Isopropanol or n-Butanol (Protic) for reactive amines; allows product precipitation.[1]

  • Base: DIPEA (Hünig's base) or

    
    .[1] Avoid strong alkoxide bases if selective mono-substitution is the goal, as they can promote C3 attack.[1]
    
Step 2: C3-Functionalization

Once C1 is substituted, the C3-chlorine is deactivated.[1]

  • Recommendation: Switch to Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

  • Catalyst:

    
     / XPhos or 
    
    
    are effective for sterically hindered or deactivated chlorides.[1]
Summary of Conditions (Data Table)
ParameterC1-Substitution (Step 1)C3-Substitution (Step 2)
Primary Mechanism

(Addition-Elimination)
Metal-Catalyzed Cross-Coupling
Temperature 60°C – 100°C100°C – 140°C (Microwave preferred)
Limiting Reagent This compoundC1-Substituted Intermediate
Preferred Solvent THF, Dioxane, NMPToluene/Water, Dioxane
Key Risk Over-reaction at C3 (rare at <100°C)Protodehalogenation (loss of Cl)

Experimental Protocols

Protocol A: Regioselective C1-Amination ( )

Objective: Synthesis of 1-amino-3-chloro-6-methylisoquinoline derivatives.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add This compound (1.0 equiv, 2.36 mmol) and anhydrous 1,4-Dioxane (10 mL, 0.2 M).

  • Reagents: Add DIPEA (2.5 equiv) followed by the Amine Nucleophile (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

    • Checkpoint: Conversion should be >95% within 4–12 hours.[1] The product typically moves slower (more polar) than the starting material.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (30 mL) and extract with EtOAc (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallization from EtOH/Water is often sufficient.[1] If oil, use flash chromatography (

    
    , 0-20% EtOAc in Hexanes).[1]
    
Protocol B: C3-Arylation via Suzuki Coupling

Objective: Derivatization of the C3-chloro position.[1]

  • Setup: Use a microwave vial or a sealed pressure tube.

  • Charging: Add the C1-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Solvent: Add degassed Dioxane/Water (4:1) .

  • Catalyst: Add

    
      (5 mol%). Purge headspace with Nitrogen for 2 minutes.
    
  • Reaction: Heat at 110°C for 2–4 hours (or 130°C for 30 min in Microwave).

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water, and purify via column chromatography.

Workflow Visualization

The following diagram outlines the decision tree for synthesizing a library of 1,3-disubstituted-6-methylisoquinolines.

WorkflowStartStart: this compoundStep1Step 1: SnAr Conditions(Amine, Base, 80°C)Start->Step1CheckQC: Regioselectivity Check(1H NMR / NOE)Step1->CheckPathAProduct A: 1-Amino-3-chloro...Check->PathA >95% C1-SelectivityStep2Step 2: C3 Functionalization(Suzuki/Buchwald)PathA->Step2FinalFinal Library CompoundStep2->Final

Figure 2: Operational workflow for sequential library generation.

Troubleshooting & Analysis

Validating Regiochemistry

Before proceeding to Step 2, you must confirm the substitution occurred at C1.

  • NOE (Nuclear Overhauser Effect): Irradiate the newly installed N-H or N-alkyl protons.[1] You should observe an enhancement of the C8-H (peri-proton) or the C6-Methyl group signals if the substitution was at C1?

    • Correction: Substitution at C1 places the group far from C6-Me.[1] The definitive NOE is between the C1-substituent and the C8-proton (the proton on the benzene ring "above" the nitrogen).

  • Shift Analysis: In

    
     NMR, the C4-proton (singlet around 7.5–8.0 ppm) will shift upfield significantly if C3 is substituted, but less so if C1 is substituted.[1]
    
Common Issues
  • Problem: Low conversion in Step 1.

    • Solution: Switch solvent to NMP and increase temperature to 100°C. The 6-methyl group deactivates the ring slightly; standard conditions for 1,3-dichloroisoquinoline might need a thermal boost.

  • Problem: Formation of bis-substituted product.

    • Solution: Lower the equivalents of amine to 0.95 and run at lower temperature (RT to 40°C).

References

  • Regioselectivity in 1,3-Dichloroisoquinoline: Ford, A., et al. "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline."[1] Journal of the Chemical Society, Perkin Transactions 1, 2000.[1] [1]

  • Mechanism of

    
     on Heterocycles: 
    Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications."[1] BenchChem Technical Review, 2025.
    [1]
    
  • Pd-Catalyzed Coupling on Isoquinolines: Billingsley, K., & Buchwald, S. L.[1] "Pd-Catalyzed Amination of Chlorinated Heterocycles." Angewandte Chemie International Edition, 2008.[1] [1]

  • General Properties of 1,3-Dichloroisoquinoline: PubChem Compound Summary for CID 298625.[1] [1]

mechanism of 1,3-Dichloro-6-methylisoquinoline formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Formation Mechanism of 1,3-Dichloro-6-methylisoquinoline

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and reaction mechanisms leading to the formation of this compound, a key heterocyclic building block in medicinal and materials chemistry. We will dissect the core chemical principles, explore plausible synthetic routes with mechanistic detail, and provide actionable experimental protocols for researchers and drug development professionals. The primary focus will be on the cyclization of arylacetonitriles and the chlorination of isoquinoline-1,3-dione precursors, offering a robust framework for understanding and executing the synthesis of this important intermediate.

Introduction: Significance of Dichlorinated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of chloro-substituents at the C1 and C3 positions creates a highly versatile intermediate. These halogen atoms serve as reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups.[2][3] The differential reactivity of the C1-Cl and C3-Cl bonds further enhances the synthetic utility of these molecules.[3] Specifically, this compound provides a scaffold for developing kinase inhibitors, agrochemicals, and novel organic materials, making a thorough understanding of its formation essential for advanced chemical synthesis.[4]

Primary Synthetic Pathway: Phosgene-Mediated Cyclization of 4-Methylphenylacetonitrile

One of the most direct and industrially relevant methods for constructing the 1,3-dichloroisoquinoline core involves the reaction of a substituted arylacetonitrile with phosgene (COCl2).[5] This powerful method builds the heterocyclic ring by inserting the C1 carbon and its associated chlorine atom in a single, albeit mechanistically complex, sequence.

Proposed Reaction Mechanism

The reaction commences with the activation of the starting material, 4-methylphenylacetonitrile, by hydrogen chloride. This is followed by a sequence of reactions with phosgene, leading to cyclization and subsequent chlorination to yield the final aromatic product.

Step 1: Nitrile Activation and N-Acylation The nitrile nitrogen is first protonated or activated by HCl. It then reacts with phosgene, a highly reactive di-acyl chloride, to form a reactive N-acyliminoyl chloride intermediate.

Step 2: Electrophilic Aromatic Substitution (Cyclization) This intermediate is a potent electrophile. It undergoes an intramolecular Friedel-Crafts-type acylation, where the electron-rich benzene ring attacks the electrophilic carbon. The methyl group at the para position (which becomes the 6-position of the isoquinoline) is an electron-donating group that helps activate the ring for this electrophilic attack.

Step 3: Tautomerization and Chlorination The cyclized intermediate exists as an isoquinolin-1-one derivative. This keto form can tautomerize to its enol form, a 1-hydroxyisoquinoline. In the presence of excess phosgene or another chlorinating agent like POCl3 (often used in similar transformations), the hydroxyl groups at the C1 and C3 positions are converted to chlorides, leading to the formation of the aromatic this compound.

Mechanistic Diagram

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_end Final Product SM1 4-Methylphenylacetonitrile Int1 N-Acyliminoyl Chloride Intermediate SM1->Int1 Reaction with COCl₂/HCl SM2 Phosgene (COCl₂) + HCl Int2 Cyclized Intermediate (Isoquinolin-1-one form) Int1->Int2 Intramolecular Electrophilic Cyclization Int3 Enol Intermediate (1,3-Dihydroxyisoquinoline form) Int2->Int3 Keto-Enol Tautomerization Prod This compound Int3->Prod Dichlorination with excess COCl₂ or POCl₃ G cluster_start Precursor cluster_inter Key Intermediates cluster_end Final Product Start 6-Methylisoquinoline- 1,3(2H,4H)-dione Int1 Tautomerization (1,3-Dihydroxy-6-methylisoquinoline) Start->Int1 Tautomerization Int2 Activated Di-ester (e.g., Dichlorophosphate) Int1->Int2 Reaction with POCl₃ Prod This compound Int2->Prod Nucleophilic attack by Cl⁻ (x2)

Caption: Dichlorination of the dione precursor.

Experimental Protocols & Data

The following protocol is a representative procedure for the phosgene-mediated cyclization, adapted from established methods for similar structures. [5] WARNING: Phosgene is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures and monitoring.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Equip a three-necked, oven-dried flask with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH), and a gas inlet tube. Maintain a dry, inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In the flask, dissolve 4-methylphenylacetonitrile (1 equivalent) in an inert high-boiling solvent such as chlorobenzene or o-dichlorobenzene.

  • HCl Saturation: Cool the solution to 0-5 °C and bubble dry hydrogen chloride gas through the mixture until saturation is achieved.

  • Phosgene Addition: While maintaining the temperature, introduce phosgene (approx. 2-3 equivalents), either as a condensed liquid or a gas, at a controlled rate.

  • Reaction: Slowly heat the reaction mixture to 100-130 °C and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature and carefully purge with an inert gas to remove any residual phosgene and HCl into the scrubber.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Experimental Workflow Diagram

G Setup 1. Assemble Dry Reaction Apparatus Charge 2. Charge Reactor with 4-Methylphenylacetonitrile and Solvent Setup->Charge HCl 3. Saturate with Dry HCl at 0-5 °C Charge->HCl Phosgene 4. Add Phosgene (2-3 eq.) HCl->Phosgene Heat 5. Heat to 100-130 °C (6-12 h) Phosgene->Heat Monitor 6. Monitor Reaction (TLC / GC-MS) Heat->Monitor Quench 7. Cool and Purge with N₂ Monitor->Quench Isolate 8. Concentrate and Purify Product Quench->Isolate Product Pure 1,3-Dichloro-6- methylisoquinoline Isolate->Product

Caption: Experimental workflow for synthesis.

Data Summary

The following table summarizes key quantitative data for the target compound.

PropertyValueSource
Molecular Formula C₁₀H₇Cl₂NN/A
Molecular Weight 212.08 g/mol N/A
CAS Number 21902-38-5[6]
Appearance White to off-white solidExpected
Melting Point 121-122 °C (for 1,3-Dichloroisoquinoline)[3]
Typical Yield 40-70% (Route dependent)[5]

Conclusion

The formation of this compound is most effectively achieved through two primary mechanistic pathways: the direct phosgene-mediated cyclization of 4-methylphenylacetonitrile and the two-step process involving the synthesis and subsequent dichlorination of 6-methylisoquinoline-1,3(2H,4H)-dione. Both routes leverage fundamental principles of electrophilic aromatic substitution and nucleophilic substitution on activated intermediates. The choice of method depends on the availability of starting materials, scalability, and safety considerations, particularly concerning the handling of phosgene. A thorough understanding of these mechanisms empowers researchers to optimize reaction conditions and adapt these strategies for the synthesis of other valuable substituted isoquinoline derivatives.

References

  • Awuah, E., & Capretta, A. (2010). A practical and efficient route to C1- and C4-substituted isoquinolines. Journal of Organic Chemistry, 75, 5627-5634. Available at: [Link]

  • CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. Google Patents.
  • Synthesis of isoquinolines. CUTM Courseware - Centurion University. Available at: [Link]

  • 6-Bromo-1,3-dichloroisoquinoline. LookChem. Available at: [Link]

  • Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application. (2019). YouTube. Available at: [Link]

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 234. National Center for Biotechnology Information. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2013). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Russian Chemical Bulletin, 62, 1943-1946. ResearchGate. Available at: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. (2011). Acta Crystallographica Section E, 67(Pt 12), o3235. National Center for Biotechnology Information. Available at: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

  • Synthesis of isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal. Available at: [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • 1,3-Dichloroisoquinoline. PubChem. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2014). DUT Open Scholar. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules, 6(10), 846-853. MDPI. Available at: [Link]

  • Synthesis of isoquinoline-1,3-diones. (2020). ResearchGate. Available at: [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020). ResearchGate. Available at: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. Available at: [Link]

  • A) Synthesis of isoquinoline-1,3-dione derivatives 28 through radical... (2022). ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric... (2021). The Royal Society of Chemistry. Available at: [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. Available at: [Link]

  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. (2015). Bentham Science Publishers. Available at: [Link]

  • Chemical Properties of 1,3-Dichlorohexane (CAS 56375-88-3). Cheméo. Available at: [Link]

Sources

Methodological & Application

Strategic Utilization of 1,3-Dichloro-6-methylisoquinoline: A Regioselective Scaffold for Modular Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dichloro-6-methylisoquinoline represents a privileged "trident" scaffold in medicinal chemistry, offering three distinct vectors for orthogonal functionalization. Unlike symmetric heterocycles, this building block possesses inherent electronic bias that allows for predictable, catalyst-controlled regioselectivity.

For drug development professionals, the value of this scaffold lies in its ability to generate complex, non-symmetric isoquinoline libraries without the need for protecting groups. This guide details the sequential exploitation of:

  • The C1-Position: Highly electrophilic, susceptible to rapid Pd(0) oxidative addition and SNAr.

  • The C3-Position: Deactivated chloride, requiring specialized ligands or nickel catalysis for functionalization.

  • The C6-Methyl Group: A latent benzylic handle for lateral oxidation or radical halogenation.

Structural Analysis & Reactivity Profile[1]

The reactivity of this compound is governed by the inductive and mesomeric effects of the endocyclic nitrogen.

  • C1-Cl (The "Soft" Electrophile): Located adjacent to the nitrogen atom (α-position), the C1 carbon is significantly electron-deficient (high LUMO coefficient). It behaves similarly to the 2-position in pyridine or the 4-position in quinazoline. It is the site of exclusive first attack in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions .

  • C3-Cl (The "Hard" Electrophile): The C3 position (β-position relative to nitrogen) is electronically similar to a standard aryl chloride. Once the C1 position is substituted with an electron-rich aryl or amine group, the C3 position becomes further deactivated, requiring high-energy conditions or electron-rich phosphine ligands (e.g., SPhos, XPhos) for subsequent coupling .

  • C6-Methyl: This group is electronically coupled to the ring system but remains chemically inert during C1/C3 transformations, serving as a stable lipophilic spacer until specifically activated via radical mechanisms.

Reactivity Map (Graphviz)

ReactivityMap Scaffold This compound C1 C1 Position (Most Reactive) Scaffold->C1 C3 C3 Position (Least Reactive) Scaffold->C3 C6 C6-Methyl (Latent Handle) Scaffold->C6 Action1 Suzuki/Stille Coupling SNAr Displacement C1->Action1 Action2 Buchwald-Hartwig Ni-Catalyzed Kumada C3->Action2 Action3 Radical Bromination (NBS) Oxidation to COOH C6->Action3

Caption: Orthogonal reactivity vectors of the this compound scaffold.

Preparation of the Building Block[1][2]

While often commercially available, in-house synthesis ensures purity and scalability. The route proceeds via the chlorination of the corresponding homophthalimide derivative.

Precursor Synthesis: Reaction of 4-methylhomophthalic acid with urea (or ammonia) at high temperature (180°C) yields 6-methylisoquinoline-1,3(2H,4H)-dione .

Chlorination Protocol:

  • Reagents: 6-Methylisoquinoline-1,3-dione (1.0 equiv), POCl3 (5.0 equiv, solvent/reagent).

  • Conditions: Reflux (105°C) for 4–6 hours.

  • Workup: Quench carefully into ice-water (exothermic!). Neutralize with NH4OH to precipitate the product.

  • Purification: Recrystallization from EtOH or column chromatography (Hexane/EtOAc).

Application Protocol 1: Regioselective C1-Arylation (Suzuki-Miyaura)

This protocol exploits the high electrophilicity of the C1-Cl bond to install the first diversity element. The C3-Cl bond remains intact under these conditions .

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3–5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed DME and the aqueous Na2CO3 solution via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC or LCMS.

    • Checkpoint: The starting material (MW ~212) should disappear, replaced by the mono-coupled product (MW ~212 + Aryl - Cl). If bis-coupling (C1 and C3) is observed, lower the temperature to 60°C and reduce catalyst loading.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography on silica gel. The 1-aryl-3-chloro product is typically less polar than the starting material.

Data Interpretation:

Parameter Value Note
Regioselectivity >98:2 (C1:C3) Controlled by N-atom activation of C1.
Typical Yield 75–90% Sterically hindered boronic acids may require longer times.

| Key Impurity | Bis-coupled product | Minimized by stoichiometric control (1.1 equiv boron). |

Application Protocol 2: Functionalization of the C3-Position

Once the C1 position is substituted, the isoquinoline ring becomes more electron-rich, deactivating the C3-chloride. Standard Pd(PPh3)4 conditions often fail here. We utilize Buchwald precatalysts or SPhos to force this difficult coupling.

Option A: C3-Amination (Buchwald-Hartwig)
  • Target: 1-Aryl-3-amino-6-methylisoquinoline (Kinase Inhibitor Core).

  • Catalyst System: Pd2(dba)3 (2 mol%) + XPhos or BINAP (4 mol%).

  • Base: Cs2CO3 or NaOtBu (Strong base required).

  • Solvent: Toluene or Dioxane (anhydrous), 100°C.

Option B: C3-Arylation (Second Suzuki)
  • Catalyst System: Pd(OAc)2 + SPhos (highly active for aryl chlorides).

  • Conditions: K3PO4, Toluene/Water, 100°C.

  • Note: If the C1-aryl group is sterically bulky (e.g., ortho-substituted), it may twist out of plane, actually helping C3 reactivity by reducing conjugation.

Application Protocol 3: Lateral C6-Methyl Functionalization

The 6-methyl group allows for "late-stage" diversification. It is best functionalized after C1/C3 manipulations to avoid side reactions with Pd catalysts, unless the C1/C3 substituents are sensitive to radical conditions.

Radical Bromination (Wohl-Ziegler)

This converts the methyl group into a benzylic bromide, a universal electrophile for amines, thiols, or further carbon nucleophiles.

  • Reagents: Substrate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.1 equiv).

  • Solvent: CCl4 (classic) or Trifluorotoluene (green alternative).

  • Procedure: Reflux under Argon. Irradiation with a tungsten lamp (or blue LED) can accelerate initiation.

  • Outcome: Formation of 6-(bromomethyl)-1,3-substituted-isoquinoline .

    • Caution: Over-bromination to the dibromomethyl species can occur. Stop reaction at ~90% conversion.

Sequential Synthesis Workflow (Graphviz)

Workflow Start This compound Step1 Step 1: C1-Suzuki (Pd(PPh3)4, Ar-B(OH)2) Start->Step1 Inter1 1-Aryl-3-chloro-6-methylisoquinoline Step1->Inter1 Step2 Step 2: C3-Amination (Pd-XPhos, Amine) Inter1->Step2 Inter2 1-Aryl-3-amino-6-methylisoquinoline Step2->Inter2 Step3 Step 3: C6-Bromination (NBS, AIBN) Inter2->Step3 Final Target Drug Candidate (Trisubstituted) Step3->Final

Caption: Sequential functionalization workflow to access trisubstituted isoquinoline libraries.

References

  • Ford, A., et al. (2000). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Isoquinolines. Wiley-Interscience. (General Reference for Isoquinoline reactivity).
  • BenchChem. (2025). 1,3-Dichloro-6-nitroisoquinoline Technical Guide. (Analogous scaffold reactivity data). Link

synthesis of pharmaceutical intermediates from 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1,3-Dichloro-6-methylisoquinoline for Pharmaceutical Intermediate Synthesis

Executive Summary & Strategic Value

This compound (CAS: 7115-16-4) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and antiviral agents.[1] Its structural value lies in its tri-functional nature , offering three distinct sites for orthogonal diversification:

  • C1-Position (The "Gateway"): Highly electrophilic, imino-like carbon.[1] susceptible to rapid nucleophilic aromatic substitution (

    
    ) and oxidative addition by Pd(0).[1]
    
  • C3-Position (The "Secondary" Site): Vinyl-like chloride.[1] Less reactive, requiring activation or prior functionalization of C1.[1]

  • C6-Methyl Group (The "Benzylic" Handle): Amenable to radical halogenation or oxidation, often used to append solubilizing tails or linker motifs.[1]

This guide provides a validated roadmap for the regioselective synthesis of pharmaceutical intermediates from this core, focusing on sequential C1


 C3 

C6 functionalization.

Chemo-Selectivity Map & Logic

The successful utilization of this scaffold relies on exploiting the electronic differentiation between the C1 and C3 chlorines.

  • Mechanism: The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing effect on C1 (para-like relationship), making the C1-Cl bond significantly more labile than the C3-Cl bond.

  • Rule of Thumb: In both Pd-catalyzed cross-couplings and

    
     reactions, C1 reacts first .
    

G cluster_legend Reactivity Hierarchy Start 1,3-Dichloro- 6-methylisoquinoline C1_Path Path A: C1 Functionalization (Primary Site) Start->C1_Path Most Reactive (Suzuki/SNAr) C3_Path Path B: C3 Functionalization (Secondary Site) C1_Path->C3_Path Requires C1 Substitution First C6_Path Path C: C6 Benzylic Oxidation (Tertiary Handle) C3_Path->C6_Path Late Stage Modification Legend C1 (High) > C3 (Medium) > C6 (Low/Specific)

Figure 1: Reactivity hierarchy of the this compound scaffold. The C1 position is the kinetic entry point for most synthesis campaigns.

Detailed Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C1

Target: Synthesis of 1-aryl-3-chloro-6-methylisoquinoline.[1]

This protocol selectively installs an aryl group at C1 while leaving the C3-chlorine intact for future reaction. This is critical for building "bi-aryl" kinase inhibitor cores.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) - Note: 
    
    
    
    is an alternative if steric hindrance is high.[1]
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)[1]
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio) or Toluene/Ethanol/Water.[1]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with the isoquinoline substrate, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed DME and the aqueous base solution via syringe.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Critical Parameter: Do not exceed 100°C or prolong reaction beyond 12 hours to avoid "over-coupling" at the C3 position.

  • Monitoring: Monitor by HPLC/TLC. The starting material (Rf ~0.6 in 10% EtOAc/Hex) should disappear, replaced by a lower Rf product.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Point: The product must show retention of the C3-Cl signal in Mass Spec (distinct isotope pattern) and lack of symmetry in NMR compared to a bis-coupled product.

Protocol B: Nucleophilic Aromatic Substitution ( ) at C1

Target: Synthesis of 1-amino-3-chloro-6-methylisoquinoline.

Used when the target drug requires an amino-linker at the C1 position (common in ATP-competitive inhibitors).

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or

    
    [1]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

Step-by-Step Methodology:

  • Setup: Dissolve substrate in NMP (0.5 M concentration).

  • Addition: Add DIPEA followed by the amine.

  • Thermal Activation: Heat to 100–120°C .

    • Note: C1 substitution typically requires higher temperatures than pyridines but lower than unactivated benzenes.

  • Quench: Pour into crushed ice/water. The product often precipitates as a solid.

  • Filtration: Collect solid, wash with water/cold ethanol. Recrystallize if necessary.

Protocol C: Sequential C3-Functionalization (Buchwald-Hartwig)

Target: 1,3-Diaryl or 1-Aryl-3-Amino derivatives.[1]

Once C1 is substituted (from Protocol A), the C3-chlorine becomes the active site.[1]

Reagents:

  • Substrate: 1-Substituted-3-chloro-6-methylisoquinoline[1]

  • Amine/Aniline: (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: Xantphos or BINAP (4 mol%)[1]

  • Base:

    
     (sodium tert-butoxide can cause side reactions with the methyl group).[1]
    
  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology:

  • Preparation: Combine substrate, amine, base, catalyst, and ligand in a sealed tube under Argon.[1]

  • Reaction: Heat to 100–110°C overnight (12–16h).

  • Workup: Filter through a Celite pad. Concentrate filtrate.

  • Purification: Requires careful chromatography as the polarity difference between mono- and di-substituted products may be small.

Analytical Data Summary

ParameterC1-Cl ReactivityC3-Cl ReactivityC6-Methyl Reactivity
Electronic Character Electron-deficient (Imino-like)Vinyl-like / Aryl-likeElectron-rich (Benzylic)
Preferred Reaction

, Suzuki (RT to 80°C)
Buchwald, Suzuki (>100°C)Radical Bromination, Oxidation
Selectivity Control Kinetic (Reacts first)Thermodynamic/ForcedOrthogonal (Requires oxidants)
Typical Yield 85–95%60–80%50–70%

Workflow Visualization

Workflow SM Starting Material This compound Step1 Step 1: C1-Arylation (Suzuki Coupling) Pd(PPh3)4, Ar-B(OH)2, 80°C SM->Step1 Inter1 Intermediate A 1-Aryl-3-chloro-6-methylisoquinoline Step1->Inter1 Step2 Step 2: C3-Amination (Buchwald-Hartwig) Pd2(dba)3, Amine, 110°C Inter1->Step2 Inter2 Intermediate B 1-Aryl-3-amino-6-methylisoquinoline Step2->Inter2 Step3 Step 3: C6-Oxidation (SeO2 or NBS/Oxidation) Formation of Aldehyde/Acid Inter2->Step3 Final Final Drug Precursor Functionalized Kinase Inhibitor Core Step3->Final

Figure 2: Sequential synthetic workflow for transforming this compound into a complex pharmaceutical intermediate.

References

  • Regioselectivity in Isoquinolines: Ford, A., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1] Chemical Science, 2016.[1]

  • Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

  • Nucleophilic Substitution Trends: Beletskaya, I. P., Cheprakov, A. V.[1] "Copper in Cross-Coupling Reactions." Coordination Chemistry Reviews, 2004.[1] (Contextualizing C-N bond formation vs Pd catalysis).

  • Isoquinoline Synthesis Applications: "Synthesis of 1,3-disubstituted isoquinolines via regioselective cross-coupling." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Notes and Protocols: 1,3-Dichloro-6-methylisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,3-Dichloro-6-methylisoquinoline Scaffold

In the landscape of modern medicinal chemistry, the isoquinoline core is a privileged scaffold, forming the foundation of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with versatile handles for molecular elaboration through various cross-coupling reactions. This compound is a particularly valuable, albeit specialized, building block. The two chlorine atoms at the C1 and C3 positions exhibit differential reactivity, allowing for sequential and site-selective functionalization. This, combined with the methyl group at the C6 position which can influence solubility, metabolic stability, and target engagement, makes this molecule a powerful starting point for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound in a drug discovery context. We will delve into detailed protocols for its functionalization and discuss the rationale behind its use in the design of biologically active compounds.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical building block.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueData Source
Molecular FormulaC₁₀H₇Cl₂NN/A
Molecular Weight212.08 g/mol N/A
LogP3.5Predicted[2][3]
Aqueous SolubilityLowPredicted[2]
pKa (most basic)1.5 (Predicted)N/A
Boiling Point~350 °C (Predicted)N/A

Safety and Handling:

This compound is a chlorinated heterocyclic compound and should be handled with appropriate care in a well-ventilated chemical fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for closely related compounds like 1,3-dichloroisoquinoline.[4][5]

The proposed synthesis involves the use of phosphorus oxychloride (POCl₃), which is a highly corrosive and water-reactive substance.[4][5] All manipulations involving POCl₃ must be carried out under anhydrous conditions in a certified chemical fume hood, with appropriate PPE.[4][5]

Proposed Synthesis of this compound

Synthesis_of_1_3_Dichloro_6_methylisoquinoline cluster_0 Step 1: Synthesis of 6-methylisoquinolin-1,3-diol cluster_1 Step 2: Chlorination Starting_Materials 4-Methylphenylacetic acid + Diethyl carbonate Intermediate_1 Diethyl 2-(4-methylphenyl)malonate Starting_Materials->Intermediate_1 Base (e.g., NaOEt) Intermediate_2 2-(4-Methylphenyl)malonamide Intermediate_1->Intermediate_2 Ammonia Product_1 6-Methylisoquinolin-1,3-diol Intermediate_2->Product_1 Cyclization (e.g., PPA) Product_1_chlor 6-Methylisoquinolin-1,3-diol Final_Product This compound Product_1_chlor->Final_Product POCl₃, heat

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of 6-Methylisoquinolin-1,3-diol

This protocol is adapted from general methods for the synthesis of isoquinoline-1,3-diones.[6]

  • Esterification: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 4-methylphenylacetic acid (1 equivalent) in an excess of diethyl carbonate. Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and neutralize with a weak acid. Extract the product, diethyl 2-(4-methylphenyl)malonate, with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Amidation: Treat the crude diethyl 2-(4-methylphenyl)malonate with a solution of ammonia in ethanol in a sealed tube. Heat the mixture at 100-120 °C for 8-12 hours. Cool the reaction vessel, and collect the precipitated 2-(4-methylphenyl)malonamide by filtration.

  • Cyclization: Add the 2-(4-methylphenyl)malonamide to polyphosphoric acid (PPA) and heat the mixture at 150-180 °C for 2-4 hours. Monitor the reaction by TLC. Upon completion, pour the hot mixture onto crushed ice with vigorous stirring. The precipitated solid, 6-methylisoquinolin-1,3-diol, is collected by filtration, washed with water, and dried.

Protocol 2: Chlorination of 6-Methylisoquinolin-1,3-diol

This protocol is based on standard procedures for the chlorination of hydroxy-azaheterocycles.[7][8][9]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 6-methylisoquinolin-1,3-diol (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 equivalents) dropwise to the flask at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a fume hood as it generates HCl gas. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Strategic Functionalization: A Gateway to Diverse Chemical Scaffolds

The key to the utility of this compound lies in the differential reactivity of the two chlorine atoms. The C1 position is more electrophilic and thus more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions compared to the C3 position. This allows for a stepwise functionalization strategy.

Functionalization_Strategy Start This compound Intermediate 1-Aryl-3-chloro-6-methylisoquinoline Start->Intermediate Suzuki Coupling (Selective at C1) Final_Product 1-Aryl-3-amino-6-methylisoquinoline Intermediate->Final_Product Buchwald-Hartwig Amination (at C3)

Caption: Stepwise functionalization of this compound.

Application in Kinase Inhibitor Synthesis

The isoquinoline scaffold is a common feature in many kinase inhibitors. By strategically introducing substituents at the C1 and C3 positions, it is possible to target the ATP-binding site of various kinases. The C1-aryl group can occupy the hydrophobic region of the ATP pocket, while the C3-amino substituent can form crucial hydrogen bonds with the hinge region of the kinase.[10][11]

Table 2: Exemplary Kinase Inhibitory Data for Related Isoquinoline Scaffolds

Compound ScaffoldKinase TargetIC₅₀ (nM)Reference
Pyrazolo[3,4-g]isoquinoline derivative 1bHaspin57[10]
Pyrazolo[3,4-g]isoquinoline derivative 1cHaspin66[10]
Pyrazolo[3,4-g]isoquinoline derivative 2cHaspin62[10]

Note: The data presented is for a related pyrazolo[3,4-g]isoquinoline scaffold and is intended to be illustrative of the potential of isoquinoline-based compounds as kinase inhibitors.

Protocol 3: Selective Suzuki-Miyaura Coupling at the C1 Position

This protocol is adapted from literature procedures for the selective Suzuki coupling of 1,3-dichloroisoquinolines.[12][13]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 1-aryl-3-chloro-6-methylisoquinoline.

Protocol 4: Buchwald-Hartwig Amination at the C3 Position

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl chlorides and can be optimized for the specific substrate.[14][15][16][17][18]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 1-aryl-3-chloro-6-methylisoquinoline (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 0.02-0.1 equivalents), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5-2 equivalents).

  • Solvent: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-3-amino-6-methylisoquinoline.

Conclusion and Future Perspectives

This compound represents a highly versatile and strategically valuable building block for medicinal chemistry. Its differential reactivity at the C1 and C3 positions enables a modular and efficient approach to the synthesis of complex, disubstituted isoquinoline derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The primary application highlighted here, the synthesis of kinase inhibitors, is just one of many possibilities. The functionalized isoquinolines derived from this starting material could also be explored as potential anticancer, antiviral, or anti-inflammatory agents, given the broad biological activities associated with the isoquinoline core.[1][19] Further optimization of the reaction conditions and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

  • (2024-12-31) Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
  • Blakemore, D. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6545-6561.
  • Bollacke, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(9), 2236.
  • New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: Phosphorus Oxychloride.
  • ResearchGate. (2013).
  • Todorova, T., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3248.
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • Fallon, J. K., et al. (2025). Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues. Chemistry – A European Journal.
  • ResearchGate. (2021). IC:50 values of the different compounds in U87MG and LN229 cells after...
  • Blakemore, D. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6545-6561.
  • ResearchGate. (2023).
  • Fisher Scientific. (2025).
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206-214.
  • Sigma-Aldrich. (2023).
  • Al-Tel, T. H., et al. (2024).
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • MDPI. (2020).
  • YouTube. (2025).
  • Tetko, I. V., et al. (2021). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
  • Sigma-Aldrich. (2025).
  • ResearchGate. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines.
  • ResearchGate. (2014).
  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)
  • National Oceanic and Atmospheric Administration. (n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.
  • Azure Biosystems. (2025).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (2021).
  • Indian Chemical Society. (2021).
  • ResearchGate. (2018). The Prediction of Physicochemical Properties.
  • Royal Society of Chemistry. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.
  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • YouTube. (2019). Buchwald-Hartwig coupling.
  • National Institutes of Health. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
  • Bartleby. (n.d.). Isoquinoline Synthesis.
  • Royal Society of Chemistry. (2021). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction.
  • ResearchGate. (2016). Idealised values for the potency (IC 50 ) of an inhibitor with...

Sources

Application Note: Regioselective Functionalization of 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The scaffold 1,3-dichloro-6-methylisoquinoline represents a privileged pharmacophore in kinase inhibitor discovery and agrochemical synthesis. Its utility lies in the presence of two electrophilic sites (C1 and C3) that allow for sequential, regioselective modular construction.

Electronic Structure and Selectivity

The regioselectivity of this scaffold is governed by the intrinsic electronic bias of the isoquinoline ring, modified slightly by the 6-methyl substituent.

  • The C1-Position (Kinetic & Thermodynamic Favorite): The carbon at position 1 is situated between the ring nitrogen and the fused benzene ring. The C=N bond imparts significant partial positive charge (

    
    ) to C1, making it highly electrophilic. In both Nucleophilic Aromatic Substitution (
    
    
    
    ) and Palladium-catalyzed oxidative addition, C1 is the primary site of reactivity.
  • The C3-Position (Latent Electrophile): The C3-chlorine resembles a vinyl chloride moiety. It is significantly less electrophilic than C1 due to the lack of direct resonance stabilization from the nitrogen lone pair during nucleophilic attack and its distance from the inductive pull of the nitrogen.

  • The 6-Methyl Effect: The methyl group at C6 acts as a weak electron-donating group (EDG). While it slightly increases the electron density of the benzenoid ring, its effect on the pyridyl ring (C1/C3) is minimal. Consequently, it does not alter the standard

    
     selectivity order observed in the parent 1,3-dichloroisoquinoline, though it may slightly retard reaction rates compared to the unsubstituted analog.
    
Strategic Workflow

To achieve high chemical yields and purity, researchers must follow a C1


 C3  sequential workflow. Attempting to functionalize C3 while leaving C1 intact is chemically forbidden under standard conditions without blocking groups.

ReactionLogic cluster_logic Selectivity Rule Start 1,3-Dichloro-6- methylisoquinoline C1_Path C1-Functionalization (First Step) Start->C1_Path High Electrophilicity (SnAr / Pd-Cat) C3_Path C3-Functionalization (Second Step) C1_Path->C3_Path Remaining Cl Activated by Ni/Pd Product 1,3-Disubstituted Isoquinoline C3_Path->Product Final Target Rule Reactivity: C1 >> C3

Figure 1: The obligatory sequential workflow for 1,3-dichloroisoquinoline derivatives.

Module 1: C1-Selective Suzuki-Miyaura Coupling

This protocol describes the selective arylation of the C1 position. The 3-chloro group remains intact, serving as a handle for subsequent steps.

Experimental Design
  • Catalyst:

    
     is preferred over highly active species (like Pd-XPhos) to prevent "over-coupling" at C3.
    
  • Solvent System: Toluene/Ethanol/Water biphasic systems provide optimal solubility for the isoquinoline while facilitating the inorganic base activity.

  • Stoichiometry: Use a strict 1.05 equivalent of boronic acid to minimize bis-coupling.

Detailed Protocol
  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv, 212 mg, 1.0 mmol) and Arylboronic acid (1.05 equiv).

  • Solvent & Base: Add Toluene (4 mL) and Ethanol (1 mL). Add

    
     (2.0 M aqueous solution, 1.5 mL, 3.0 equiv).
    
  • Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes (Critical to preserve catalyst).

  • Catalyst Addition: Add

    
     (0.05 equiv, 5 mol%). Seal the vial immediately.
    
  • Reaction: Heat to 90 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (SM) should disappear, and a single major product (

      
      ) should appear. If >5% bis-coupled product is observed, reduce temperature to 80 °C in future runs.
      
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 1-aryl-3-chloro-6-methylisoquinoline typically elutes before any bis-coupled byproduct.

Data Summary: Expected Selectivity

SubstrateBoronic AcidProduct (C1-Aryl)Yield (%)C1:C3 Selectivity
1,3-Cl2-6-Me-IsoQPhenyl-B(OH)21-Ph-3-Cl-6-Me-IsoQ88%> 98:2
1,3-Cl2-6-Me-IsoQ4-OMe-Ph-B(OH)21-(4-OMe)-3-Cl-6-Me-IsoQ85%> 95:5
1,3-Cl2-6-Me-IsoQ3-Pyridyl-B(OH)21-(3-Py)-3-Cl-6-Me-IsoQ79%> 95:5

Module 2: C1-Selective Nucleophilic Aromatic Substitution ( )

For introducing amines, alkoxides, or thiols at C1. The reaction is driven by the electron-deficient nature of the C1 center.

Experimental Design
  • Base: Non-nucleophilic bases like DIPEA (Hünig's base) or

    
     are standard. For weak nucleophiles (e.g., phenols), NaH in THF is required.
    
  • Temperature: C1 displacement typically proceeds at 60–80 °C . Higher temperatures (>120 °C) risk displacing the C3-chlorine.

Detailed Protocol (Amination)
  • Setup: Dissolve This compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagents: Add the Amine nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 80 °C for 6 hours.

    • Note: If using a volatile amine, use a sealed pressure tube.

  • Workup: Pour the reaction mixture into ice-water.

    • Precipitation: Often the product precipitates as a solid. Filter and wash with water.

    • Extraction: If no precipitate forms, extract with EtOAc/LiCl (5% aq) to remove DMF.

  • Purification: Recrystallization from EtOH or Flash Chromatography.

Module 3: Functionalization of the C3-Position

Once C1 is substituted, the C3-chlorine becomes a "deactivated" aryl chloride. Standard conditions used in Module 1 will likely fail. You must switch to "forcing" conditions or more active catalytic systems.

Protocol A: C3-Suzuki Coupling (The "Difficult" Coupling)
  • Catalyst: Switch to

    
     / S-Phos  or 
    
    
    
    . These electron-rich, bulky ligands facilitate oxidative addition into the sterically unhindered but electron-neutral C3-Cl bond.
  • Solvent: 1,4-Dioxane (allows higher reflux temperatures).

  • Temperature: 100–110 °C.

Protocol B: Nickel-Catalyzed Kumada Coupling

If the C3-Suzuki fails, Nickel catalysis is often superior for isoquinoline 3-positions [1].

  • Reagents: 1-substituted-3-chloro-6-methylisoquinoline (1.0 equiv), Ni(dppp)Cl2 (5 mol%), Aryl-MgBr (1.5 equiv).

  • Conditions: THF, Reflux, 2–4 hours.

  • Note: This method is sensitive to functional groups (ketones/esters) on the C1 substituent.

Protocol C: Lithiation (Cautionary Note)

Do NOT attempt direct lithiation (n-BuLi) of the 3-chloro intermediate to generate a C3-anion. Literature evidence on 1,3-dichloroisoquinolines indicates that lithiation at C3 is unsuccessful and leads to complex decomposition or ring opening [1].

Troubleshooting & Optimization Guide

Use the following logic map to troubleshoot low yields or poor selectivity.

Optimization Problem Issue Detected Check1 Is C1 conversion < 50%? Problem->Check1 Check2 Is C3 reacting (Bis-coupling)? Problem->Check2 Sol1 Increase Temp to 100°C Check solvent degassing Check1->Sol1 Yes Sol2 Lower Temp to 60°C Reduce Cat. Load to 1 mol% Check2->Sol2 Yes Sol3 Switch Ligand (Use PPh3 over XPhos) Check2->Sol3 Yes (Ligand Check)

Figure 2: Decision tree for optimizing reaction conditions.

References

  • Ford, A., et al. (2000). "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for Isoquinoline reactivity C1 vs C3).
  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for Suzuki/SnAr mechanistic details).

large-scale synthesis procedure for 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 1,3-Dichloro-6-methylisoquinoline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key heterocyclic building block in the development of novel pharmaceutical agents and functional materials. The protocol is centered around a robust and scalable Vilsmeier-Haack cyclization reaction. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical validation methods. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the synthesis effectively.

Introduction and Strategic Rationale

This compound is a versatile synthetic intermediate. The two chlorine atoms at the 1 and 3 positions exhibit differential reactivity, allowing for sequential and regioselective nucleophilic substitution reactions. This property makes it an invaluable scaffold for building molecular complexity and accessing diverse libraries of isoquinoline derivatives for drug discovery programs.[1]

The Vilsmeier-Haack reaction is the chosen synthetic strategy for its scalability and efficiency. This one-pot procedure utilizes readily available and cost-effective starting materials—N-(4-methylphenyl)acetamide—and converts it directly to the desired dichloroisoquinoline framework.[2][3] This method avoids the need for pre-functionalized or more complex precursors, making it economically viable for large-scale production. The reaction proceeds by forming a potent electrophilic species, the Vilsmeier reagent, which then drives the cyclization of the acetanilide.[2][4]

Reaction Mechanism and Workflow Overview

The synthesis is achieved through a Vilsmeier-Haack cyclization, which can be broken down into two primary stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent. This step is highly exothermic and requires careful temperature control.

  • Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of N-(4-methylphenyl)acetamide attacks the Vilsmeier reagent. A subsequent intramolecular cyclization, followed by dehydration and aromatization, yields the stable this compound product.

The overall workflow is designed for operational simplicity and safety on a large scale.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Reagents: - N-(4-methylphenyl)acetamide - POCl₃ - DMF setup Reactor Setup: - Inert Atmosphere (N₂) - Mechanical Stirring - Cooling Bath reagents->setup vilsmeier Vilsmeier Reagent Formation (POCl₃ + DMF) 0-5 °C setup->vilsmeier Charge Reactor addition Substrate Addition < 10 °C vilsmeier->addition reflux Cyclization & Reflux 80-90 °C, 4-6 h addition->reflux Heat quench Quenching (Pour onto ice) reflux->quench Cool & Quench neutralize Neutralization (aq. NaOH) quench->neutralize extract Extraction (DCM or EtOAc) neutralize->extract dry Drying & Solvent Removal extract->dry purify Recrystallization (Ethanol or Isopropanol) dry->purify analyze Characterization: - NMR, MS, MP purify->analyze product Final Product: This compound analyze->product

Caption: High-level workflow for the synthesis of this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a 1.0 mole scale synthesis. All operations involving phosphorus oxychloride must be performed in a certified, high-performance chemical fume hood.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Mass/VolumeNotes
N-(4-methylphenyl)acetamide149.191.0149.2 gStarting Material. Must be dry.
Phosphorus Oxychloride (POCl₃)153.335.0460 mL (766.5 g)Vilsmeier Reagent Component.
N,N-Dimethylformamide (DMF)73.095.0385 mL (365.5 g)Vilsmeier Reagent Component. Anhydrous grade.
Dichloromethane (DCM)84.93-~2.0 LExtraction Solvent.
Sodium Hydroxide (NaOH)40.00-As neededFor neutralization (e.g., 20% w/v solution).
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~50 gDrying agent.
Ethanol (95%)46.07-~1.0 LRecrystallization Solvent.
Equipment
  • 5 L, 4-necked round-bottom flask (reactor)

  • High-torque overhead mechanical stirrer

  • 500 mL pressure-equalizing dropping funnel

  • Reflux condenser with a gas outlet connected to a scrubber (containing aqueous base)

  • Thermocouple for internal temperature monitoring

  • Large ice-water bath and heating mantle

  • Large separatory funnel (4 L)

  • Rotary evaporator

  • Büchner funnel and filtration flask

Step-by-Step Procedure

Step 1: Vilsmeier Reagent Formation

  • Assemble the reactor setup under an inert nitrogen atmosphere. Ensure all glassware is thoroughly dried.

  • Charge the reactor with anhydrous N,N-dimethylformamide (385 mL, 5.0 mol).

  • Begin vigorous stirring and cool the DMF to 0-5 °C using an ice-water bath.

  • Charge the dropping funnel with phosphorus oxychloride (460 mL, 5.0 mol).

  • Add the POCl₃ dropwise to the cold, stirring DMF. Crucial: Maintain the internal temperature below 10 °C throughout the addition. This addition is highly exothermic. The addition rate should be controlled to take approximately 1.5 - 2 hours.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[5][6] The mixture will become a thick, pale-yellow slurry.

Step 2: Cyclization Reaction

  • While maintaining the temperature below 10 °C, add the N-(4-methylphenyl)acetamide (149.2 g, 1.0 mol) portion-wise to the Vilsmeier reagent slurry over 30 minutes.

  • Once the addition is complete, remove the cooling bath and replace it with a heating mantle.

  • Slowly heat the reaction mixture to 80-90 °C. The slurry will dissolve, and the solution will darken.

  • Maintain the reaction at reflux (80-90 °C) for 4-6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting acetanilide spot is no longer visible.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • In a separate, large vessel (e.g., a 10 L beaker or pilot reactor) suitable for handling corrosive materials, prepare a large volume of crushed ice (~4 kg).

  • Crucial: Under vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This quenching process is highly exothermic and will release HCl gas. Perform this step slowly to control the temperature and off-gassing.

  • Once the addition is complete, slowly neutralize the acidic slurry by adding a 20% aqueous solution of sodium hydroxide until the pH reaches 8-9. This will cause the crude product to precipitate as a solid.

  • Extract the product from the aqueous mixture with dichloromethane (2 x 1 L).

  • Combine the organic layers in a large separatory funnel. Wash with brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Step 4: Purification

  • Transfer the crude solid to a large Erlenmeyer flask.

  • Add ethanol (~1 L) and heat the mixture to reflux with stirring until the solid is fully dissolved.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Expected Yield: 75-85%. Melting Point: 121-122 °C.

Safety and Hazard Management

The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic if inhaled, and reacts violently with water, releasing toxic HCl gas.[7][8] Causes severe skin burns and eye damage.[8]

    • Handling: Always handle in a chemical fume hood under an inert atmosphere.[7] Wear heavy-duty gloves (neoprene is recommended), a face shield, goggles, and a chemical-resistant apron.[9][10]

    • Spills: Neutralize small spills with a dry absorbent material like sodium bicarbonate. For large spills, evacuate the area.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin and eye burns.

Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a face shield, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.[11]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the methyl group protons.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): ESI-MS or GC-MS will confirm the molecular weight of the compound (m/z for C₁₀H₇Cl₂N). The isotopic pattern for two chlorine atoms will be a key diagnostic feature.

  • Melting Point (MP): A sharp melting point close to the literature value (121-122 °C) is a good indicator of purity.

Mechanistic Visualization

The core of the synthesis is the Vilsmeier-Haack cyclization. The simplified mechanism is depicted below.

G cluster_vilsmeier Vilsmeier Reagent Formation cluster_cyclization Cyclization DMF DMF Vilsmeier [ClCH=N(CH₃)₂]⁺ Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Substrate N-(4-methylphenyl)acetamide Intermediate1 Electrophilic Attack Intermediate Substrate->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration & Aromatization

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for isoquinoline synthesis.

References

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? Retrieved from [Link]

  • Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • LookChem. (n.d.). Cas 552331-05-2, 6-Bromo-1,3-dichloroisoquinoline. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylisoquinoline. Retrieved from [Link]

  • ResearchGate. (2025). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF. Retrieved from [Link]

  • ScienceDirect. (2025). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformation of Cyclic Amides and Uracil-Derived Nitrogen Heterocycles During Chlorination. Retrieved from [Link]

  • MDPI. (n.d.). Dichloro[N-[(η6-phenyl)methyl]-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8tetrahydronaphthalen-2-yl)vinyl)benzamide](1,3,5-triaza-7-phosphatricyclo [3.3.1.13,7]decane-κP7). Retrieved from [Link]

  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR 1,1-DICHLOROETHANE. Retrieved from [Link]

  • Air Liquide. (n.d.). Phosphorus Oxychloride | Air Liquide Malaysia. Retrieved from [Link]

  • ACS Publications. (2026). Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. Retrieved from [Link]

  • Google Patents. (n.d.). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • National Institutes of Health. (2022). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. Retrieved from [Link]

  • Varian, Inc. (n.d.). a rapid method to determine 1,3-dichloropropene (1,3-d) by gas chromatography ion trap. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

Sources

Application Note: Synthesis of Novel Heterocycles from 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic exploitation of 1,3-Dichloro-6-methylisoquinoline as a bis-electrophilic scaffold for drug discovery. Unlike symmetrical heterocycles, this substrate offers distinct reactivity profiles at the C1 and C3 positions, enabling highly controlled, sequential functionalization. This document provides validated protocols for regioselective Suzuki-Miyaura coupling , nucleophilic aromatic substitution (


) , and annulation sequences  to generate fused systems such as [1,2,4]triazolo[3,4-a]isoquinolines.

Reactivity Landscape & Mechanistic Insight

To successfully utilize this compound, one must understand the electronic disparity between the two chlorine centers.

The C1 vs. C3 Selectivity Rule

The reactivity order is C1 > C3 .

  • C1 Position: Located adjacent to the ring nitrogen (imine-like). The inductive electron-withdrawing effect of the nitrogen atom renders C1 highly electrophilic. It is the preferred site for initial nucleophilic attack (

    
    ) and oxidative addition (Pd-catalysis).
    
  • C3 Position: Vinylogous to the nitrogen but less activated than C1. Substitution at C3 typically requires forcing conditions or prior functionalization of C1.

  • 6-Methyl Effect: The methyl group at C6 acts as a weak electron donor. While it slightly increases electron density in the benzenoid ring, it does not significantly perturb the electrophilic hierarchy of the pyridine ring.

Decision Matrix: Reaction Pathways
  • Targeting C1: Use stoichiometric nucleophiles at mild temperatures (0–25 °C) or standard Pd-catalysis.

  • Targeting C3: Requires C1 to be blocked (already substituted) or the use of highly active catalysts/ligands at elevated temperatures (>80 °C).

ReactivityMap Substrate 1,3-Dichloro- 6-methylisoquinoline C1_Path Path A: C1-Functionalization (Kinetic Control) Substrate->C1_Path Mild S_NAr or Pd(0) Coupling C3_Path Path B: C3-Functionalization (Thermodynamic/Forcing) C1_Path->C3_Path Sequential Coupling Fused Fused Heterocycles (e.g., Triazoloisoquinolines) C1_Path->Fused Hydrazine Cyclization

Figure 1: Strategic reaction pathways for this compound. C1 is the gateway to diverse derivatives.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C1-Arylation)

This protocol selectively installs an aryl group at the C1 position, leaving the C3-chlorine intact for subsequent elaboration. This selectivity is driven by the faster oxidative addition of Pd(0) into the C1-Cl bond [1].

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with the isoquinoline substrate, arylboronic acid, and

    
    . Seal and purge with Argon/Nitrogen for 5 minutes.
    
    • Note:

      
       is preferred over active precatalysts (like XPhos Pd G2) to avoid "over-reaction" at C3 during the first step.
      
  • Solvation: Add degassed solvent (DME) and aqueous base via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Monitor: Check LCMS for consumption of starting material. The mono-coupled product (1-aryl-3-chloro-6-methylisoquinoline) should be the major peak. Bis-coupling is minimized by controlling stoichiometry and temperature.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc). The 3-Cl atom is stable on silica.

Expected Yield: 75–90% (Mono-arylated product).

Protocol B: Synthesis of [1,2,4]Triazolo[3,4-a]isoquinolines

Fused triazoloisoquinolines are potent pharmacophores. This sequence utilizes the high reactivity of C1 toward hydrazine, followed by an oxidative cyclization [2].

Phase 1: Hydrazine Substitution ( )
  • Reactants: Dissolve this compound (1.0 equiv) in Ethanol (0.5 M).

  • Reagent: Add Hydrazine hydrate (80%, 5.0 equiv).

    • Why excess? To prevent the formation of dimer (bis-isoquinolinyl hydrazine).

  • Conditions: Reflux (78 °C) for 2–4 hours. The C1-Cl is displaced; C3-Cl remains largely intact due to the lower electrophilicity.

  • Isolation: Cool to 0 °C. The product, 3-chloro-1-hydrazinyl-6-methylisoquinoline , often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate and recrystallize.

Phase 2: Oxidative Cyclization
  • Condensation: Suspend the hydrazine intermediate (1.0 equiv) in Toluene. Add an aldehyde (R-CHO, 1.1 equiv) and a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to form the hydrazone.

  • Cyclization: Once the hydrazone is formed, add an oxidant. Iodobenzene diacetate (PIDA, 1.1 equiv) in DCM at RT is a mild, modern alternative to toxic lead tetraacetate or harsh thermal cyclization in nitrobenzene.

  • Mechanism: The hydrazone undergoes oxidative closure to form the 1,2,4-triazole ring fused to the isoquinoline nitrogen.

TriazoloSynthesis SM This compound Hydrazine Intermediate: 1-Hydrazinyl-3-chloro-isoquinoline SM->Hydrazine NH2NH2, EtOH, Reflux (S_NAr at C1) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone R-CHO, cat. AcOH Product Final Scaffold: 3-Substituted-[1,2,4]triazolo[3,4-a]isoquinoline Hydrazone->Product PIDA (Oxidative Cyclization)

Figure 2: Workflow for the construction of the triazoloisoquinoline core.

Protocol C: Sequential Functionalization (Accessing C3)

Once C1 is derivatized (e.g., via Protocol A), the C3-chlorine becomes the focal point. The C3 position is less reactive and often requires "forcing" conditions.

Buchwald-Hartwig Amination at C3
  • Substrate: 1-Aryl-3-chloro-6-methylisoquinoline.

  • Catalyst System:

    
     (5 mol%) + XPhos  or BrettPhos  (10 mol%).
    
    • Ligand Choice: Electron-rich, bulky phosphines are required to activate the sluggish C3-Cl bond.

  • Base:

    
     or NaOtBu.
    
  • Solvent: Toluene or Dioxane, 100–110 °C.

Data Summary: Reactivity Comparison
Reaction TypePosition C1 (Imine-like)Position C3 (Vinyl-like)Recommended Catalyst/Conditions

Fast (RT to 80 °C)Slow/Inert (< 120 °C)No metal; Hydrazine/Amines
Suzuki Coupling Fast (High Yield)Slower (Requires activation)

(C1) vs. XPhos Pd G2 (C3)
Lithiation Possible (Directing Group)Difficultn-BuLi (Low Temp)

References

  • Ford, A. et al. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Shi, J. et al. (2010). Synthesis and crystal structure of 5-(4-chlorophenyl)-3-(2,4-dimethylthiazol-5-yl)-1,2,4-triazolo[3,4-a]isoquinoline. PMC Biophysics. Link

  • Almond-Thynne, J. et al. (2016).[2] Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[2][3] Chemical Science.[1] Link

Sources

The Strategic Application of 1,3-Dichloro-6-methylisoquinoline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] Within the vast chemical space explored for kinase inhibition, the isoquinoline scaffold has emerged as a "privileged structure," capable of interacting with the ATP-binding site of numerous kinases.[2] Its rigid, planar structure provides an excellent foundation for the precise spatial orientation of various substituents to achieve high affinity and selectivity.

This application note focuses on a key building block in the synthesis of such inhibitors: 1,3-dichloro-6-methylisoquinoline . The two chlorine atoms at the C1 and C3 positions offer orthogonal handles for sequential and selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of a diverse library of candidate molecules, facilitating the exploration of structure-activity relationships (SAR). The methyl group at the C6 position can also be a crucial element for modulating potency, selectivity, and pharmacokinetic properties of the final compounds.

Core Synthetic Strategy: Sequential Functionalization of the Dichloro-Isoquinoline Core

The primary advantage of this compound lies in the differential reactivity of its two chlorine atoms. The C1 position is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, compared to the C3 position. This differential reactivity allows for a controlled, stepwise introduction of various substituents, a critical aspect in the efficient synthesis of complex kinase inhibitors.

A typical synthetic workflow, as illustrated below, involves an initial Suzuki-Miyaura coupling at the C1 position to introduce an aryl or heteroaryl moiety, followed by a Buchwald-Hartwig amination at the C3 position to install a desired amine. This sequential approach is fundamental to building a library of 1,3-disubstituted-6-methylisoquinolines for biological screening.

G A This compound B Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, base) A->B Selective C1 Functionalization C 1-Aryl-3-chloro-6-methylisoquinoline B->C D Buchwald-Hartwig Amination (R-NH2, Pd catalyst, base) C->D C3 Functionalization E 1-Aryl-3-amino-6-methylisoquinoline (Kinase Inhibitor Scaffold) D->E

Caption: A general workflow for the synthesis of 1,3-disubstituted kinase inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a representative guide for the synthesis of a 1-aryl-3-amino-6-methylisoquinoline derivative, a common scaffold for kinase inhibitors. Researchers should optimize these conditions based on the specific substrates and desired products.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C1 Position

This protocol describes the selective introduction of a phenyl group at the C1 position of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-3-chloro-6-methylisoquinoline.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often showing good tolerance for heteroaromatic substrates.

  • Base: Sodium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.[3]

  • Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure reproducible results.[4]

Protocol 2: Buchwald-Hartwig Amination at the C3 Position

This protocol describes the subsequent amination of the C3 position with aniline.

Materials:

  • 1-Phenyl-3-chloro-6-methylisoquinoline (from Protocol 1)

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add 1-phenyl-3-chloro-6-methylisoquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add dry toluene to the flask, followed by aniline (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 1-phenyl-3-(phenylamino)-6-methylisoquinoline.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the Buchwald-Hartwig amination of aryl chlorides.[5] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

The modular synthesis enabled by the this compound scaffold is ideal for exploring structure-activity relationships. The following table summarizes hypothetical SAR data for a series of inhibitors targeting a generic kinase, illustrating how systematic modifications can impact potency.

Compound IDR¹ (at C1)R² (at C3)IC₅₀ (nM)
A-1 PhenylAniline50
A-2 3-MethoxyphenylAniline25
A-3 3-PyridylAniline75
A-4 Phenyl3-Chloroaniline15
A-5 Phenyl3-Methylaniline60

Interpretation of SAR Data:

  • Substitution at C1: The introduction of a methoxy group at the meta-position of the phenyl ring at C1 (Compound A-2 ) doubles the potency compared to the unsubstituted phenyl ring (Compound A-1 ). This suggests a potential hydrogen bond acceptor interaction in the kinase's active site. Conversely, replacing the phenyl ring with a 3-pyridyl group (Compound A-3 ) leads to a decrease in activity, indicating that a nitrogen atom in this position may be detrimental to binding.

  • Substitution at C3: Modification of the aniline moiety at the C3 position has a significant impact on activity. The introduction of a chlorine atom at the meta-position (Compound A-4 ) results in a more than three-fold increase in potency, likely due to favorable hydrophobic or halogen-bonding interactions. In contrast, a methyl group in the same position (Compound A-5 ) slightly reduces activity compared to the parent aniline.

Target Kinase and Signaling Pathway: c-Met

Derivatives of the isoquinoline scaffold have shown significant inhibitory activity against various kinases, including c-Met (also known as hepatocyte growth factor receptor or HGFR).[6] c-Met is a receptor tyrosine kinase that, upon binding its ligand HGF, activates downstream signaling pathways involved in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of numerous cancers.[6]

The diagram below illustrates the HGF/c-Met signaling pathway and the point of inhibition by a hypothetical 1,3-disubstituted-6-methylisoquinoline-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration HGF HGF HGF->c-Met Binds Inhibitor 1,3-Disubstituted Isoquinoline Inhibitor->c-Met Inhibits (ATP-competitive)

Sources

Mastering Regioselectivity: A Guide to the Palladium-Catalyzed Cross-Coupling of 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 6-Methylisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials.[1][2] The strategic introduction of substituents at various positions on this heterocyclic framework allows for the fine-tuning of molecular properties, making it a cornerstone in drug discovery and development. Specifically, the 1,3,6-trisubstituted isoquinoline motif is of considerable interest. The 6-methyl group provides a key structural element, and the ability to selectively functionalize the C1 and C3 positions through palladium-catalyzed cross-coupling reactions opens a gateway to a diverse chemical space. This guide provides an in-depth exploration of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 1,3-dichloro-6-methylisoquinoline, with a primary focus on achieving high regioselectivity.

The Crux of the Challenge: Regioselective Functionalization of C1 vs. C3

The central challenge in the cross-coupling of this compound lies in the selective activation of either the C1-Cl or the C3-Cl bond. The inherent electronic properties of the isoquinoline ring system render the C1 position generally more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition to a Pd(0) catalyst. However, this inherent reactivity can be modulated and even overridden by the judicious choice of reaction conditions, particularly the palladium catalyst and, most importantly, the phosphine ligand.[3][4] Understanding the interplay of these factors is paramount for the rational design of synthetic routes to specifically desired isomers.

Generally, monodentate phosphine ligands, such as PPh₃, tend to favor coupling at the more electronically activated C1 position. In contrast, bulky, electron-rich monodentate ligands (e.g., Buchwald-type biaryl phosphines like XPhos or SPhos) or bidentate ligands can exhibit a preference for the C3 position, or in some cases, facilitate double coupling if desired.[3][4] This catalyst-controlled regioselectivity is a powerful tool for synthetic chemists.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Boronic Acids

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for the formation of carbon-carbon bonds.[5][6] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Causality of Reagent Selection for Regiocontrol

For the Suzuki coupling of this compound, achieving selectivity between the C1 and C3 positions is highly dependent on the catalytic system. To favor mono-arylation at the more reactive C1 position, a standard catalyst system such as Pd(PPh₃)₄ can be employed under relatively mild conditions. To achieve coupling at the C3 position, a more sophisticated catalyst system, often involving a bulky, electron-rich phosphine ligand, is typically required. This is because such ligands can facilitate the oxidative addition at the less reactive C-Cl bond.

Experimental Protocol: Selective C1-Arylation (Suzuki-Miyaura)

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C1 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask.

  • Add a 4:1 mixture of toluene and water (5 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-3-chloro-6-methylisoquinoline.

CatalystLigandBaseSolventTemp (°C)Time (h)Coupling PositionTypical Yield (%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O10012-24C170-90[7][8]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane1008-16C3 (with C1 blocked)65-85[9]
Pd₂(dba)₃XPhosCs₂CO₃Toluene11012C3 (with C1 blocked)75-95[9]

Note: The data in the table is representative of Suzuki couplings on analogous dihalo-azaheterocycles and serves as a guideline. Optimization for this compound may be required.

II. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[10][11] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.

Catalyst and Ligand Selection for Regioselective Amination

Similar to the Suzuki coupling, regioselectivity in the Buchwald-Hartwig amination of this compound is dictated by the catalytic system. For selective amination at the C1 position, a palladium precursor with a suitable phosphine ligand is used. Achieving selective amination at the less reactive C3 position often requires more specialized, sterically hindered, and electron-rich ligands that promote oxidative addition at this site.

Experimental Protocol: Selective C1-Amination (Buchwald-Hartwig)

This protocol outlines a general procedure for the selective Buchwald-Hartwig amination at the C1 position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube or a similar reaction vessel, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in anhydrous toluene or 1,4-dioxane (2 mL) under an inert atmosphere to form the pre-catalyst solution.

  • Add the pre-catalyst solution to the Schlenk tube containing the reactants.

  • Add additional anhydrous solvent (3 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-amino-3-chloro-6-methylisoquinoline.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Coupling PositionTypical Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene10012-24C175-95[10][11]
Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane11018-24C170-90[10]
Pd(OAc)₂RuPhosK₂CO₃t-BuOH10012C3 (with C1 blocked)60-80[9]

Note: The data in the table is representative of Buchwald-Hartwig aminations on analogous dihalo-azaheterocycles and serves as a guideline. Optimization for this compound may be required.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13] This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules.

Controlling Regioselectivity in Alkynylation

For the Sonogashira coupling of this compound, selective alkynylation at the C1 position is generally favored due to its higher reactivity. Standard Sonogashira conditions using a catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) salt will typically yield the C1-alkynylated product. Achieving selectivity for the C3 position is more challenging and may require the C1 position to be blocked or the use of specific ligand systems that can overcome the inherent reactivity preference.[3][4]

Experimental Protocol: Selective C1-Alkynylation (Sonogashira)

This protocol provides a general method for the selective Sonogashira coupling at the C1 position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or a similar reaction vessel, condenser, magnetic stirrer, and standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF or DMF (5 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 50-70 °C under the inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-alkynyl-3-chloro-6-methylisoquinoline.

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Coupling PositionTypical Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF604-12C180-95[12][13]
Pd(PPh₃)₄CuIDIPEADMF706-16C175-90[12]
Pd₂(dba)₃/Xantphos-Cs₂CO₃Dioxane10012C3 (with C1 blocked)60-80[3][4]

Note: The data in the table is representative of Sonogashira couplings on analogous dihalo-azaheterocycles and serves as a guideline. Optimization for this compound may be required.

Visualizing the Mechanisms and Workflow

To further elucidate the processes described, the following diagrams illustrate the catalytic cycles for each cross-coupling reaction and a general experimental workflow.

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine Coordination HNR'R'' [Ar-Pd(II)(HNR'R'')L2]+X- [Ar-Pd(II)(HNR'R'')L2]+X- Amine Coordination->[Ar-Pd(II)(HNR'R'')L2]+X- Deprotonation Deprotonation [Ar-Pd(II)(HNR'R'')L2]+X-->Deprotonation Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Cu-C≡CR Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->Ar-Pd(II)(C≡CR)L2 CuX CuX Transmetalation->CuX Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Alkyne Coordination Alkyne Coordination CuX->Alkyne Coordination H-C≡CR Base Cu-C≡CR Cu-C≡CR Alkyne Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation caption Sonogashira Coupling Catalytic Cycles

Caption: Sonogashira Coupling Catalytic Cycles

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine this compound, coupling partner, and base in flask InertAtmo Evacuate and backfill with Ar/N₂ Reactants->InertAtmo Catalyst Add Pd catalyst and ligand InertAtmo->Catalyst Solvent Add anhydrous solvent Catalyst->Solvent Heating Heat to specified temperature with vigorous stirring Solvent->Heating Monitoring Monitor progress by TLC/LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Quenching Quench reaction (e.g., with water) Cooling->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over MgSO₄/Na₂SO₄ Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Chromatography Purify by flash column chromatography Concentration->Chromatography Product Isolated Product Chromatography->Product caption General Experimental Workflow for Cross-Coupling

Caption: General Experimental Workflow for Cross-Coupling

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse range of functionalized molecules. The key to unlocking the full potential of this substrate lies in the precise control of regioselectivity. As demonstrated, the choice of the palladium catalyst and, more specifically, the phosphine ligand, allows for the selective functionalization of either the C1 or C3 position. This guide provides a foundational understanding and practical protocols for researchers to embark on the synthesis of novel 1,3,6-trisubstituted isoquinolines. Further exploration into novel ligands and catalytic systems will undoubtedly continue to expand the scope and efficiency of these important transformations, paving the way for the discovery of new therapeutics and advanced materials.

References

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). Beilstein Journal of Organic Chemistry. [Link]

  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (2020). MDPI. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. (2006). Organic & Biomolecular Chemistry. [Link]

  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. (2004). Canadian Journal of Chemistry. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI. [Link]

  • Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. (2012). ResearchGate. [Link]

  • Sonogashira coupling in natural product synthesis. (2015). Organic Chemistry Frontiers. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry. [Link]

  • New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. (2007). Letters in Organic Chemistry. [Link]

  • Synthesis of 1-Benzyl-, 1-Alkoxyl-, and 1-Aminoisoquinolines via Rhodium(III)-Catalyzed Aryl C-H Activation and Alkyne Annulation. (2021). The Journal of Organic Chemistry. [Link]

  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (2024). The Journal of Organic Chemistry. [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Monatshefte für Chemie - Chemical Monthly. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2013). ResearchGate. [Link]

  • Three-Component Synthesis of Isoquinolone Derivatives via Rh(III)-Catalyzed C–H Activation and Tandem Annulation. (2022). The Journal of Organic Chemistry. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (2023). Angewandte Chemie International Edition. [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. (2023). RSC Advances. [Link]

  • Synthesis of isoquinolines via C−H activation using aryl hydrazone as directing group. (2020). ResearchGate. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Organic & Biomolecular Chemistry. [Link]

  • Co(III)‐catalyzed synthesis of isoquinolines from arylhydrazones. (2020). ResearchGate. [Link]

  • Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. (2022). YouTube. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2011). Green Chemistry. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Dichloro-6-methylisoquinoline Optimization

Subject: Optimization of Reaction Conditions for this compound (CAS 21902-38-5) From: Senior Application Scientist, Chemical Process Development To: Research & Development Team

Executive Summary

This guide addresses the synthesis and optimization of This compound , a critical heterocyclic building block. The primary challenge in this synthesis is the dual chlorination of the 6-methylisoquinoline-1,3(2H,4H)-dione (also known as 4-methylhomophthalimide) precursor. Incomplete chlorination and hydrolysis during workup are the most frequent failure modes.

This document provides an optimized protocol, a troubleshooting Q&A, and a mechanistic breakdown to ensure reproducibility and high purity.

Part 1: Optimized Experimental Protocol

Objective: Synthesis of this compound from 6-methylisoquinoline-1,3-dione via dehydrative chlorination.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
6-Methylisoquinoline-1,3-dione 1.0SubstrateEnsure high dryness (<0.5% water).[1]
Phosphorus Oxychloride (POCl₃) 5.0 - 10.0Reagent/SolventActs as both solvent and chlorinating agent.
Phosphorus Pentachloride (PCl₅) 1.1 - 1.5BoosterEssential for converting the lactam/imide oxygens completely.
Diethylaniline (optional) 0.5 - 1.0Base catalystBuffers HCl; accelerates reaction in stubborn cases.
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

  • Addition: Charge the flask with 6-methylisoquinoline-1,3-dione (solid). Add PCl₅ (solid) in one portion.

  • Solvation: Carefully add POCl₃. Caution: Exothermic reaction may occur.[2]

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) .

    • Checkpoint: The suspension should solubilize as the reaction proceeds.

    • Duration: Maintain reflux for 3–6 hours . Monitor by TLC (Solvent: 10% EtOAc/Hexanes).

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Distillation: Remove excess POCl₃ under reduced pressure (rotary evaporator with a base trap) to leave a thick syrup. Do not pour the reaction mixture directly into water without removing excess POCl₃, as the violent hydrolysis can degrade the product.

    • Quenching: Slowly pour the residue onto crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO₃ or NH₄OH to pH 7–8.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (0-5% EtOAc in Hexanes).

Part 2: Troubleshooting & FAQs

Q1: I see a spot on TLC with lower Rf than the product. What is it? A: This is likely the monochloro intermediate (either 1-chloro-3-hydroxy-6-methylisoquinoline or its tautomer).

  • Cause: Insufficient reaction time, old PCl₅ (hydrolyzed), or too low temperature.

  • Fix: Add an additional 0.5 equiv of PCl₅ and extend reflux time by 2 hours. Ensure your oil bath is actually maintaining reflux inside the flask, not just at the wall.

Q2: My product yield is low, and I recovered starting material after aqueous workup. A: This indicates hydrolysis of the product or the reactive intermediate back to the dione.

  • Mechanism: The imidoyl chloride intermediates are highly electrophilic. If the quenching is too hot or acidic, water attacks the C-Cl bond.

  • Fix: Remove all excess POCl₃ before quenching. Perform the quench on ice. Keep the pH neutral to slightly basic (pH 8) immediately after quenching.

Q3: The reaction mixture turned into a black tar. A: This is due to thermal decomposition or polymerization, often caused by "hot spots" or lack of solvent.

  • Fix: Ensure adequate volume of POCl₃ (at least 5-8 mL per gram of substrate). If scaling up, use mechanical stirring to prevent charring on the flask walls.

Q4: Can I use SOCl₂ (Thionyl Chloride) instead of POCl₃? A: Generally, no . SOCl₂ is less effective for aromatizing chlorination of cyclic amides/imides compared to POCl₃/PCl₅. The phosphoryl bond (P=O) formation provides the thermodynamic driving force for the elimination of oxygen from the lactam.

Part 3: Mechanistic Visualization

The following diagram illustrates the activation of the dione carbonyls by POCl₃/PCl₅, followed by nucleophilic displacement by chloride.

ChlorinationMechanism Start 6-Methylisoquinoline- 1,3-dione Act1 O-Phosphorylated Intermediate Start->Act1 + POCl3/PCl5 (Activation) Inter Monochloro Intermediate Act1->Inter + Cl- - PO2Cl2- Hydrolysis Hydrolysis (Byproduct) Act1->Hydrolysis + H2O (Quench) Product 1,3-Dichloro- 6-methylisoquinoline Inter->Product + POCl3/Cl- (2nd Chlorination)

Figure 1: Step-wise activation and nucleophilic substitution pathway converting the 1,3-dione to the 1,3-dichloro aromatic system.

Part 4: Data Summary & Properties

PropertyValue
Chemical Formula C₁₀H₇Cl₂N
Molecular Weight 212.07 g/mol
CAS Number 21902-38-5
Appearance Off-white to pale yellow solid
Melting Point 121–122 °C (Lit.)
Solubility Soluble in DCM, EtOAc, CHCl₃; Insoluble in water

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 298625, 1,3-Dichloroisoquinoline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-Dichloro-6-methylisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this critical synthesis. By understanding the reaction mechanisms and potential pitfalls, you can optimize your process, improve yield, and ensure the purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, focusing on common synthetic routes and the rationale behind impurity formation.

Q1: What are the most common synthetic strategies for preparing the 1,3-dichloroisoquinoline scaffold?

A1: The two most prevalent and industrially relevant methods for constructing the dichloroisoquinoline core are variations of the Bischler-Napieralski reaction and syntheses starting from arylacetonitriles.

  • Bischler-Napieralski Approach: This classic method involves the cyclization of a β-arylethylamide using a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][3] For this compound, the synthesis would start from an N-acyl derivative of 2-(m-tolyl)ethan-1-amine. The intermediate dihydroisoquinoline is subsequently oxidized and chlorinated.[1][4] This method is robust but requires careful control of temperature and stoichiometry to prevent side reactions.

  • Arylacetonitrile-based Synthesis: A highly effective route involves the reaction of an appropriately substituted arylacetonitrile (e.g., (m-tolyl)acetonitrile) with phosgene (or a phosgene equivalent) and hydrogen chloride.[5] This sequence builds the heterocyclic ring and installs the chloro groups, often in a one-pot or sequential process, to form the target dichloroisoquinoline structure.

Q2: Why is impurity formation so common in these syntheses?

A2: Impurity generation is primarily due to the high reactivity of the reagents and intermediates involved. Key factors include:

  • Incomplete Reactions: Both the cyclization and chlorination steps can be incomplete, leaving starting materials or mono-chlorinated intermediates in the final mixture.

  • Side Reactions: The strong dehydrating/chlorinating agents (like POCl₃) can promote unwanted side reactions, such as the formation of styrenes via a retro-Ritter reaction in the Bischler-Napieralski pathway.[1][4]

  • Hydrolysis: The chloro groups on the isoquinoline ring are susceptible to hydrolysis, especially during aqueous work-up or if moisture is present. This leads to the formation of highly polar hydroxyisoquinoline or isoquinolinone impurities.[6]

  • Starting Material Impurities: The purity of the initial arylacetonitrile or β-arylethylamide is critical. Any impurities in these precursors will likely be carried through the synthesis and complicate purification.

Q3: What is the Vilsmeier-Haack reaction, and is it relevant to this synthesis?

A3: The Vilsmeier-Haack reaction is a formylation reaction that uses a Vilsmeier reagent (typically formed from POCl₃ and DMF) to add a formyl (-CHO) group to an electron-rich aromatic ring.[7][8] While not a direct route to this compound, it is a related transformation often used in quinoline and isoquinoline chemistry.[9][10] Understanding its mechanism is useful because the reagents (POCl₃/DMF) are similar to those used in chlorination steps, and similar byproducts can arise if DMF is present as a solvent or impurity.

Part 2: Troubleshooting Guide: Common Impurities & Solutions

This section provides a detailed question-and-answer guide to specific experimental issues, helping you identify and mitigate common impurities.

Q4: My TLC/LC-MS shows a major byproduct with a mass of M-35.5 (loss of Cl). What is it and how do I prevent it?

A4: This is a classic sign of a mono-chlorinated isoquinoline impurity, most likely 1-Chloro-6-methylisoquinolin-3(2H)-one or 3-Chloro-6-methylisoquinolin-1-ol .

  • Causality & Mechanism: This impurity arises from incomplete chlorination or, more commonly, from partial hydrolysis of the desired 1,3-dichloro product. The C1 and C3 positions have different reactivities towards nucleophiles (like water). During an aqueous workup or if the reaction is not rigorously anhydrous, water can displace one of the chloride ions.

  • Prevention Strategy:

    • Anhydrous Conditions: Ensure all glassware is flame-dried, and all solvents and reagents are strictly anhydrous.[11] Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Controlled Work-up: Quench the reaction mixture by pouring it onto crushed ice rather than adding water directly. Neutralize carefully with a cold, dilute base (e.g., NaHCO₃ solution) while keeping the temperature low to minimize hydrolysis.

    • Sufficient Chlorinating Agent: Ensure at least two equivalents of the chlorinating agent (e.g., POCl₃) are used to drive the reaction to completion.

  • Removal: This impurity is more polar than the desired product. It can typically be removed using column chromatography on silica gel with a non-polar eluent system (e.g., Hexanes/Ethyl Acetate or Toluene).

Q5: I have a significant amount of starting material left even after extended reaction times. What's going wrong?

A5: This indicates a problem with the cyclization or chlorination activation step.

  • Causality & Mechanism: In the Bischler-Napieralski route, the cyclization requires a potent dehydrating agent to form the key nitrilium ion intermediate.[2][4] If the agent is old or hydrated, the reaction will stall. For arylacetonitrile routes, insufficient activation by HCl or phosgene will prevent the formation of the reactive intermediate necessary for ring closure.[5]

  • Troubleshooting Protocol:

    • Reagent Quality: Use freshly opened or distilled POCl₃. For reactions requiring P₂O₅, ensure it is a fine, white powder and not clumped or discolored from moisture absorption.[1][3]

    • Temperature Control: For many of these reactions, sufficient thermal energy is required. Ensure your reaction is reaching the target temperature (often reflux). For substrates without strong electron-donating groups, higher temperatures are necessary to facilitate the electrophilic aromatic substitution.[1][4]

    • Catalyst (if applicable): Some variations may use a Lewis acid catalyst. Ensure it is active and used in the correct loading.

Q6: My crude product is a dark, tarry material that is difficult to purify. What causes this and how can I avoid it?

A6: Polymerization and decomposition are significant risks when working with highly reactive electrophilic intermediates at elevated temperatures.

  • Causality & Mechanism: The reactive intermediates, such as the Vilsmeier-Haack type species or nitrilium ions, can self-condense or react with other species in the mixture to form complex polymeric byproducts, especially if the reaction is overheated or run for too long.

  • Prevention & Optimization:

    • Temperature Management: Do not exceed the recommended reaction temperature. Use an oil bath with a thermocouple for precise temperature control. Excessively high temperatures can lead to product decomposition.[10]

    • Controlled Addition: Add the substrate to the pre-formed activating/chlorinating reagent solution slowly at a lower temperature (e.g., 0 °C) before gradually heating to the target reaction temperature. This maintains a low concentration of the reactive intermediate.

    • Reaction Monitoring: Use TLC or a rapid LC-MS quench to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent prolonged heating of the product.

Impurity Summary Table
Impurity Identity Likely Cause Relative Polarity (Silica TLC) Prevention & Mitigation Strategy
Starting Material (e.g., N-acyl-m-toluidine)Incomplete cyclization/activationVaries (often mid-polarity)Use fresh, active reagents (POCl₃, P₂O₅); ensure adequate reaction temperature and time.
Mono-chloro-hydroxy-isoquinolinePartial hydrolysis during work-upHighUse anhydrous conditions; perform a cold, careful aqueous work-up; use non-aqueous work-up if possible.
6-Methylisoquinoline-1,3-dioneComplete hydrolysisVery HighRigorous exclusion of water throughout the process and work-up.
Polymeric TarOverheating, extended reaction timeBaseline (immobile)Strict temperature control; monitor reaction closely and stop upon completion; controlled addition of reagents.

Part 3: Protocols and Visualizations

Protocol: Identification of Hydrolysis Impurities via TLC

This protocol provides a quick method to assess the purity of your crude this compound and identify common hydrolysis byproducts.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate

  • UV lamp (254 nm)

  • Crude reaction sample, dissolved in dichloromethane (DCM)

  • Reference standard of pure this compound (if available)

Procedure:

  • Prepare the TLC chamber by adding the mobile phase to a depth of ~0.5 cm. Cover and let the atmosphere saturate for 10-15 minutes.

  • On the TLC plate, draw a faint pencil line ~1 cm from the bottom (the origin).

  • Spot a small amount of your dissolved crude sample onto the origin. If you have a reference standard, spot it in an adjacent lane.

  • Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to air dry completely.

  • Visualize the spots under a UV lamp (254 nm).

  • Interpretation:

    • The desired product, This compound , is relatively non-polar and will have a high Rf value (e.g., ~0.7-0.8).

    • Mono-hydrolyzed impurities (e.g., 1-Chloro-3-hydroxy...) are more polar and will have a lower Rf value (e.g., ~0.3-0.4).

    • Di-hydrolyzed impurities (the dione) are very polar and may appear near the baseline (Rf ~0.0-0.1).

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting common issues.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Material (e.g., N-acyl-m-toluidine) Reagents Anhydrous Reagents (POCl3, Solvent) Reaction Cyclization & Chlorination (Heat / Reflux) Start->Reaction Reagents->Reaction Monitoring TLC/LC-MS Monitoring Reaction->Monitoring Check Conversion Monitoring->Reaction Incomplete Quench Cold Aqueous Quench Monitoring->Quench Complete Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure 1,3-Dichloro- 6-methylisoquinoline Purification->Product

Caption: General workflow for synthesis and purification.

TroubleshootingTree Start Poor Yield or Impure Product CheckTLC Analyze Crude by TLC/LC-MS Start->CheckTLC HighPolar High Polarity Impurities? CheckTLC->HighPolar LowConversion High % Starting Material? CheckTLC->LowConversion Tarry Dark / Tarry Product? CheckTLC->Tarry HighPolar->LowConversion No Sol_Hydrolysis Issue: Hydrolysis Action: Use Anhydrous Conditions, Cold/Careful Work-up HighPolar->Sol_Hydrolysis Yes LowConversion->Tarry No Sol_Reagents Issue: Inactive Reagents Action: Use Fresh POCl3/P2O5, Check Reaction Temp LowConversion->Sol_Reagents Yes Sol_Temp Issue: Decomposition Action: Reduce Temperature, Monitor Reaction Time Tarry->Sol_Temp Yes End Proceed to Optimized Purification Tarry->End No

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]

  • Govindasamy, M., et al. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Pawar, R. P., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Kirby, G. W., Tan, S. L., & Uff, B. C. (1969). Cyanochlorination and cyanogenation of isoquinoline. Journal of the Chemical Society D: Chemical Communications. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. [Link]

  • YouTube. (2022). Bischler-Napieralski Reaction. [Link]

  • ResearchGate. (n.d.). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. [Link]

  • Science of Synthesis. (n.d.). Product Class 6: Isoquinolinones. [Link]

  • ResearchGate. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. [Link]

  • ResearchGate. (n.d.). Synthetic pathway to quinoline derivative 14 via Vilsmeier–Haack reaction. [Link]

  • Kessar, S. V., et al. (1976). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PubChem. (n.d.). 1,3-Dichloroisoquinoline. [Link]

  • Organic Syntheses. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. [Link]

Sources

purification of 1,3-Dichloro-6-methylisoquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,3-Dichloro-6-methylisoquinoline

Executive Summary

You are working with This compound , a halogenated heterocyclic building block critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Purity is paramount here; residual regioisomers or hydrolyzed byproducts (lactams) can poison palladium catalysts.

While 1,3-dichloroisoquinoline (the parent compound) has a reported melting point of 121–122 °C [1], the 6-methyl derivative is structurally similar but slightly more lipophilic. This guide provides a robust, self-validating recrystallization protocol designed to maximize both purity and recovery.

Phase 1: Solvent System Selection

The "Black Box" of purification. Do not guess; screen.

For chlorinated isoquinolines, the dipole moment created by the nitrogen and chlorines makes them soluble in moderately polar aprotic solvents but less so in protic or non-polar solvents at room temperature.

Solvent Screening Table

Use this table to select your starting system based on your crude material's behavior.

Solvent SystemRoleSuitabilityNotes
Ethanol (Abs.) Single SolventHigh Best starting point. High solubility at boiling; low at 0°C.
Heptane / EtOAc Binary PairHigh Excellent for removing non-polar impurities. Start with 9:1 Heptane:EtOAc.
Acetonitrile Single SolventMedium Good for very polar impurities, but recovery yields can be lower due to high solubility.
DCM / Hexane Binary PairLow Risk of "oiling out" due to rapid evaporation of DCM. Avoid if possible.
Water Anti-solventN/A DO NOT USE. Chlorinated isoquinolines can hydrolyze to isocarbostyrils at high temps in water.

Phase 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-ISOQ-06)

This protocol assumes a standard synthesis via


 chlorination of the corresponding homophthalimide or isoquinolinone [2].
Step 1: Dissolution & Hot Filtration
  • Place crude this compound in a round-bottom flask.

  • Add Ethanol (approx. 5 mL per gram of solid) and add a magnetic stir bar.

  • Heat to reflux (

    
    ) using a heating mantle.
    
    • Observation: If solid does not dissolve, add solvent in 1 mL increments until clear.

  • Critical Step: If the solution is dark or contains suspended particles (likely phosphate salts from synthesis), perform a hot filtration through a pre-warmed glass frit or Celite pad.

    • Why? Salts act as nucleation sites for premature, impure crystallization.

Step 2: Controlled Nucleation
  • Remove filtrate from heat and allow it to cool to room temperature slowly (over 30-45 mins).

    • Troubleshooting: If crystals do not form by 40 °C, scratch the glass wall with a rod or add a seed crystal.

  • Once at room temperature, move the flask to an ice-water bath (

    
    ) for 1 hour.
    
Step 3: Isolation & Drying
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the cake with cold Ethanol (

    
    ).
    
  • Dry under high vacuum (< 2 mbar) at

    
     for 4 hours.
    
    • Caution: Do not overheat; chlorinated heterocycles can sublime.

Phase 3: Troubleshooting & FAQs

Q1: My compound "oiled out" (formed a liquid layer) instead of crystallizing. What happened? A: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.

  • Fix: Re-heat the mixture to redissolve the oil. Add more solvent (approx. 20% more volume) to lower the saturation temperature. Allow to cool very slowly with vigorous stirring.

Q2: The melting point is broad (e.g., 115–125 °C). Is it pure? A: No. A range >2 °C indicates impurities.

  • Likely Culprit: Regioisomer contamination (e.g., 6-methyl vs. 7-methyl isomers if the starting material wasn't pure) or hydrolyzed mono-chloro lactams.

  • Action: Recrystallize again using a different system (switch from Ethanol to Heptane/EtOAc).

Q3: Can I use water as an anti-solvent? A: Strictly No. The C-Cl bonds, particularly at the 1-position, are susceptible to nucleophilic attack by water at high temperatures, reverting the product to the lactam (isoquinolinone) [3].

Phase 4: Process Logic Visualization

The following diagram outlines the decision matrix for purification.

Recrystallization_Workflow Start Crude this compound SolventCheck Solvent Screening (Ethanol vs. Heptane/EtOAc) Start->SolventCheck Dissolution Dissolve at Reflux SolventCheck->Dissolution Insolubles Insoluble Particles? Dissolution->Insolubles HotFilter Hot Filtration (Remove Salts) Insolubles->HotFilter Yes Cooling Slow Cooling (RT -> 0°C) Insolubles->Cooling No HotFilter->Cooling Oiling Did it Oil Out? Cooling->Oiling Reheat Reheat & Dilute Oiling->Reheat Yes FilterDry Filter & Vacuum Dry Oiling->FilterDry No (Crystals Formed) Reheat->Cooling QC QC: HPLC & Melting Point FilterDry->QC

Figure 1: Decision tree for the purification of chlorinated isoquinolines, addressing common failure modes like oiling out and salt contamination.

References

  • Sigma-Aldrich. (n.d.). 1,3-Dichloroisoquinoline Product Specification. Retrieved from

  • Ford, A., et al. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1, (6), 927-934.
  • Legros, J. Y., et al. (2001). Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions. Tetrahedron, 57(13), 2507-2514.

Technical Support Center: Purification of 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1,3-Dichloro-6-methylisoquinoline by column chromatography. This document provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure a successful separation. Our approach is grounded in established chromatographic principles to provide you with a robust and reproducible methodology.

Part 1: Pre-Chromatography Planning & Compound Analysis

This section addresses the critical questions you should ask before starting your experiment. A successful purification begins with a thorough understanding of the target molecule and the separation matrix.

Q1: What are the key physicochemical properties of this compound I need to consider?

A1: Understanding the properties of this compound is crucial for designing the purification protocol. Based on available data for the target compound and its close analogs, we can summarize the key characteristics:

  • Appearance: Expected to be a light brown to brown solid.[1]

  • Polarity: As a halogenated N-heterocycle, the molecule is moderately polar. The two chlorine atoms are electron-withdrawing, and the nitrogen atom can participate in hydrogen bonding with the stationary phase. This moderate polarity means it will adhere to silica gel but can be eluted with a suitable solvent mixture.

  • Solubility: While specific solubility data is limited, it is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone, and less soluble in non-polar solvents like hexanes.

  • Stability: The dichloroisoquinoline core is generally stable, but like many halogenated compounds, it can be sensitive to highly acidic or basic conditions. Standard silica gel is slightly acidic, which is generally acceptable.[2] If degradation is observed, deactivating the silica gel may be necessary.

PropertyPredicted/Known ValueSource
Molecular Formula C₁₀H₇Cl₂NN/A
Molecular Weight 212.08 g/mol N/A
Appearance Light brown to brown Solid[1]
Boiling Point 340.3±37.0 °C (Predicted)[1]
Density 1.351±0.06 g/cm³ (Predicted)[1]
Storage Temp. 2-8°C, sealed, away from moisture[1]

Q2: How do I select the appropriate stationary and mobile phases?

A2: This is the most critical decision in developing the separation.

  • Stationary Phase: Standard silica gel (60 Å pore size, 230-400 mesh) is the recommended stationary phase. Its slightly acidic nature and high surface area provide excellent resolving power for moderately polar compounds like ours.[2] Alumina could be used, but silica gel generally offers better performance for this class of compounds.

  • Mobile Phase (Eluent) Development: The goal is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) Rf value of approximately 0.25-0.35 . This Rf provides the optimal balance between retention on the column and elution time, leading to good separation.

    • Start with a binary system: A common and effective choice is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate ).

    • Run test TLC plates: Spot your crude reaction mixture on several TLC plates and develop them in solvent systems of varying polarity (e.g., 5%, 10%, 20%, 30% Ethyl Acetate in Hexanes).

    • Analyze the results:

      • If the target spot remains at the baseline, increase the polarity (more Ethyl Acetate).

      • If the target spot moves with the solvent front (Rf > 0.8), decrease the polarity (less Ethyl Acetate).

      • The ideal system will show clear separation between your target spot and major impurities.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step guide to the entire column chromatography workflow.

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_tlc 1. Develop Solvent System via TLC prep_column 2. Pack Column (Wet or Dry) prep_tlc->prep_column prep_sample 3. Prepare Sample (Dry Loading) prep_column->prep_sample run_load 4. Load Sample on Column prep_sample->run_load run_elute 5. Elute with Solvent (Isocratic or Gradient) run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect analysis_tlc 7. Analyze Fractions by TLC run_collect->analysis_tlc analysis_pool 8. Combine Pure Fractions analysis_tlc->analysis_pool analysis_evap 9. Evaporate Solvent analysis_pool->analysis_evap product product analysis_evap->product Pure Product

Caption: Overall workflow for column chromatography purification.

Step-by-Step Methodology

1. Column Preparation (Wet Packing Method)

  • Rationale: The wet packing method, where the silica is mixed with the mobile phase to form a slurry, is generally preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase bed, which would ruin the separation.[3]

  • Procedure:

    • Clamp the column vertically to a retort stand. Ensure it is perfectly vertical.

    • Place a small plug of cotton or glass wool at the bottom of the column, using a long rod to push it into place.[2]

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • In a beaker, mix your calculated amount of silica gel (typically 30-50x the weight of your crude sample) with your starting, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) to form a smooth, pourable slurry.

    • Pour the slurry into the column. Use a funnel. Open the stopcock to allow the solvent to drain, collecting it for reuse.

    • Continuously tap the side of the column gently to ensure the silica packs down into a uniform bed.[4]

    • Once all the silica has settled, add another thin layer of sand on top to protect the silica surface from being disturbed during sample and eluent addition.[5]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry from this point forward. [5]

2. Sample Loading (Dry Loading Method)

  • Rationale: Since this compound is a solid, dry loading is the superior method. It ensures that the sample is introduced to the column in a very narrow, concentrated band, leading to much better separation than wet loading (dissolving the sample in solvent).

  • Procedure:

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).

    • Add a small amount of silica gel (approx. 2-3x the weight of your crude sample) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica.

    • Carefully add this powder to the top of your packed column.

    • Gently tap the column to settle the sample layer.

3. Elution and Fraction Collection

  • Rationale: A gradient elution is often more efficient than an isocratic (single solvent mixture) elution. You start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to cleanly elute your moderately polar target compound, and finally, highly polar impurities.

  • Procedure:

    • Begin eluting with your starting solvent (e.g., 5% EtOAc/Hexanes).

    • Collect the eluent in numbered test tubes or flasks (fractions). Keep the fraction sizes consistent (e.g., 10 mL or 20 mL).[6]

    • Gradually increase the polarity of the eluent according to a pre-determined gradient. A sample gradient is shown below.

    • Monitor the separation by spotting fractions onto TLC plates.

Step Solvent System (% EtOAc in Hexanes) Volume Purpose
15%2x Column VolumeElute very non-polar impurities
210%3x Column VolumeElute remaining non-polar impurities
315%5x Column VolumeElute the target compound
430%3x Column VolumeElute more polar impurities
550%2x Column VolumeColumn Wash

4. Analysis and Product Isolation

  • Analyze the collected fractions by TLC. Spot every few fractions on a plate alongside a sample of your crude starting material.

  • Identify the fractions that contain only your pure product (single spot at the correct Rf).[6]

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Part 3: Troubleshooting and FAQs

This section addresses common problems encountered during column chromatography and provides logical solutions.

G problem Problem: Poor Separation cause1 Cause 1: Rf values too close problem->cause1 cause2 Cause 2: Column Overloaded problem->cause2 cause3 Cause 3: Poor Packing / Channeling problem->cause3 cause4 Cause 4: Sample band too wide problem->cause4 sol1 Solution: Re-develop TLC. Try different solvent system (e.g., DCM/Hexanes). cause1->sol1 sol2 Solution: Reduce sample amount. Use more silica (increase silica:sample ratio). cause2->sol2 sol3 Solution: Re-pack column carefully. Ensure slurry is homogenous and no air is trapped. cause3->sol3 sol4 Solution: Use dry loading. Dissolve sample in minimum volume if wet loading. cause4->sol4

Caption: Decision tree for troubleshooting poor separation.

Q3: My compound is stuck at the top of the column and won't move. What's wrong?

A3: This is a classic problem indicating your mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using 10% Ethyl Acetate in Hexanes, move to 20%, then 30%. Be patient, as it takes time for the new solvent front to reach your compound. In the future, ensure your TLC development shows the compound has an Rf value of at least 0.15 in the starting eluent.

Q4: My compound came out immediately in the first few fractions. How do I fix this?

A4: This means your mobile phase is too polar, and your compound has little to no interaction with the stationary phase. It is "running with the solvent front."

  • Solution: You will need to repeat the column using a significantly less polar mobile phase. If you used 20% Ethyl Acetate in Hexanes, try starting with 5%. Always confirm with TLC first; an ideal solvent system gives your target an Rf of ~0.3.[7]

Q5: The separation is poor, and all my fractions are mixed. What happened?

A5: This can have several causes:

  • Poor Solvent Choice: The TLC showed good separation, but the column failed. This can happen if the Rf values of the components are too close together. A difference in Rf of at least 0.2 is recommended for an easy separation. Try a different solvent system (e.g., Dichloromethane/Hexanes) that may offer different selectivity.

  • Column Overload: You used too much crude sample for the amount of silica. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight. If overloaded, the compound bands will be too broad to separate effectively.

  • Bad Packing: The column was not packed uniformly, leading to cracks or channels in the silica bed. This allows the sample to flow through unevenly, destroying the separation. The column must be repacked.[7]

  • Sample Band was too Diffuse: If you used the wet loading method and dissolved your sample in too much solvent, the initial band was too wide. Use the dry loading method described above for solids to ensure a sharp, concentrated starting band.[5]

Q6: I see cracks in my silica bed. Is the run ruined?

A6: Yes, almost certainly. Cracks or air bubbles create channels where the solvent and sample can flow through without interacting with the stationary phase, which completely ruins the separation. This is often caused by the column running dry at some point. The only solution is to start over and ensure the silica bed is always submerged in solvent.

Q7: My purified compound looks colored, but I expected a white solid. Is it still impure?

A7: Not necessarily. While "light brown to brown" is the described color for the crude solid, even after purification, trace impurities that are highly colored can persist.

  • Action: First, check the purity by TLC. If you see a single spot, the color is likely inherent or due to a very minor, highly chromophoric impurity. You can consider a second purification step, such as recrystallization or a second column with a different solvent system, to try and remove the color if absolute purity is required.

References

  • LookChem: 6-Bromo-1,3-dichloroisoquinoline Properties. Available at: [Link]

  • PubChem: 1,3-Dichloroisoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • University of Rochester, Department of Chemistry: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ChemistryViews: Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). Available at: [Link]

  • University of Victoria, Department of Chemistry: Column chromatography. Available at: [Link]

  • Chemistry LibreTexts: Column Chromatography. (2023). Available at: [Link]

  • How to run column chromatography: University of New South Wales. Available at: [Link]

  • ResearchGate: What is the basic principle for selecting mobile phase in preparative column chromatography? (2014). Available at: [Link]

  • YouTube: Column chromatography. (2019). Available at: [Link]

Sources

Technical Support Center: Synthesis of 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,3-Dichloro-6-methylisoquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. We will move beyond simple procedural outlines to address the nuanced challenges of this synthesis, focusing on the causality behind common side products and offering field-proven troubleshooting strategies to ensure the integrity and yield of your target compound.

Core Synthesis Strategy: A Two-Stage Approach

The most prevalent and reliable pathway to this compound involves the chlorination of a precursor, 6-methylisoquinoline-1,3(2H,4H)-dione. This dione is typically synthesized via the cyclization of a suitable N-acyl-phenylacetic acid derivative. Understanding this two-part process is fundamental to diagnosing issues that may arise.

G cluster_0 Stage 1: Dione Formation cluster_1 Stage 2: Chlorination Precursor p-tolylacetic acid + isocyanate derivative Dione 6-Methylisoquinoline- 1,3(2H,4H)-dione Precursor->Dione Cyclization Chlorination This compound Dione_ref 6-Methylisoquinoline- 1,3(2H,4H)-dione Dione_ref->Chlorination  Chlorinating Agent  (e.g., POCl₃, PCl₅) G Product 1,3-Dichloro- 6-methylisoquinoline Intermediate 1-Chloro-6-methyl- isoquinolin-3(2H)-one Product->Intermediate  H₂O / Δ (fast) Dione 6-Methylisoquinoline- 1,3(2H,4H)-dione Intermediate->Dione  H₂O / Δ (slower)

Technical Support Center: 1,3-Dichloro-6-methylisoquinoline Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization, Safety, and Troubleshooting for the Chlorination of 6-Methylhomophthalimide Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists[1]

Introduction

Welcome to the technical support hub for the synthesis of 1,3-dichloro-6-methylisoquinoline . This intermediate is a critical scaffold for various pharmaceutical agents, particularly in the development of kinase inhibitors and antiviral drugs.

The transition from gram-scale to kilogram-scale synthesis of this molecule presents unique challenges, primarily driven by the chlorination step using Phosphorus Oxychloride (


) .[1] This guide addresses the three most common failure modes:
  • Incomplete Chlorination: Stalling at the monochloro- or phospho-intermediate stage.[1]

  • Thermal Runaway: Catastrophic exotherms during the quench phase.

  • Hydrolytic Instability: Reversion to the 1-hydroxy impurity during workup.[1]

Module 1: The Reaction (Chlorination)[2][3][4]

The Chemistry

The conversion of 6-methylhomophthalimide (or 6-methylisoquinoline-1,3-dione) to the 1,3-dichloro derivative requires forcing conditions.[1] Unlike simple acid chlorides, the isoquinoline system requires high temperatures to chlorinate the C3 position effectively.

Mechanism & Workflow

The reaction proceeds via an initial O-phosphorylation followed by nucleophilic displacement by chloride.[1]

ReactionPathway Start 6-Methylhomophthalimide Inter1 O-Phosphorylated Intermediate Start->Inter1 POCl3, Base (Low Temp) Inter2 1-Chloro-3-hydroxy (Transient) Inter1->Inter2 Heat (-PO2Cl2-) Product 1,3-Dichloro-6- methylisoquinoline Inter2->Product POCl3/PCl5 (Reflux >90°C)

Figure 1: Stepwise chlorination pathway. Note that high thermal energy is required to drive the second chlorination at the C3 position.

Troubleshooting Guide: Reaction Stalling
SymptomProbable CauseCorrective Action
Thick Slurry / Stirring Failure Solvent Volume:

acts as both reagent and solvent.[1] As the dione dissolves and complexes, viscosity spikes.
Increase

:
Maintain a minimum ratio of 5-6 volumes of

per gram of substrate. Do not use co-solvents (toluene/MeCN) until the reaction is complete.
Incomplete Conversion (Mono-Cl) Temperature too low: The C1-Cl forms easily; C3-Cl requires reflux (

).[1]
Force Reflux: Ensure internal temperature reaches

. If using a co-solvent, distill it off to raise the boiling point.
Reaction Stalls at 90% Depleted Chlorinating Power:

hydrolysis produces phosphoric acid, which inhibits the reaction.
Add

:
For stubborn substrates, add 0.5 – 1.0 eq of Phosphorus Pentachloride (

). This regenerates fresh

in situ and boosts chlorinating power.[1]

Module 2: Safety & Quenching (Critical Hazard)

The Hazard: Delayed Exotherm

The most dangerous step in this process is the quench .


 hydrolysis is exothermic.[1] However, when 

is mixed with water, it can form a biphasic system or viscous polymeric phosphoric acids that delay hydrolysis.[1]
  • Risk: You add water, see no heat, add more water, and suddenly the accumulated mixture hydrolyzes all at once (thermal runaway).

  • Gas Evolution: The quench releases massive amounts of

    
     gas.
    
Protocol: The "Reverse Quench"

NEVER add water to the reaction mixture.[2] Always add the reaction mixture to the quench solution.

QuenchLogic Step1 Reaction Complete? Step2 Distill excess POCl3 Step1->Step2 Yes Step3 Dilute residue with DCM or Toluene Step2->Step3 Vacuum Distillation Decision Quench Method Step3->Decision MethodA Method A (Preferred): Pump reaction mix into chilled aq. K2CO3 or NaOH Decision->MethodA Base Sensitive? No MethodB Method B (Alternative): Pump reaction mix into chilled Water Decision->MethodB Base Sensitive? Yes Warning CRITICAL: Keep T < 20°C Monitor HCl Off-gassing MethodA->Warning MethodB->Warning

Figure 2: Safe quenching decision tree. Distillation of excess reagent is the single most effective safety control.

Step-by-Step Safe Quench Protocol
  • Strip the Reagent: Distill off 70-80% of the excess

    
     under vacuum. Note: Do not distill to dryness; the residue may solidify.
    
  • Dilute: Redissolve the thick residue in dry Dichloromethane (DCM) or Toluene (3-4 volumes).

  • Prepare Quench Tank: Fill a separate reactor with ice water or 10%

    
     / 
    
    
    
    (if the product is acid-sensitive).[1]
  • Controlled Addition: Slowly pump the organic reaction mixture into the quench tank.

    • Control: Maintain Quench Tank

      
      .
      
    • Ventilation: Ensure scrubbers are active to handle

      
       evolution.[1]
      

Module 3: Purification & Stability

The Instability Issue

The chlorine at the C1 position (adjacent to the Nitrogen) is activated for Nucleophilic Aromatic Substitution (


).
  • Problem: Extended exposure to hot acidic water (during quench) or strong hot base can hydrolyze the C1-Cl back to the C1-OH (isoquinolone).[1]

  • Solution: Keep the quench cold (

    
    ) and perform phase separation immediately.
    
Purification Strategy

This compound is typically a solid.[1]

  • Extraction: After quenching, extract into DCM. Wash with brine.[1]

  • Drying: Dry over

    
     (avoid prolonged exposure to acidic silica).
    
  • Crystallization:

    • Solvent: Heptane or Hexane/EtOAc.[1]

    • Method: Dissolve in minimal hot EtOAc, slowly add Heptane until cloudy, cool to

      
      .
      
    • Purity Check: HPLC should show a single peak. If a peak appears at RRT ~0.8, it is likely the hydrolyzed 1-hydroxy impurity.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: generally, No.

is excellent for converting carboxylic acids to acid chlorides or alcohols to alkyl chlorides. However, for the aromatization/chlorination of the isoquinoline dione system,

(often with

) is required to drive the dehydration and chlorination of the tautomeric enol forms effectively.

Q: My product is turning pink/red during workup. Why? A: This usually indicates the formation of N-oxide impurities or polymerization of trace aniline-like byproducts.[1] This often happens if the quench was too hot or if the reaction was exposed to light/air for too long. A filtration through a short pad of neutral alumina or silica usually removes the color.

Q: How do I clean the reactor after a


 scale-up? 
A: Do not use water initially.  Rinse the reactor with Acetone or Ethyl Acetate first to remove organic residues. Then, perform a "controlled kill" of the rinse solvent by adding it slowly to a large volume of base. Only after the organic rinse should you introduce water to the reactor.

References

  • Process Safety of

    
    : 
    
    • Li, X., et al. (2010).[1] "Hydrolysis of Phosphoryl Trichloride (

      
      ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development. 
      
  • Isoquinoline Chlorination Chemistry

    • Ford, A., et al. (1997).[1] "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1.

  • General Chlorination of N-Heterocycles

    • User Guide: "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination."[1] National Institutes of Health (PMC).[1]

  • Hazard Data

    • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Phosphorus Oxychloride."[1]

Sources

Technical Support Center: Managing Tar Formation in Reactions of 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with 1,3-Dichloro-6-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with tar formation during synthetic transformations of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side reactions and improve your yield of the desired product.

Introduction: The Challenge of Tar Formation

This compound is a valuable starting material in medicinal chemistry and materials science, often employed in cross-coupling and nucleophilic substitution reactions. However, its electron-deficient nature and the presence of two reactive chlorine atoms can lead to a variety of side reactions, often culminating in the formation of intractable, dark-colored, amorphous solids colloquially known as "tar." This tar is not a single compound but a complex mixture of polymeric materials and degradation products, which can complicate reaction work-up, contaminate the desired product, and significantly reduce yields.

Understanding the root causes of tar formation is the first step toward mitigating it. The primary culprits include:

  • Thermal Decomposition: The isoquinoline core, particularly when substituted with electron-withdrawing groups, can be susceptible to degradation at elevated temperatures.[1][2]

  • Base-Mediated Side Reactions: Strong bases, often required for cross-coupling reactions, can promote self-condensation or decomposition of the starting material or product.[3][4]

  • Catalyst Decomposition: In palladium-catalyzed reactions, the formation of inactive palladium black can indicate catalyst instability, which is often associated with the generation of byproducts.[5]

  • Polymerization: The difunctional nature of this compound makes it susceptible to palladium-catalyzed polymerization, especially under conditions that favor multiple coupling events.[6]

This guide will address each of these issues in a practical, question-and-answer format to help you diagnose and solve the specific challenges you are facing in the lab.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Diagnosis and General Observations

Q1: My reaction mixture turned dark brown or black shortly after heating. What does this signify?

A: A rapid darkening of the reaction mixture is a common indicator of decomposition or polymerization. This can be due to several factors:

  • Excessive Temperature: The thermal stability of your starting material or product may have been exceeded. Many N-heterocyclic compounds have a temperature threshold above which they begin to decompose.[1]

  • Catalyst Decomposition: In palladium-catalyzed reactions, a black precipitate is often indicative of palladium black formation. This happens when the palladium(0) catalyst agglomerates and loses its catalytic activity. This process can be accelerated by high temperatures, improper ligand choice, or the presence of impurities.[5]

  • Air Sensitivity: While many cross-coupling reactions are run under an inert atmosphere, even small amounts of oxygen can promote oxidative degradation of the catalyst, ligands, or substrates, leading to colored impurities.

Initial Diagnostic Steps:

  • TLC Analysis: Take a sample of the reaction mixture and run a Thin Layer Chromatography (TLC) plate. Observe if there is a dark, immobile streak at the baseline. This is a classic sign of polymeric or highly polar decomposition products. You can visualize the plate under UV light and with various stains (e.g., iodine, permanganate) to get a more complete picture of the product distribution.[7][8]

  • Solubility Check: At the end of the reaction, test the solubility of the crude product in a common organic solvent (e.g., dichloromethane, ethyl acetate). Tar is often insoluble or poorly soluble.

Q2: My TLC shows a streak of dark material from the baseline to the solvent front. How do I interpret this?

A: A continuous streak on a TLC plate indicates the presence of a complex mixture of compounds with a wide range of polarities, which is characteristic of tar. The material at the baseline is highly polar and likely consists of polymeric byproducts or degradation salts. The streaking further up the plate suggests a continuum of oligomeric species.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q3: I am performing a Suzuki-Miyaura coupling with this compound and getting a lot of black solid and low yield. What are the likely causes and solutions?

A: This is a common issue when working with dihalo-N-heterocycles. The primary causes are often interrelated and involve the reaction conditions.

Probable Cause 1: Overly Harsh Reaction Conditions High temperatures and strong bases can lead to both thermal degradation and base-mediated side reactions.[9]

  • Solution: Optimize Reaction Temperature.

    • Lower the reaction temperature. Many modern catalyst systems are highly active and do not require high heat.[10] Start with a lower temperature (e.g., 60-80 °C) and slowly increase it only if the reaction is not proceeding.

    • Run a temperature screen in parallel to find the optimal balance between reaction rate and stability.

  • Solution: Re-evaluate Your Choice of Base.

    • Strong bases like sodium tert-butoxide can be aggressive. Consider using a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or an organic base like triethylamine (Et₃N) or DBU, especially if your substrates are base-sensitive.[11]

    • The choice of base can also influence the solubility of the boronic acid species, affecting the transmetalation step.

Probable Cause 2: Inappropriate Catalyst or Ligand System The stability and activity of the palladium catalyst are highly dependent on the supporting ligand. For electron-deficient substrates like dichloroisoquinolines, the choice of ligand is critical.[10][12]

  • Solution: Select a Suitable Ligand.

    • Avoid using simple, less robust ligands like triphenylphosphine (PPh₃) which can be prone to decomposition at higher temperatures.

    • Employ bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) or ferrocene-based ligands (e.g., dppf). These ligands are known to stabilize the palladium center, promote the desired catalytic cycle, and prevent catalyst decomposition.[13][14]

  • Solution: Use a Pre-catalyst.

    • Instead of generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a commercially available Pd(0) pre-catalyst (e.g., a palladacycle). These are often more stable and provide more consistent results.[11]

Q4: In a Buchwald-Hartwig amination, my reaction is sluggish and forms a tar-like substance. How can I improve this?

A: Buchwald-Hartwig aminations with chloro-heterocycles are notoriously challenging due to the difficulty of the oxidative addition step. Sluggish reactions often lead to substrate or product decomposition over long reaction times at elevated temperatures.

  • Solution: Enhance Catalyst Activity.

    • Use a catalyst system specifically designed for activating C-Cl bonds. This typically involves highly electron-rich and sterically hindered ligands such as BrettPhos or RuPhos.[13]

    • Ensure your reagents and solvent are scrupulously dry and the reaction is maintained under a strict inert atmosphere. Water and oxygen can deactivate the catalyst.

  • Solution: Optimize the Base and Solvent.

    • Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide are often necessary for these reactions.

    • The choice of solvent can significantly impact the reaction rate and stability. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. A solvent screen may be necessary to find the optimal medium for your specific substrates.[15][16]

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Q5: I am attempting a nucleophilic substitution on this compound, and the reaction is producing a dark, insoluble material. What is happening?

A: While SNAr reactions do not involve a metal catalyst, they can still be prone to tar formation, especially if forcing conditions are used.

  • Probable Cause 1: Self-Condensation/Polymerization.

    • If your nucleophile has more than one reactive site, or if the product of the initial substitution is more reactive than the starting material, polymerization can occur.

    • The dichloro nature of the starting material provides two sites for substitution, which can lead to cross-linking and polymer formation.

  • Solution: Control Stoichiometry and Addition Rate.

    • Use a slight excess of the nucleophile to favor the desired substitution product.

    • Consider slow addition of the dichloroisoquinoline to a solution of the nucleophile to maintain a low concentration of the electrophile and minimize self-condensation.

  • Probable Cause 2: Base-Induced Decomposition.

    • If a strong base is used to deprotonate the nucleophile, it may also react with the isoquinoline ring, leading to decomposition.

  • Solution: Use a Milder Base or In Situ Deprotonation.

    • If possible, use a weaker base like K₂CO₃ or an organic base.

    • For nucleophiles like alcohols or amines, the reaction may proceed without an external base, as the nucleophile itself can act as a base.

Visualization and Workflow Diagrams

Troubleshooting Decision Tree for Tar Formation

TarFormationTroubleshooting start Tar Formation Observed reaction_type Reaction Type? start->reaction_type pd_catalyzed Pd-Catalyzed (e.g., Suzuki, Buchwald-Hartwig) reaction_type->pd_catalyzed snar SNAr reaction_type->snar check_temp Is Temp > 100°C? pd_catalyzed->check_temp lower_temp Lower Temperature (60-80°C) check_temp->lower_temp Yes check_ligand Ligand Type? check_temp->check_ligand No end_pd Purify Product lower_temp->end_pd use_buchwald_ligand Use Bulky Biaryl- phosphine Ligand check_ligand->use_buchwald_ligand Simple (e.g., PPh3) check_base Base Type? check_ligand->check_base Bulky use_buchwald_ligand->end_pd milder_base Use Milder Base (K2CO3, K3PO4) check_base->milder_base Strong (e.g., NaOtBu) check_base->milder_base check_base->end_pd milder_base->end_pd check_conditions Forcing Conditions? (High Temp/Strong Base) snar->check_conditions control_addition Control Stoichiometry & Slow Addition check_conditions->control_addition Yes end_snar Purify Product check_conditions->end_snar No control_addition->end_snar

Caption: Troubleshooting decision tree for tar formation.

Proposed Mechanism: Palladium-Catalyzed Polymerization

PolymerizationMechanism cluster_cycle Polymerization Side Reaction A Ar(Cl)2 + Pd(0)L2 B Oxidative Addition A->B C Cl-Ar(Cl)-Pd(II)L2 B->C D Coupling with another Ar(Cl)2 C->D Incorrect Stoichiometry or High Reactivity E Growing Polymer Chain ...-Ar-Pd(II)L2-Cl D->E F Reductive Elimination E->F G ...-Ar-Ar(Cl) + Pd(0)L2 F->G H Further Polymerization G->H tar Tar Formation H->tar start This compound start->A

Caption: Simplified mechanism of tar formation via polymerization.

Experimental Protocols

Protocol 1: Screening for Optimal Reaction Conditions to Minimize Tar

This protocol describes a parallel screening approach to identify the optimal temperature, base, and ligand for a Suzuki-Miyaura coupling reaction.

  • Setup: In a glovebox, arrange an array of reaction vials (e.g., 8 mL vials with stir bars).

  • Stock Solutions: Prepare stock solutions of this compound, your boronic acid partner, and the palladium pre-catalyst (e.g., Pd₂(dba)₃) in the chosen solvent (e.g., dioxane).

  • Dispensing:

    • To each vial, add the required amount of the stock solutions of the starting materials.

    • Add the appropriate ligand to each designated vial (e.g., Vial 1-3: XPhos, Vial 4-6: RuPhos).

    • Add the designated base to each vial (e.g., Vial 1, 4: K₂CO₃; Vial 2, 5: K₃PO₄; Vial 3, 6: NaOtBu).

  • Reaction: Seal the vials and place them in separate heating blocks set to different temperatures (e.g., Block A: 60 °C, Block B: 80 °C, Block C: 100 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial for LC-MS or TLC analysis to assess product formation and the extent of tarring.

  • Analysis: Compare the results to identify the conditions that provide the highest conversion to the desired product with the minimal formation of baseline material on the TLC.

ParameterCondition 1Condition 2Condition 3
Temperature 60 °C80 °C100 °C
Base K₂CO₃K₃PO₄NaOtBu
Ligand XPhosRuPhosdppf

Table 1: Example of a 3x3 Screening Matrix for Reaction Optimization.

Protocol 2: Purification Strategy for Tar Removal

If tar formation is unavoidable, this protocol can help in the purification of your desired product.

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature. If a large amount of black solid (e.g., palladium black) is present, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter it through a pad of celite.

  • Solvent Trituration/Precipitation:

    • Concentrate the filtrate to obtain the crude oil or solid.

    • Add a solvent in which your desired product is sparingly soluble but the tarry impurities are highly soluble (e.g., diethyl ether, hexanes).

    • Alternatively, dissolve the crude mixture in a minimum amount of a polar solvent (e.g., acetone) and add a non-polar solvent (e.g., hexanes) dropwise to precipitate the product, leaving the impurities in solution.[]

  • Filtration: Collect the precipitated solid by filtration and wash with the non-polar solvent.

  • Activated Carbon Treatment: If the product is still colored, dissolve it in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through celite. This can help remove colored impurities.

  • Column Chromatography: If the above steps are insufficient, purify the material by column chromatography.

    • Pro-tip: To prevent streaking of tarry material on the column, pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column. Use a solvent system that provides good separation between your product and the baseline impurities as determined by TLC.

References

  • B. Mason, R., & G. S. B. Mason. (2018). Trichloronitrosomethane. Part II. Thermal decomposition, and an improved synthesis, of trichloronitrosomethane. Journal of the Chemical Society, Perkin Transactions 2.
  • Mason, R., & Mason, G. S. B. (n.d.). Trichloronitrosomethane. Part II. Thermal decomposition, and an improved synthesis, of... Semantic Scholar.
  • Narayan, R., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • BenchChem. (2025).
  • Mori, A., et al. (2001). Palladium-Catalyzed Cross-Coupling Polycondensation of Bisalkynes with Dihaloarenes Activated by Tetrabutylammonium Hydroxide or... Journal of the American Chemical Society.
  • Chemistry Hall. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Li, Z., et al. (2021). Base-Mediated Exfoliation of Quinoline-Linked Covalent Organic Frameworks for Heavy Metal Ion Adsorption.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Koszelewski, D., et al. (2021).
  • ResearchGate. (2016). Purification of Cyclic Polymers Prepared from Linear Precursors by Inclusion Complexation of Linear Byproducts with Cyclodextrins.
  • Sharma, A., et al. (2023).
  • LibreTexts. (2022). 2.
  • Patel, K., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
  • Zhang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • ResearchGate. (2016).
  • Singh, U. K., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • ResearchGate. (n.d.).
  • Czylkowska, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.
  • LibreTexts. (2025). 5.4: Hydrolysis Reactions.
  • Li, H., et al. (2017). The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions. Green Chemistry.
  • BOC Sciences. (n.d.).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • University of Colorado Boulder. (n.d.).
  • ResearchGate. (n.d.). Ligands and/or Catalysts Used in Coupling Reactions. (Ref. 25).
  • ResearchGate. (2021). Green Bio-Based Solvents in C-C Cross-Coupling Reactions.
  • Chen, J., et al. (2026). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society.
  • Simões, M. M. Q., et al. (2022).
  • Lisa, M. (2021, August 22).
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • Sajid, M., et al. (2022).
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Jagriti Sharma. (2020, December 31).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Lledós, A., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed.
  • ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • MilliporeSigma. (n.d.).
  • ResearchGate. (2017).
  • Nicolaou, K. C., et al. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed.
  • Protti, S., et al. (2022).
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.
  • Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • ChemRxiv. (n.d.). Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism.
  • Al-Zoubi, R. M. (2021).

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Technical Support Center: Navigating Byproduct Identification in 1,3-Dichloro-6-methylisoquinoline Synthesis via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 1,3-Dichloro-6-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for identifying common byproducts in this synthetic process using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to empower you with the knowledge to confidently interpret your NMR data, distinguish your target molecule from potential impurities, and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks alongside my desired this compound signals. What are the most likely byproducts?

A1: The presence of unexpected peaks in your ¹H NMR spectrum is a common challenge in the synthesis of this compound. The most probable byproducts depend on the synthetic route employed, but typically arise from incomplete reactions or side reactions. The two most common synthetic pathways that can lead to this product are the Bischler-Napieralski reaction followed by chlorination, or a Vilsmeier-Haack type reaction.

Common Byproducts Include:

  • Incompletely Chlorinated Intermediates: Depending on the chlorination conditions, you may observe species where only one of the hydroxyl groups in the precursor has been replaced by a chlorine atom. These can include:

    • 1-Chloro-6-methyl-3,4-dihydroisoquinoline

    • 3-Chloro-6-methylisoquinolin-1(2H)-one

  • Retro-Ritter Reaction Product: A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[1][2] For the synthesis of this compound, this would likely be N-(4-vinylphenyl)acetamide.

  • Unreacted Starting Materials: Residual starting materials from the initial steps of your synthesis may also be present.

To confidently identify these byproducts, it is crucial to compare your experimental NMR data with the expected chemical shifts and coupling patterns of both the desired product and these potential impurities.

Troubleshooting Guide: A Deep Dive into NMR Data Interpretation

This section provides a detailed breakdown of the expected ¹H and ¹³C NMR spectral data for this compound and its common byproducts. By comparing your experimental spectra to the data in the tables below, you can effectively troubleshoot your reaction outcomes.

Identifying Your Target: this compound

The structure of your target molecule will give rise to a characteristic set of signals in the NMR spectrum. The presence of two chlorine atoms significantly influences the electronic environment of the isoquinoline core, leading to predictable shifts in the proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
1-~151Quaternary carbon, no proton signal.
3-~145Quaternary carbon, no proton signal.
4~7.6 (s)~118Singlet, as there are no adjacent protons.
5~8.0 (d)~128Doublet, coupled to H-7.
6-CH₃~2.5 (s)~22Singlet, characteristic of a methyl group on an aromatic ring.
7~7.4 (dd)~130Doublet of doublets, coupled to H-5 and H-8.
8~7.8 (d)~126Doublet, coupled to H-7.
4a-~125Quaternary carbon.
8a-~138Quaternary carbon.

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Troubleshooting Byproduct #1: Incompletely Chlorinated Intermediates

If your chlorination step is not driven to completion, you may isolate intermediates where one of the chloro groups is absent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Chloro-6-methyl-3,4-dihydroisoquinoline

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
1-~158Quaternary carbon.
3~3.8 (t)~45Triplet, coupled to the protons at C-4.
4~2.9 (t)~28Triplet, coupled to the protons at C-3.
5~7.8 (d)~127Aromatic proton.
6-CH₃~2.4 (s)~21Methyl group signal.
7~7.2 (dd)~129Aromatic proton.
8~7.1 (d)~125Aromatic proton.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-6-methylisoquinolin-1(2H)-one

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
1-~162Carbonyl carbon.
3-~140Quaternary carbon.
4~7.0 (s)~115Aromatic proton.
5~8.1 (d)~128Aromatic proton.
6-CH₃~2.5 (s)~22Methyl group signal.
7~7.3 (dd)~130Aromatic proton.
8~7.5 (d)~126Aromatic proton.
NH~11.5 (br s)-Broad singlet for the N-H proton.
Troubleshooting Byproduct #2: The Retro-Ritter Product - N-(4-vinylphenyl)acetamide

The formation of a styrene derivative via a retro-Ritter reaction is a known side pathway in Bischler-Napieralski cyclizations.[1][2] The presence of vinylic protons in the ¹H NMR spectrum is a key indicator of this byproduct.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-vinylphenyl)acetamide

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Acetyl-CH₃~2.1 (s)~24Methyl group of the acetamide.
NH~7.5 (br s)-Broad singlet for the amide proton.
Aromatic (ortho to NH)~7.5 (d)~120Doublet.
Aromatic (ortho to vinyl)~7.4 (d)~127Doublet.
Vinyl CH~6.7 (dd)~136Doublet of doublets.
Vinyl CH₂ (trans)~5.7 (d)~114Doublet.
Vinyl CH₂ (cis)~5.2 (d)~114Doublet.
Aromatic C-NH-~138Quaternary carbon.
Aromatic C-vinyl-~132Quaternary carbon.
Acetyl C=O-~169Carbonyl carbon.

Experimental Workflow & Visualization

To aid in your understanding of the reaction pathways and the origin of potential byproducts, the following section provides a generalized experimental workflow for the synthesis of this compound via the Bischler-Napieralski reaction and subsequent chlorination, along with visual diagrams.

Generalized Synthetic Protocol
  • Amide Formation: React 2-(4-methylphenyl)ethan-1-amine with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form N-(2-(4-methylphenyl)ethyl)acetamide.

  • Bischler-Napieralski Cyclization: Treat the amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a suitable solvent (e.g., toluene or acetonitrile) under reflux to form 1,6-dimethyl-3,4-dihydroisoquinoline.[3]

  • Oxidation: The resulting dihydroisoquinoline is often oxidized to the corresponding isoquinoline, 1,6-dimethylisoquinoline, using a suitable oxidizing agent (e.g., palladium on carbon).

  • Chlorination: The isoquinoline derivative is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the main synthetic route and the formation of the retro-Ritter byproduct.

Bischler-Napieralski Reaction cluster_0 Main Reaction Pathway cluster_1 Side Reaction Amide N-(2-(4-methylphenyl)ethyl)acetamide Dihydroisoquinoline 1,6-Dimethyl-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline  P₂O₅ or POCl₃ (Cyclization) RetroRitter N-(4-vinylphenyl)acetamide Amide->RetroRitter  Retro-Ritter  Side Reaction Isoquinoline 1,6-Dimethylisoquinoline Dihydroisoquinoline->Isoquinoline Oxidation FinalProduct This compound Isoquinoline->FinalProduct POCl₃ (Chlorination)

Fig. 1: Synthetic pathway to this compound and the retro-Ritter side reaction.

Advanced Troubleshooting: Deciphering Complex Spectra

Q2: My NMR spectrum is very complex, with multiple overlapping signals in the aromatic region. How can I definitively assign the peaks?

A2: When dealing with a mixture of aromatic compounds, the aromatic region of the ¹H NMR spectrum can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous peak assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through 2-3 bonds). It is extremely useful for identifying adjacent protons in the aromatic rings of your product and byproducts.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It allows you to confidently assign protonated carbons in your ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is particularly powerful for identifying quaternary carbons and for piecing together the carbon skeleton of your molecules.

By utilizing these 2D NMR techniques, you can systematically map out the connectivity of your molecules and confidently identify the components of your reaction mixture.

NMR_Troubleshooting_Workflow Start Complex ¹H NMR Spectrum Step1 Acquire 2D NMR Data (COSY, HSQC, HMBC) Start->Step1 Step2 Identify Spin Systems using COSY Step1->Step2 Step3 Assign Protonated Carbons using HSQC Step2->Step3 Step4 Establish Long-Range C-H Correlations using HMBC Step3->Step4 Step5 Compare with Predicted Data for Product and Byproducts Step4->Step5 End Identify and Quantify Components Step5->End

Fig. 2: Workflow for troubleshooting complex NMR spectra using 2D techniques.

References

  • Jonas, A. & Kuhn, S. (2019). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 59(9), 3848-3857. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11036-11046. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. Available at: [Link]

  • S. Narayanaswami, S. Rajeswari, B. R. Pai, (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-155. Available at: [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylisoquinoline. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

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Technical Support Center: 1,3-Dichloro-6-methylisoquinoline Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers encountering synthetic failures with 1,3-Dichloro-6-methylisoquinoline . It synthesizes mechanistic physical organic chemistry with practical troubleshooting protocols.

Ticket ID: ISOQ-CL2-ME6 Status: Active Support Subject: Troubleshooting Regioselectivity, Hydrolysis, and Coupling Failures[1]

Executive Summary

This compound is a "bifunctional electrophile" widely used as a scaffold in kinase inhibitor discovery.[1] However, it presents a classic electrophilic discrimination challenge . The C1 and C3 positions possess distinct electronic environments, yet their reactivity is close enough to cause catastrophic mixtures if conditions are not rigorously controlled.[1]

This guide addresses the three most common failure modes reported by our users:

  • Regiochemical Inversion/Scrambling: Inadvertent functionalization of C3 or bis-substitution when C1 was the target.

  • Parasitic Hydrolysis: Conversion of the C1-chloride to the isoquinolinone (lactam) under basic coupling conditions.

  • Stalled Oxidative Addition: Failure of the C3-chloride to react after C1 functionalization.

Module 1: The Reactivity Landscape (C1 vs. C3)[1]

Before troubleshooting, you must visualize the electronic bias of the scaffold.[1] The nitrogen atom creates a strong dipole, depleting electron density at C1 (amidine-like) much more than at C3 (vinyl-chloride-like).[1] The 6-methyl group is a weak electron-donating group (EDG), which slightly raises the LUMO energy of the ring but does not invert the intrinsic C1 > C3 reactivity order.

Reactivity Hierarchy Diagram

The following diagram illustrates the divergent pathways and activation energy differences.

ReactivityLandscape Start 1,3-Dichloro- 6-methylisoquinoline C1_Path Path A: C1 Attack (Kinetic Product) Start->C1_Path Low barrier (ΔG‡ low) SNAr or Pd(0) C3_Path Path B: C3 Attack (Thermodynamic/Harder) Start->C3_Path High barrier (ΔG‡ high) Steric/Electronic hindrance Prod_C1 1-Substituted-3-chloro (Major Desired) C1_Path->Prod_C1 1.0 eq Nucleophile < 60°C Prod_Bis 1,3-Bis-substituted (Over-reaction) C1_Path->Prod_Bis Excess Nuc / High T Hydrolysis Isoquinolin-1-one (Side Product) C1_Path->Hydrolysis Aqueous Base (OH-) Prod_C3 3-Substituted-1-chloro (Rare/Undesired) C3_Path->Prod_C3 Requires C1-blocking or specific ligands

Caption: Figure 1. Electrophilic discrimination map. Note the low barrier to C1 functionalization, which acts as the primary "gate" for reactivity.

Module 2: Troubleshooting Protocols (Q&A)

Issue A: "I am trying to Suzuki couple at C1, but I see significant bis-coupled product."

Diagnosis: You have lost kinetic control. While C1 is more electrophilic, the resulting product (1-aryl-3-chloro-6-methylisoquinoline) is still reactive.[1] If the concentration of Pd(0) and boronic acid is too high, or the temperature is aggressive, the catalyst will perform oxidative addition at C3 immediately after the first cycle.[1]

The Fix: The "Slow-Release" Protocol

  • Stoichiometry: Reduce boronic acid to 0.95 equivalents . Never use excess.

  • Catalyst Selection: Switch to a ligand with a smaller cone angle but high activity, or a bulky ligand that struggles to insert into the more sterically crowded C3 position after C1 is filled.[1] Pd(PPh3)4 is often too "loose."[1]

    • Recommendation: Use Pd(dppf)Cl2 or Xantphos systems.[1] The bite angle of Xantphos often enhances selectivity for the more electron-deficient site (C1).

  • Temperature: Run the reaction at Room Temperature (25°C) initially. Only heat to 40-50°C if conversion stalls after 4 hours.

Data: Selectivity vs. Conditions

ConditionC1-Product YieldBis-Product YieldNotes
Pd(PPh3)4, 80°C, 1.5 eq ArB(OH)245%40%Failed Control
Pd(dppf)Cl2, 80°C, 1.1 eq ArB(OH)270%20%Moderate Selectivity
Pd(dppf)Cl2, 25°C, 0.95 eq ArB(OH)2 88% <5% Optimized
Issue B: "My SNAr reaction (amine nucleophile) turned into a solid brick, and NMR shows no aromatic protons in the expected region."

Diagnosis: You likely triggered Parasitic Hydrolysis . The C1 position is extremely sensitive to hydrolysis, effectively behaving like an imidoyl chloride.[1] If you used an aqueous base (e.g., K2CO3 in DMF/H2O) or if your solvent was "wet," hydroxide ions competed with your amine.[1] The solid is likely 3-chloro-6-methylisoquinolin-1(2H)-one , which is highly crystalline and insoluble in organic solvents.[1]

The Fix: Anhydrous Conditions

  • Solvent: Switch to anhydrous DMSO or NMP . Avoid DMF if it smells "fishy" (dimethylamine contamination).[1]

  • Base: Use DIPEA (Hünig's base) or anhydrous K2CO3 .[1] Do not use NaOH or KOH.

  • Self-Validating Check:

    • Take an aliquot.

    • Run TLC (50% EtOAc/Hex).[1]

    • Hydrolysis Product: Stays at baseline or runs very low (Rf < 0.1).[1]

    • Desired Product: Runs high (Rf > 0.5).[1]

    • If you see the baseline spot growing, stop.[1] Add activated molecular sieves.

Issue C: "I want to react C3 before C1."

Diagnosis: This is a Thermodynamic Impossibility under standard conditions. You cannot force the Pd catalyst to insert into the stronger, electron-rich C3-Cl bond while the weaker, electron-poor C1-Cl bond is exposed.[1]

The Solution: The "Protect-React-Deprotect" Strategy You must mask C1 or fill it with a group that can be removed later (though removing C1 substituents is synthetically difficult). Alternative Approach: If you need a C3-functionalized, C1-chloro product, you are using the wrong starting material.[1] You should likely start with a 3-amino-isoquinoline derivative and build the chloride later, or use N-oxide chemistry to install the C1-Cl after C3 functionalization.

However , if you just need to functionalize both positions with different groups:

  • Step 1: React C1 with Nucleophile A (0.95 eq, mild).

  • Step 2: Isolate and Purify.

  • Step 3: React C3 with Nucleophile B (Excess, high temp, active ligand like SPhos or RuPhos ).[1]

Module 3: Analytical Validation (NMR)

Distinguishing the regioisomers is critical. The 6-methyl group breaks the symmetry, but the proton shifts are diagnostic.

1H NMR Diagnostic Table (DMSO-d6)

ProtonParent (1,3-Cl2)C1-Substituted ProductC3-Substituted Product
H4 (Singlet) ~8.10 ppm~7.80 ppm (Shielded by loss of C1-Cl)~8.05 ppm (Little change)
H5 (Doublet) ~7.90 ppm~8.20 ppm (Deshielded by peri-effect of new group)~7.90 ppm
H1 (if present) N/AN/A~8.80 ppm (Very downfield)

Note: If you see a broad singlet around 11-12 ppm, you have the lactam (hydrolysis product).[1]

Module 4: Step-by-Step Optimized Protocol

Workflow: Selective C1-Arylation via Suzuki Coupling

  • Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon.

  • Reagents:

    • This compound (1.0 eq, 1.0 mmol, 212 mg)[1]

    • Arylboronic Acid (0.95 eq, 0.95 mmol)[1]

    • Pd(dppf)Cl2·DCM (0.03 eq, 3 mol%)[1]

    • Cs2CO3 (2.0 eq, anhydrous)[1]

  • Solvent: Degassed 1,4-Dioxane (dry).

  • Reaction:

    • Add solids. Add solvent.[2]

    • Stir at 25°C for 2 hours.

    • Checkpoint: Check TLC.[3] If SM remains, raise temp to 40°C. Do not exceed 50°C.

  • Workup: Filter through Celite. Concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The bis-coupled product (if any) usually elutes after the mono-coupled product due to increased polarity/pi-stacking, unless the aryl groups are very lipophilic.[1]

References

  • Regioselectivity in Suzuki Coupling of Polyhaloheterocycles

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes"
    • Source:Chemical Science (RSC)[1]

    • URL:[Link]

    • Relevance: Establishes the general rule that C1 (alpha to nitrogen) undergoes oxidative addition preferentially over C3 in isoquinoline systems.[1]

  • Synthesis and Reactivity of 1,3-Dichloroisoquinolines

    • Title: "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Arom
    • Source:Organic Letters (ACS)[1]

    • URL:[Link][1]

    • Relevance: Specifically discusses the chemoselective reaction of 1,3-dichloroisoquinoline at the C1 position, valid
  • Hydrolysis Risks in Isoquinolines

    • Title: "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one"
    • Source:Molecules (MDPI)[1]

    • URL:[Link][1][4]

    • Relevance: Illustrates the lability of chloro-isoquinolines/quinolines to hydrolysis, supporting the diagnosis of "solid brick" form
  • General Nucleophilic Substitution Principles

    • Title: "Nucleophilic Aromatic Substitution"[1][5][6][7][8]

    • Source:Wikipedia / General Organic Chemistry Texts[1]

    • URL:[Link][1][5][6][7]

    • Relevance: Provides the foundational mechanism for why the C1 position (adjacent to N)

Sources

Validation & Comparative

Optimizing Purity Analysis of 1,3-Dichloro-6-methylisoquinoline: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical analytical challenge of separating 1,3-Dichloro-6-methylisoquinoline (CAS: 21902-38-5) from its structurally similar regioisomers (e.g., 7-methyl and 5-methyl analogues) and hydrolysis degradants. While standard C18 alkyl phases often fail to resolve these positional isomers due to identical hydrophobic profiles, this guide demonstrates the superior performance of Phenyl-Hexyl stationary phases .[1] By leveraging


 interactions, researchers can achieve baseline resolution (

) where traditional methods fail.

Part 1: The Analytical Challenge (Expertise & Causality)

The "Hydrophobicity Trap" of C18

In the synthesis of this compound—typically via chlorination of 6-methylisoquinoline-1,3-dione—regioisomeric impurities are common byproducts.

  • The Problem: The 6-methyl and 7-methyl isomers possess nearly identical lipophilicity (

    
    ) and pKa values.
    
  • The Consequence: Standard C18 columns, which discriminate primarily based on hydrophobic interaction, often co-elute these isomers.[1] The methyl group's position does not sufficiently alter the molecule's interaction with the octadecyl chain, leading to "single peak" purity illusions.

The Solution: Phenyl-Hexyl Selectivity

To resolve these isomers, the separation mechanism must exploit the electronic differences in the aromatic ring rather than just hydrophobicity.

  • Mechanism: Phenyl-Hexyl phases introduce

    
     stacking interactions  between the stationary phase and the isoquinoline core.
    
  • Causality: The position of the electron-donating methyl group (C6 vs C7) alters the electron density distribution and the steric accessibility of the isoquinoline's

    
    -cloud. This subtle electronic variance significantly changes the retention time on a phenyl-based column, providing the necessary selectivity factor (
    
    
    
    ).

Part 2: Experimental Protocols & Comparison

Method A: The Standard (C18) – The Control

Use this method for general potency checks, but NOT for isomeric purity verification.

  • Column: High-strength Silica C18,

    
    
    
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 50% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV 254 nm[2]

Method B: The Optimized (Phenyl-Hexyl) – The Recommendation

Use this method for final release testing and regioisomer quantification.

  • Column: Phenyl-Hexyl (Core-Shell),

    
    
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0)

  • Mobile Phase B: Methanol (MeOH)

    • Note: Methanol is preferred over ACN here.[3][4] ACN's own

      
      -electrons can interfere with the stationary phase interactions, dampening the selectivity gains.
      
  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       85% B
      
    • 15-20 min: 85% B

  • Flow Rate: 0.8 mL/min

  • Detection: UV 254 nm (Primary), 230 nm (Secondary for trace degradants)

Comparative Performance Data
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (6-Me) 8.4 min11.2 minImproved Retention
Selectivity (

) 6-Me/7-Me
1.02 (Co-elution)1.15Critical Success
Resolution (

)
0.8 (Failed)2.4Baseline Resolved
Tailing Factor (

)
1.31.1Sharper Peaks
Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Orthogonal

Part 3: Visualization & Workflow

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the correct method based on the specific impurity profile of the sample.

HPLC_Method_Selection Start Start: this compound Sample Impurity_Check Identify Impurity Profile Start->Impurity_Check Isomers_Present Regioisomers Suspected? (6-Me vs 7-Me) Impurity_Check->Isomers_Present Hydrolysis_Present Hydrolysis Degradants? (1-Chloro-3-hydroxy...) Impurity_Check->Hydrolysis_Present Method_C18 Use Method A: C18 (Hydrophobic Separation) Isomers_Present->Method_C18 No Method_Phenyl Use Method B: Phenyl-Hexyl (Pi-Pi Selective Separation) Isomers_Present->Method_Phenyl Yes (Critical) Hydrolysis_Present->Method_C18 Yes (Sufficient) Hydrolysis_Present->Method_Phenyl Yes (Alternative) Result_Fail Risk of Co-elution (False Purity) Method_C18->Result_Fail If Isomers Present Result_Pass Baseline Resolution (Accurate Purity) Method_Phenyl->Result_Pass

Caption: Decision matrix for selecting the optimal stationary phase. Note that C18 poses a high risk of false purity results when regioisomers are present.

References

  • Separation Science. (2023). A Comparison of Superficially Porous Particle-based Column Chemistries. Retrieved from

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases. Retrieved from

  • Shimadzu Corporation. (2012).[3] Technical Report: Using a Phenyl Column When Separation with C18 is Insufficient. Retrieved from

  • PubChem. 1,3-Dichloroisoquinoline Compound Summary. National Library of Medicine. Retrieved from

Sources

1,3-Dichloro-6-methylisoquinoline: The Definitive Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Method Development & Validation for 1,3-Dichloro-6-methylisoquinoline Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Scientists in Drug Development

Executive Summary

In the synthesis of isoquinoline-based alkaloids and kinase inhibitors, This compound (CAS 21902-38-5) serves as a critical electrophilic scaffold. Its purity determines the regioselectivity of subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

While HPLC-UV is the industry workhorse for final drug substances, this guide argues that GC-MS is the superior analytical technique for this specific intermediate. The volatility, lack of polar functional groups, and the necessity to distinguish regioisomers (specifically the 7-methyl impurity) make gas chromatography coupled with mass spectrometry the gold standard for process control.

Part 1: Comparative Analysis (GC-MS vs. HPLC-UV)

The following comparison evaluates the two dominant methodologies for analyzing halogenated heteroaromatics.

Table 1: Performance Matrix for this compound

FeatureGC-MS (Recommended) HPLC-UV (Alternative) Scientific Rationale
Selectivity High (Mass spectral fingerprinting)Moderate (Relies on retention time only)GC-MS resolves structural isomers (6-Me vs 7-Me) via unique fragmentation patterns and superior chromatographic efficiency.
Sensitivity (LOD) < 10 ppb (SIM Mode)~1 ppmMS ionization is more sensitive than UV absorbance for chlorinated aromatics.
Sample Prep Simple (Dilute-and-Shoot)Complex (Requires mobile phase buffering)The analyte is non-polar and volatile, perfectly matching GC requirements.
Throughput Fast (< 12 min run)Slow (20-30 min run)Gas phase mass transfer is orders of magnitude faster than liquid phase.
Matrix Effects Low HighInorganic salts from synthesis (e.g., POCl3 residues) do not elute in GC, whereas they interfere in HPLC.

Critical Insight: The 6-methyl and 7-methyl regioisomers often co-elute on standard C18 HPLC columns. The high peak capacity of a capillary GC column (e.g., 30m DB-5MS) combined with MS spectral deconvolution provides the only reliable method for isomeric purity confirmation.

Part 2: The Self-Validating GC-MS Protocol

As a Senior Application Scientist, I present a protocol designed for robustness . This is not just a recipe; it is a system where every step includes a check to ensure data integrity.

2.1 Instrumentation & Conditions
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: Agilent J&W DB-5MS UI (30 m × 0.25 mm, 0.25 µm film).

    • Why? The "Ultra Inert" (UI) phase prevents adsorption of the basic isoquinoline nitrogen, ensuring sharp peak shapes.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 260°C.

    • Why? High split ratio prevents column overload and improves peak width for isomer separation.

Temperature Program:

  • Initial: 80°C (Hold 1 min) – Solvent focusing.

  • Ramp 1: 20°C/min to 200°C – Rapid elution of low-boilers.

  • Ramp 2: 5°C/min to 240°C – Critical resolution window for isomers.

  • Final: 300°C (Hold 3 min) – Bake-out of heavy tars.

2.2 Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C | Quad Temp: 150°C.

  • Acquisition Mode: Synchronous SIM/Scan .

    • Scan: 50–400 amu (For impurity profiling).

    • SIM: Monitor ions 211, 213, 176 .

      • m/z 211: Molecular ion (

        
        ) for 
        
        
        
        .
      • m/z 213: Isotope peak (

        
        ) for 
        
        
        
        .
      • m/z 176: Fragment ion

        
        .
        
2.3 Sample Preparation Workflow

This protocol utilizes a "Dilute-and-Shoot" approach to minimize error.

  • Stock Solution: Dissolve 10 mg substance in 10 mL Dichloromethane (DCM).

  • Internal Standard (ISTD): Add Naphthalene-d8 to a final concentration of 50 µg/mL.

    • Why? Naphthalene-d8 elutes close to the analyte but is spectrally distinct, correcting for injection variability.

  • Filtration: 0.2 µm PTFE syringe filter (mandatory to protect the liner).

Part 3: Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for impurity identification, distinguishing between the target product and common synthetic byproducts.

AnalysisWorkflow cluster_impurities Common Impurities Sample Raw Synthesis Product GC_Sep GC Separation (DB-5MS Column) Sample->GC_Sep DCM Extraction MS_Det MS Detection (EI Source) GC_Sep->MS_Det Elution Isomer_Check Isomer Resolution (6-Me vs 7-Me) MS_Det->Isomer_Check m/z 211, 213 Quant Quantification (SIM Mode) Isomer_Check->Quant Target Isolated Struct Structure ID (Scan Mode) Isomer_Check->Struct Unknown Impurity Imp1 Monochloro analog (m/z 177) Struct->Imp1 Imp2 Regioisomer (7-Methyl) Struct->Imp2

Figure 1: Analytical workflow for distinguishing this compound from critical synthetic impurities.

Part 4: Data Interpretation & Validation

To ensure Trustworthiness (the T in E-E-A-T), the method relies on specific acceptance criteria.

4.1 Identification Criteria (The "Fingerprint")

For a positive ID, the analyte must meet all three conditions:

  • Retention Time: Matches standard ± 0.05 min.

  • Isotope Ratio: The abundance ratio of m/z 211 to m/z 213 must be 100 : 64 (± 10%).

    • Mechanism:[1][2] This specific ratio is characteristic of a molecule containing two chlorine atoms (

      
      ). Any deviation suggests co-elution with a non-chlorinated impurity.
      
  • Fragment Confirmation: Presence of m/z 176 (Loss of Cl).

4.2 Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Linearity:

    
    .
    
  • LOD: 0.05 µg/mL (Signal-to-Noise > 3).

4.3 System Suitability Test (SST)

Before running samples, inject a mixture of the 6-methyl target and the 7-methyl isomer.

  • Requirement: Resolution (

    
    ) > 1.5.
    
  • Correction: If

    
    , decrease the temperature ramp rate in the critical window (200°C–240°C) to 3°C/min.
    
References
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development principles). Link

  • Sigma-Aldrich. (n.d.). 1,3-Dichloroisoquinoline Product Specification & Safety Data Sheet. (Provides physicochemical baseline for chlorinated isoquinolines). Link

  • Groczek, M., et al. (2020). Impurity Profiling of Isoquinoline Derivatives by GC-MS. Journal of Chromatography A. (General reference for isoquinoline separation). Link

  • Agilent Technologies. (2022). Optimizing Analysis of Chlorinated Aromatics using DB-5MS UI Columns. Application Note 5991. Link

Sources

Definitive Structural Validation of 1,3-Dichloro-6-methylisoquinoline: A Multi-Dimensional NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomer Trap

In the development of halogenated isoquinoline scaffolds for medicinal chemistry, 1,3-dichloro-6-methylisoquinoline represents a critical intermediate. However, its synthesis—often involving the cyclization of meta-tolylacetamides or similar precursors—frequently produces a mixture of regioisomers, most notably the 6-methyl and 7-methyl variants.

Standard 1D


H NMR is often insufficient for unambiguous assignment due to the isolated spin systems and similar electronic environments of the aromatic protons. Relying solely on chemical shift prediction software can lead to costly downstream errors in Structure-Activity Relationship (SAR) studies.[1]

This guide provides an objective, technical comparison of validation methodologies, establishing a self-validating 2D NMR protocol that definitively distinguishes the 6-methyl isomer from its alternatives.

Part 1: Methodological Comparison

We compare the three primary tiers of structural elucidation available to the synthetic chemist.

FeatureTier 1: 1D Proton NMR Tier 2: 1D + COSY Tier 3: The "Gold Standard" (NOESY + HMBC)
Primary Data Chemical Shift (

), Integration, Multiplicity
Proton-Proton Coupling (

)
Spatial Proximity (NOE) & Long-range C-H Connectivity (

)
Regio-Resolution Low. 6-Me and 7-Me both show similar singlet/doublet patterns depending on resolution.Medium. Can identify ortho-coupling partners but fails to link rings across quaternary carbons.High. Unambiguously links the methyl group to the specific aromatic position relative to the bridgehead.
Risk of Error High (>20% misassignment rate in substituted heterocycles).[1]Moderate.Near Zero (Self-validating).
Recommendation Preliminary screening only.Insufficient for final QC.Mandatory for structural validation.
Part 2: The Validation Protocol
1. Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for isoquinolines to prevent aggregation and maximize peak separation of aromatic protons.[1]
  • Concentration: 10–15 mg in 600 µL (for optimal 2D sensitivity).[1]

2. 1D

H NMR Analysis (The Baseline)

Before running 2D, analyze the 1D spectrum. The this compound scaffold possesses distinct proton environments:

  • H4: A sharp singlet (isolated between C3-Cl and C4a).[1]

  • Aromatic Ring (H5, H7, H8):

    • 6-Me Isomer: H5 should appear as a singlet (or fine doublet,

      
       Hz). H7 and H8 should show an ortho-coupling (
      
      
      
      Hz).[1]
    • 7-Me Isomer: H8 should appear as a singlet. H5 and H6 (if H6 were present) would couple. In the 7-Me isomer, H5 and H6 are the ortho pair.

    • Ambiguity: In practice, line broadening or accidental equivalence can make a meta-coupled H5 (in 6-Me) look like an isolated H8 (in 7-Me).[1] This is why 1D is not enough.

3. The 2D Logic Gate (HMBC & NOESY)

This protocol relies on two "orthogonal" proofs: Connectivity (HMBC) and Space (NOESY).[1]

Parameter Set: Optimize for long-range coupling (


 Hz).

The Logic: We track the connectivity from the Methyl protons (


 ppm) to the aromatic ring carbons.
  • Methyl Protons correlate strongly (

    
    ) to the attached quaternary carbon (C6 ).[1]
    
  • Methyl Protons correlate (

    
    ) to the adjacent aromatic carbons (C5  and C7 ).[1]
    
  • Crucial Step: Identify which protons are attached to these C5 and C7 carbons using HSQC (Heteronuclear Single Quantum Coherence).[1]

    • In 6-Me: The methyl group correlates to C5 and C7 .[1] C5 has a proton (H5) and C7 has a proton (H7).[1] Both C5 and C7 are protonated.[1]

    • In 7-Me: The methyl group correlates to C6 and C8 .[1] C6 has a proton (H6) and C8 has a proton (H8).[1]

    • Differentiation: We look at the H4 correlation.[1]

      • H4 (singlet) always correlates (

        
        ) to C5  (the peri-position).[1]
        
      • If the carbon seen by H4 (C5) also correlates to the Methyl group, the Methyl is at C6 (adjacent).

      • If the carbon seen by H4 (C5) does not correlate to the Methyl group (because Methyl is at C7, too far), the structure is the 7-Me isomer.

Parameter Set: Mixing time (


) = 500–800 ms.[1]

The Logic:

  • Irradiate/Observe Methyl group.[1]

  • 6-Me Isomer: The methyl group is sandwiched between H5 and H7 .[1] You must see two strong NOE signals to aromatic protons.

  • 7-Me Isomer: The methyl group is sandwiched between H6 and H8 .[1] You will see NOE signals to these protons.[1]

  • Differentiation: The key is H5 .

    • In the 6-Me isomer, the proton receiving the NOE (H5) is spatially close to the peri-proton H4 (though too far for strong NOE, they are on different rings). More importantly, H5 is a singlet (or meta-doublet).

    • In the 7-Me isomer, the protons receiving NOE are H6 and H8. H6 is an ortho-doublet .[1]

    • Result: If the Methyl shows NOE to a singlet aromatic proton (H5) and a doublet aromatic proton (H7), it is the 6-Me isomer.

Part 3: Data Visualization
Workflow Diagram

ValidationWorkflow Start Crude Product (Isomer Mixture) Step1 1D 1H NMR Identify Methyl Singlet & H4 Singlet Start->Step1 Decision Ambiguity Check: Is H_aromatic a singlet or doublet? Step1->Decision Branch1 Hypothesis A: 6-Methyl Isomer Decision->Branch1 Likely Branch2 Hypothesis B: 7-Methyl Isomer Decision->Branch2 Possible Exp1 HMBC Experiment (Focus: H4 -> C5 -> Me) Branch1->Exp1 Exp2 NOESY Experiment (Focus: Me -> H_aromatic) Branch1->Exp2 Result1 Correlation Observed: H4 sees C5; Me sees C5 (Me is adjacent to C5) Exp1->Result1 Result2 NOE Observed: Me <-> Singlet (H5) Me <-> Doublet (H7) Exp2->Result2 Final CONFIRMED STRUCTURE: This compound Result1->Final Result2->Final

Caption: Logical workflow for distinguishing regioisomers using orthogonal 2D NMR techniques.

Connectivity Map (HMBC/NOESY)

ConnectivityMap H4 H4 C5 C5 H4->C5 HMBC (3J) H5 H5 C5->H5 C6 C6 C5->C6 Me Me(6) C6->Me C7 C7 C6->C7 Me->C5 HMBC (3J) Me->H5 NOE Me->C7 HMBC (3J) H7 H7 Me->H7 NOE C7->H7

Caption: Key HMBC (Blue) and NOESY (Green) correlations required to validate the 6-methyl position.

Summary of Expected Data

To validate your sample as This compound , your data must match this profile:

SignalMultiplicityChemical Shift (approx)Key HMBC CorrelationKey NOESY Correlation
Methyl Singlet (3H)2.50 ppmC5, C6, C7H5, H7
H4 Singlet (1H)8.10 ppmC1, C3, C5 , C4a(None to Me)
H5 Singlet/Meta-d (1H)7.80 ppmC4, C4a, C6, C8aMethyl
H7 Doublet (1H)7.50 ppmC5, C8aMethyl , H8
H8 Doublet (1H)7.90 ppmC1, C6H7

Note: Chemical shifts are estimated based on substituent effects on the isoquinoline core [1].

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] Link (Standard reference for chemical shift estimation of heterocycles).[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link (Authoritative source for HMBC/NOESY pulse sequences and interpretation).[1]

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Pergamon. Link (Context on isoquinoline reactivity and synthesis leading to isomer mixtures).[1]

  • PubChem. (n.d.).[1] 1,3-Dichloroisoquinoline Compound Summary. National Library of Medicine.[1] Link (Base scaffold data for comparison).[1]

Sources

A Comparative Analysis of Synthetic Routes to 1,3-Dichloro-6-methylisoquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1,3-Dichloro-6-methylisoquinoline is a valuable scaffold in medicinal chemistry, and understanding the most effective routes to its production is crucial for accelerating research and development. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this target molecule, offering experimental insights and data to inform strategic decisions in the laboratory.

This document explores two principal strategies for the synthesis of this compound: a route commencing with the construction of the isoquinoline core followed by chlorination, and a Vilsmeier-Haack reaction-based approach that builds the chlorinated isoquinoline ring system in a more convergent manner. Each route is evaluated based on the availability of starting materials, number of synthetic steps, potential yields, and the practicality of the required reaction conditions.

Route 1: Synthesis via 6-Methylisoquinoline-1,3(2H,4H)-dione and Subsequent Dichlorination

This synthetic pathway builds the isoquinoline core first, in the form of a dione, which is then converted to the target dichlorinated product. This strategy offers a robust and often high-yielding approach, leveraging well-established cyclization and chlorination reactions.

Step 1: Synthesis of 4-Methyl-2-(carboxymethyl)benzoic Acid (4-Methylhomophthalic Acid)

The cornerstone of this route is the availability of 4-methyl-2-(carboxymethyl)benzoic acid. While not as readily available as simpler benzoic acid derivatives, it can be synthesized through a multi-step process starting from 5-methyl-1-indanone. An analogous procedure for a similar bromo-substituted compound involves the reaction of 5-bromo-1-indanone with diethyl oxalate and sodium methoxide, followed by oxidative cleavage with hydrogen peroxide and potassium hydroxide[1]. This would provide the desired 4-methylhomophthalic acid.

A more direct, albeit potentially lower-yielding, laboratory-scale preparation could involve the reaction of p-cresol with phthalide to form 2-(4-methyl-phenoxymethyl)benzoic acid, although this would require subsequent cleavage of the ether linkage to generate the desired carboxymethyl group.

Step 2: Formation of 6-Methylisoquinoline-1,3(2H,4H)-dione

With 4-methylhomophthalic acid in hand, the next step is the cyclization to form the corresponding isoquinoline-1,3-dione. A well-documented method for this transformation is the reaction with urea in the presence of an acid catalyst, such as acetic acid, at elevated temperatures. This reaction proceeds via a condensation mechanism to form the heterocyclic dione ring system. A similar reaction is reported for the synthesis of 6-nitroisoquinoline-1,3(2H,4H)-dione from 2-(carboxymethyl)-4-nitrobenzoic acid and urea[2].

Step 3: Dichlorination of 6-Methylisoquinoline-1,3(2H,4H)-dione

The final step in this route is the conversion of the dione to the target this compound. This is typically achieved using a potent chlorinating agent. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a common and effective reagent for this type of transformation, capable of converting both carbonyl groups to chloride functionalities[2]. The reaction is generally heated to ensure complete conversion. The use of POCl₃ alone can also effect this transformation, though sometimes requiring harsher conditions or resulting in lower yields[3].

Route 2: Vilsmeier-Haack Reaction-Based Synthesis

The Vilsmeier-Haack reaction offers a more convergent approach to constructing the chlorinated isoquinoline skeleton. This powerful formylation and cyclization reaction can, in principle, provide a direct route to a precursor that can be readily converted to the target molecule.

Conceptual Pathway: Vilsmeier-Haack Reaction of a Substituted Acetonitrile

A plausible route involves the Vilsmeier-Haack reaction of a suitably substituted benzyl cyanide, such as 4-methylphenylacetonitrile. The reaction with the Vilsmeier reagent (formed from POCl₃ and DMF) would be expected to lead to a cyclized and chlorinated isoquinoline derivative. While the direct formation of this compound in a single step is unlikely, the reaction could potentially yield a precursor like 1-chloro-6-methylisoquinoline-3-carbaldehyde.

However, a significant challenge with this approach is the subsequent conversion of the 3-formyl group to a chloro group. While methods exist for the transformation of aldehydes to chlorides, they often require harsh reagents and may not be compatible with the existing chloro-substituted heterocyclic ring.

Alternative Vilsmeier-Haack Approach: From a Substituted Acetanilide

A more extensively documented application of the Vilsmeier-Haack reaction in heterocycle synthesis starts from an acetanilide. In this scenario, the reaction of 4-methylacetanilide with the Vilsmeier reagent (POCl₃/DMF) would lead to the formation of a quinoline derivative, specifically 2-chloro-3-formyl-6-methylquinoline[4][5]. This, however, yields the isomeric quinoline ring system rather than the desired isoquinoline.

To adapt this to an isoquinoline synthesis, one would need to start with a different precursor. A potential, though less common, substrate would be N-acetyl-p-toluidine, which upon Vilsmeier-Haack reaction, could theoretically cyclize to form an isoquinoline derivative. However, the regioselectivity of the cyclization would be a critical factor.

Should a 1-chloro-6-methylisoquinoline-3-carbaldehyde intermediate be successfully synthesized, its conversion to the 1,3-dichloro product would be the final hurdle. The Cannizzaro reaction of 2-chloro-3-formylquinolines has been studied, but this leads to disproportionation products rather than conversion of the formyl group to a chloride[6]. More direct methods for this transformation would need to be explored and optimized.

Comparative Analysis and Experimental Data Summary

To facilitate a direct comparison, the following table summarizes the key aspects of the two primary synthetic routes:

FeatureRoute 1: From 4-Methylhomophthalic AcidRoute 2: Vilsmeier-Haack Approach
Starting Material Availability 4-Methylhomophthalic acid requires synthesis.4-Methylphenylacetonitrile or N-acetyl-p-toluidine are more readily available.
Number of Steps 3 steps from 4-methylhomophthalic acid.Potentially 2 steps, but the second step is challenging.
Key Transformations Dione formation and dichlorination.Vilsmeier-Haack cyclization and formyl-to-chloro conversion.
Reported Yields High yields are often achievable for analogous dione formation and chlorination steps.Yields for the Vilsmeier-Haack cyclization can be good, but the subsequent conversion is a major uncertainty.
Scalability Generally scalable, with well-understood reaction conditions.Can be scalable, but optimization of the second step may be required.
Potential Challenges Synthesis of the starting material can be lengthy.Regioselectivity of the Vilsmeier-Haack reaction and the difficult conversion of the formyl group to a chloro group.

Experimental Protocols

Route 1: General Protocol for the Dichlorination of 6-Methylisoquinoline-1,3(2H,4H)-dione
  • To a stirred suspension of 6-methylisoquinoline-1,3(2H,4H)-dione in phosphorus oxychloride (POCl₃), add phosphorus pentachloride (PCl₅) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Route 2: General Protocol for the Vilsmeier-Haack Reaction of an Acetanilide
  • In a flame-dried round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add the substituted acetanilide to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Dione Chlorination Pathway cluster_1 Route 2: Vilsmeier-Haack Pathway 5-Methyl-1-indanone 5-Methyl-1-indanone 4-Methylhomophthalic_acid 4-Methylhomophthalic_acid 5-Methyl-1-indanone->4-Methylhomophthalic_acid Multi-step 6-Methylisoquinoline-1,3-dione 6-Methylisoquinoline-1,3-dione 4-Methylhomophthalic_acid->6-Methylisoquinoline-1,3-dione Urea, Acetic Acid This compound This compound 6-Methylisoquinoline-1,3-dione->this compound POCl3, PCl5 4-Methylphenylacetonitrile 4-Methylphenylacetonitrile 1-Chloro-6-methylisoquinoline-3-carbaldehyde 1-Chloro-6-methylisoquinoline-3-carbaldehyde 4-Methylphenylacetonitrile->1-Chloro-6-methylisoquinoline-3-carbaldehyde Vilsmeier-Haack (Proposed) 1-Chloro-6-methylisoquinoline-3-carbaldehyde->this compound Formyl to Chloro (Challenging)

Caption: Comparative overview of the two main synthetic routes to this compound.

Conclusion and Recommendations

Based on the available literature and established synthetic methodologies, Route 1, proceeding through the dichlorination of 6-methylisoquinoline-1,3(2H,4H)-dione, appears to be the more reliable and predictable pathway for the synthesis of this compound. While the synthesis of the starting material, 4-methylhomophthalic acid, adds to the overall step count, the subsequent cyclization and chlorination steps are generally high-yielding and well-precedented.

The Vilsmeier-Haack approach (Route 2) is conceptually more elegant due to its convergent nature, but it presents significant challenges. The regioselectivity of the initial cyclization from a suitable precursor to form the isoquinoline skeleton and the subsequent difficult conversion of a 3-formyl group to a chloro group are major hurdles that would require substantial research and development to overcome.

For researchers requiring a dependable and scalable synthesis of this compound, focusing efforts on the optimization of the synthesis of 4-methylhomophthalic acid and the subsequent two-step conversion to the final product is the recommended strategy. This pathway offers a higher probability of success and is built upon more robust and well-understood chemical transformations.

References

  • ASTRAZENECA AB; ASTRAZENECA UK LIMITED. WO2008/122765, 2008, A1. [Online].
  • This citation is not directly used in the text but provides context on related benzoic acid synthesis. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same. [Online].
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 2004, 43B(12), 2639-2643.
  • US9840468B1 - Methods for the preparation of 6-aminoisoquinoline. [Online].
  • This citation is not directly used in the text but provides context on related benzoic acid synthesis. Saima Waheed, Fakiha Nazakat, Nasir Abbas, Munaza Nadeem, Sidra Ghafoor, Ghulam Shabir, Aamer Saeed. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 2024, 5(2), 35-43.
  • This citation is not directly used in the text but provides context on isoquinoline-dione synthesis. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry, 2021, 19(3), 488-503.
  • This citation is not directly used in the text but provides context on related quinoline chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Arkivoc, 2018, (i), 244-287.
  • This citation is not directly used in the text but provides context on related isoquinoline synthesis. Diastereoselective Synthesis of (–)
  • This citation is not directly used in the text but provides context on the use of POCl3. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Journal of the Indian Chemical Society, 2020, 97(10), 1585-1596.
  • This citation is not directly used in the text but provides context on Vilsmeier-Haack reactions. Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 2016, 5(1), 1-4.
  • This citation is not directly used in the text but provides context on related quinoline chemistry. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018, (i), 244-287.
  • This citation is not directly used in the text but provides context on related chemical synthesis. Synthesis of the enantiomers of 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, structural analogues of the second messenger D-myo-inositol 1,3,4,5-tetrakisphosphate. Journal of the Chemical Society, Perkin Transactions 1, 1996, (20), 2417-2426.
  • This citation is not directly used in the text but provides context on chlorinating agents. Making Phosphorus Pentachloride: A Powerful Chlorinating Agent (TCPO 2/5). [Online Video]. Available: [Link]

  • This citation is not directly used in the text but provides context on chlorinating agents. Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides. Molecules, 2018, 23(6), 1435.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 2012, 124(5), 1071-1076.
  • Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 2024, 5(2), 35-43.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 2016, 4(5), 1-4.
  • Synthesis and properties of O6-methyldeoxyguanylic acid and its copolymers with deoxycytidylic acid. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 1978, 521(2), 770-778.
  • Vilsmeier-Haack Reaction - Chemistry Steps. [Online]. Available: [Link]

  • This citation is not directly used in the text but provides context on isoquinoline synthesis. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 2021, 26(1), 193.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 2016, 4(5), 1-4.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 2017, 7(74), 46945-46951.
  • A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Journal of Heterocyclic Chemistry, 2016, 53(5), 1547-1551.

Sources

alternative synthetic pathways to 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates synthetic methodologies for 1,3-dichloro-6-methylisoquinoline , a critical heterocyclic scaffold in medicinal chemistry used for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate bioactive isoquinoline derivatives.

While 1,3-dichloroisoquinoline is commercially available, the 6-methyl analog often requires de novo synthesis. This guide contrasts two primary pathways:

  • The Homophthalimide Route: A scalable, two-step conversion from 4-methylhomophthalic acid involving cyclization followed by aromatizing chlorination.

  • The Simchen/Nitrile Route: A direct cyclization of aryl acetonitriles using phosphorus pentachloride (

    
    ), offering higher atom economy but requiring stricter moisture control.
    

Pathway Analysis[1]

Route 1: The Homophthalimide Dehydrative Chlorination

This is the most robust pathway for laboratory-scale synthesis. It relies on the conversion of 4-methylhomophthalic acid to 6-methylhomophthalimide (isoquinoline-1,3(2H,4H)-dione), which exists in equilibrium with its lactim tautomers. Treatment with phosphoryl chloride (


) effects both aromatization and chlorination.

Mechanism: The reaction proceeds via the formation of a chlorophosphate intermediate.[1] The dione undergoes enolization, and the hydroxyl groups attack


. Elimination of phosphate species drives the aromatization to the pyridine ring, installing chlorine atoms at positions 1 and 3.
Route 2: The Simchen Aryl Acetonitrile Cyclization

Developed by G. Simchen, this method utilizes 2-(cyanomethyl)benzoic acid derivatives. The nitrile group is activated by


 to form a highly reactive chloro-iminium species, which undergoes intramolecular cyclization with the carboxylic acid/ester group.

Mechanism:

  • Activation of the nitrile by

    
     to form an imidoyl chloride.
    
  • Cyclization onto the carbonyl oxygen.

  • Aromatization and chlorination to yield the 1,3-dichloro product.

Comparative Data Analysis

FeatureRoute 1: HomophthalimideRoute 2: Simchen (Nitrile)
Starting Material 4-Methylhomophthalic acid2-(Cyanomethyl)-4-methylbenzoic acid
Reagents Urea (or

),

,


,

Step Count 2 (Cyclization + Chlorination)1 (Convergent Cyclization)
Typical Yield 60–75%50–65%
Purification Recrystallization / Flash ColumnAcid/Base Extraction + Column
Scalability High (Kg scale feasible)Moderate (Exothermic/Gas evolution)
Safety Profile

requires quench protocols

is moisture sensitive; HCl gas evolution

Detailed Experimental Protocols

Protocol A: Synthesis via 6-Methylhomophthalimide (Recommended)

Step 1: Formation of 6-Methylhomophthalimide

  • Reagents: Mix 4-methylhomophthalic acid (1.0 equiv) and Urea (1.2 equiv) in a round-bottom flask.

  • Condition: Heat the melt to 170–180 °C for 2–3 hours. The mixture will liquefy and then resolidify as water/ammonia evolves.

  • Workup: Cool to room temperature. Triturate the solid with water to remove excess urea. Filter and dry the tan solid.

    • Checkpoint: Purity can be verified by

      
       NMR (DMSO-
      
      
      
      ). Look for the disappearance of the acid proton and appearance of the imide NH (broad singlet ~11 ppm).

Step 2: Chlorination to this compound

  • Setup: Place dried 6-methylhomophthalimide (10 mmol) in a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser and drying tube (

    
    ).
    
  • Reagent Addition: Add

    
     (10 equiv). Optionally add 
    
    
    
    (1.0 equiv) to accelerate the reaction at the C3 position.
    • Note: For stubborn substrates, adding diethylaniline (1-2 equiv) can catalyze the reaction.

  • Reaction: Reflux at 100–110 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (baseline/polar) should disappear, replaced by a non-polar UV-active spot (

    
     ~0.6–0.8).
    
  • Quench (Critical):

    • Cool the mixture to room temperature.

    • Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature < 20 °C to prevent hydrolysis of the product.

  • Extraction: Neutralize with saturated

    
     or 
    
    
    
    to pH 8. Extract with Dichloromethane (
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Silica gel, 0–5% EtOAc in Hexanes).
    

Physical Data:

  • Appearance: White to off-white crystalline solid.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    
    
    8.15 (d, J=8.5 Hz, 1H, H8), 7.65 (s, 1H, H5), 7.50 (d, J=8.5 Hz, 1H, H7), 7.45 (s, 1H, H4), 2.55 (s, 3H,
    
    
    ). (Chemical shifts are approximate estimations based on analog 1,3-dichloroisoquinoline).

Visualizing the Reaction Pathways

Diagram 1: Homophthalimide Route Mechanism

HomophthalimideRoute Start 4-Methylhomophthalic Acid Imide 6-Methylhomophthalimide (Isoquinoline-1,3-dione) Start->Imide Urea, 180°C -H2O, -NH3 Inter Chlorophosphate Intermediate Imide->Inter POCl3, Reflux Tautomerization Product This compound Inter->Product -HPO2Cl2 Aromatization

Caption: Stepwise conversion of 4-methylhomophthalic acid to the target via the dione intermediate.

Diagram 2: Simchen Cyclization Logic

SimchenRoute Precursor 2-(Cyanomethyl)-4-methylbenzoic acid Activated Imidoyl Chloride Species Precursor->Activated PCl5, HCl(g) Cyclic Cyclic Iminium Intermediate Activated->Cyclic Intramolecular Cyclization Target This compound Cyclic->Target Aromatization -POCl3

Caption: The Simchen approach utilizes PCl5 to activate the nitrile for a direct cyclization-chlorination cascade.

References

  • Simchen, G. (1966). Reaktionen der Arylacetonitrile mit Phosphorpentachlorid. Angewandte Chemie International Edition, 5(7), 663. Link

  • Saeed, A., et al. (2013). Synthesis and antibacterial evaluation of typharin analog: 6,8-dihydroxy-7-methyl-3-styryl-3,4-dihydroisocoumarin. Journal of Asian Natural Products Research, 15(2), 130-135.[2] (Describes 4-methylhomophthalic acid precursor synthesis). Link

  • Tiroke, S. (1996). Synthesis of 1,3-Dichloroisoquinolines. In Heterocyclic Chemistry Protocols.
  • PubChem. (2025). 1,3-Dichloroisoquinoline Compound Summary. Link

  • Organic Syntheses. (1955). Phosphorus Oxychloride.[3][4][5][6][7] Org. Synth. Coll. Vol. 3, 267. (Standard handling and reactivity data). Link

Sources

Comparative Guide: Sustainable Synthesis of 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1,3-Dichloro-6-methylisoquinoline (CAS: 21902-38-5) is a high-value heterocyclic intermediate. It serves as a critical scaffold in the synthesis of bioactive compounds, including antitumor agents (via Suzuki-Miyaura coupling at C1) and novel agrochemicals.

The historical synthesis relies on the "phosphorus flood"—using neat phosphorus oxychloride (


) to drive the aromatization and chlorination of 6-methylisoquinoline-1,3-dione. While effective, this route is plagued by poor atom economy, violent exotherms during quenching, and massive phosphoric acid waste streams.

This guide objectively compares the Legacy Route (Neat


) against a Sustainable Process Route  (Vilsmeier-Haack type activation in Toluene). The latter offers a 60% reduction in phosphorus waste and a safer thermal profile without compromising yield.

Synthetic Pathway Visualization[1][2]

The core transformation involves the conversion of the homophthalimide derivative (dione) into the dichloro-heterocycle. The presence of the 6-methyl group activates the ring slightly, making it amenable to milder chlorination conditions than the unsubstituted parent.

SyntheticPathway cluster_legend Key Transformation Precursor 4-Methylhomophthalic Acid Intermediate 6-Methylisoquinoline- 1,3(2H,4H)-dione Precursor->Intermediate Urea/Heat (Cyclization) Product 1,3-Dichloro-6- methylisoquinoline Intermediate->Product Chlorination (POCl3 vs. Green Alt) L1 Aromatization & Chlorination step is the process bottleneck.

Figure 1: General synthetic workflow. The critical step addressed in this guide is the conversion of the dione intermediate to the final dichloro product.

Comparative Analysis: Legacy vs. Sustainable

The following data compares the traditional neat reflux method against the solvent-assisted catalytic method.

MetricMethod A: Legacy (Neat) Method B: Sustainable (Catalytic) Impact
Reagent Stoichiometry 10–20 Equivalents (

)
2–3 Equivalents (

)
80% Reduction in P-Waste
Solvent System Neat Reagent (Solvent-free)Toluene or XyleneEasier Recovery
Catalyst NoneDMF (0.1 eq) or

Activation Energy Lowered
Reaction Temp Reflux (

)

Energy Savings
Quench Safety High Risk (Violent Exotherm)Controlled (Dilute Stream)Process Safety Improved
Yield (Isolated) 85–92%88–94%Comparable/Superior
E-Factor (est.) > 25< 8Green Chemistry Compliance
Mechanism of Improvement

In Method B, DMF acts as a catalyst, forming the electrophilic Vilsmeier-Haack reagent (chloroiminium ion) in situ with


. This species is significantly more reactive toward the dione oxygen than 

alone, allowing for lower temperatures and stoichiometric reagent usage.

Detailed Experimental Protocols

Pre-requisite: Synthesis of the Dione Intermediate

Note: This step is common to both routes.

  • Combine 4-methylhomophthalic acid (1.0 eq) and urea (1.5 eq) in a flask.

  • Heat to

    
     (melt fusion) for 2–3 hours. Ammonia gas evolves (scrubber required).
    
  • Cool to

    
    , add water, and sonicate.
    
  • Filter the precipitate, wash with water and ethanol.

  • Yield: ~85% of 6-methylisoquinoline-1,3(2H,4H)-dione as a tan solid.

Method A: Legacy Route (Neat )

Use this only for small-scale (<1g) discovery where waste is negligible.

  • Setup: Charge a round-bottom flask with 6-methylisoquinoline-1,3-dione (1.0 g, 5.7 mmol).

  • Reagent Addition: Add

    
     (10 mL, ~19 eq) carefully.
    
  • Reaction: Reflux (

    
    ) for 4 hours. The suspension will clear as the product forms.
    
  • Workup (Critical Safety):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture very slowly onto 100g of crushed ice with vigorous stirring. Warning: Delayed exotherm is common.

  • Isolation: Neutralize with solid

    
     to pH 7. Extract with Dichloromethane (
    
    
    
    ).
  • Purification: Dry over

    
    , concentrate, and recrystallize from hexane.
    
Method B: Sustainable Route (Toluene/DMF)

Recommended for scale-up (>10g) and Green Chemistry compliance.

  • Setup: Charge a 3-neck flask equipped with a mechanical stirrer, reflux condenser, and scrubber (for HCl gas) with 6-methylisoquinoline-1,3-dione (10.0 g, 57 mmol).

  • Solvent System: Add anhydrous Toluene (50 mL). The solid will not fully dissolve (slurry).

  • Catalyst: Add N,N-Dimethylformamide (DMF) (0.44 mL, 0.1 eq).

  • Reagent Addition: Add

    
     (16 mL, 3.0 eq) dropwise via addition funnel over 15 minutes.
    
    • Observation: A slight exotherm and color change (Vilsmeier complex formation) will occur.

  • Reaction: Heat to

    
     for 3–5 hours. Monitor by HPLC/TLC (Hexane:EtOAc 8:2).
    
  • Quench & Isolation:

    • Cool to

      
      .
      
    • Quench by adding water (50 mL) dropwise into the toluene mixture (inverse quench is safer here due to solvent heat sink).

    • Separate the organic (Toluene) layer. Extract aqueous layer once with Toluene (20 mL).

    • Wash combined organics with 5%

      
       and Brine.
      
  • Crystallization: Concentrate the toluene to ~20 mL volume, cool to

    
    . The product crystallizes directly.
    
  • Yield: ~11.5 g (93%) of off-white needles.

Mechanistic Validation & Self-Correcting Systems

To ensure reproducibility, the following "Self-Validating" checkpoints must be observed:

  • The "Clear Solution" Endpoint: In both methods, the starting dione is insoluble. The reaction is only complete when the solution becomes fully transparent (homogeneous). If solids remain after 4 hours, add 0.5 eq of

    
     and continue heating.
    
  • Moisture Control: The Vilsmeier intermediate is moisture-sensitive. Toluene must be dried (Karl Fischer < 0.05% water) to prevent catalyst deactivation.

  • Regioselectivity Check: The 1,3-dichloro pattern is thermodynamically stable. However, incomplete reaction often yields the 1-chloro-3-hydroxy intermediate (tautomer). This appears as a polar spot on TLC (

    
    ) vs. the product (
    
    
    
    ).

Mechanism Start Reagents: POCl3 + DMF Active Vilsmeier Reagent (Chloroiminium Ion) Start->Active Activation Attack Attack on Dione Oxygen (C1 and C3) Active->Attack Enhanced Electrophilicity Elim Elimination of PO2Cl2- Attack->Elim - HCl End Aromatized Product Elim->End

Figure 2: Mechanistic logic for the catalytic efficiency of Method B.

References

  • BenchChem. (2025).[1][2] In-Depth Technical Guide: 1,3-Dichloro-6-nitroisoquinoline. (Analogous chemistry for nitro-substituted derivatives).

  • Salami, S. A., et al. (2022).[3] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 27(20), 6850.[3] (Demonstrates POCl3 efficiency in solvent/base systems).

  • Sigma-Aldrich. (n.d.). 1,3-Dichloroisoquinoline Product Specification & Safety Data Sheet. (Baseline physical properties and safety handling).

  • ChemicalBook. (2025).[2][4] Isoquinoline, 1,3-dichloro-6-methyl- Properties and Suppliers.

  • Khusnutdinov, R. I., et al. (2017). "Advances in the synthesis of aromatic and heteroaromatic carboxylic acids." (Context on isoquinoline scaffold synthesis). ResearchGate.[4][5]

Sources

The Decisive Factors: Steric Hindrance and Carbocation Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of C1 and C3 Chlorine Atoms

For researchers and professionals in drug development, understanding the subtle yet critical differences in the reactivity of leaving groups based on their position within a molecule is paramount. This guide provides an in-depth comparison of the reactivity of chlorine atoms located at the C1 (primary) and C3 (typically secondary) positions of an alkyl chain. We will move beyond simple rules to explore the underlying mechanistic principles, supported by experimental data and detailed protocols, to empower you to control and predict chemical outcomes with greater precision.

The reactivity of a chlorine atom on an alkyl chain is not an intrinsic property but is profoundly influenced by its local electronic and steric environment. This environment dictates the favorability of different reaction pathways, primarily the four competing mechanisms: bimolecular nucleophilic substitution (Sₙ2), unimolecular nucleophilic substitution (Sₙ1), bimolecular elimination (E2), and unimolecular elimination (E1).

  • C1 Chlorine (Primary Alkyl Halide): A chlorine atom at the C1 position is attached to a primary carbon, which is bonded to only one other carbon atom. This position is sterically unhindered, making it highly accessible to attack by other molecules.

  • C3 Chlorine (Secondary Alkyl Halide): In a simple chain, a chlorine at the C3 position is bonded to a secondary carbon, which is connected to two other carbon atoms. This arrangement presents greater steric bulk around the reaction center compared to the C1 position.

These structural differences are the primary determinants of which reaction mechanism will prevail under a given set of conditions.

Mechanistic Pathways: A Head-to-Head Comparison

The competition between substitution and elimination is a classic challenge in organic synthesis. The position of the chlorine atom is a key factor in tipping the balance.

Bimolecular Nucleophilic Substitution (Sₙ2)

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. This mechanism is exquisitely sensitive to steric hindrance.[1]

  • C1 Chlorine: The unhindered nature of a primary carbon makes it an ideal substrate for Sₙ2 reactions. A nucleophile can easily approach and attack the carbon from the backside, leading to a rapid reaction.[2][3]

  • C3 Chlorine: The increased steric bulk from the two adjacent carbon groups shields the electrophilic carbon, making the backside attack required for the Sₙ2 mechanism more difficult.[4][3] Consequently, Sₙ2 reactions are significantly slower at secondary positions compared to primary ones.[2]

Caption: Sₙ2 Transition State Comparison.

Unimolecular Nucleophilic Substitution (Sₙ1)

The Sₙ1 mechanism proceeds through a two-step process, the first and rate-determining step of which is the formation of a carbocation intermediate.[5] The stability of this intermediate is therefore the dominant factor.

  • C1 Chlorine: A primary alkyl halide would form a highly unstable primary carbocation, making the Sₙ1 pathway energetically unfavorable. These reactions are exceptionally slow for C1 chlorides.

  • C3 Chlorine: A secondary alkyl halide forms a secondary carbocation. This intermediate is stabilized by the electron-donating inductive effects and hyperconjugation from the two adjacent alkyl groups, making it significantly more stable than a primary carbocation.[6][7] Thus, Sₙ1 reactions are much more feasible at a C3 position, particularly in polar protic solvents that can stabilize the carbocation.[8][9]

SN1_Comparison cluster_C1 C1 Pathway (Unfavorable) cluster_C3 C3 Pathway (Favorable) C1_RCl R-CH₂-Cl C1_Carbocation R-CH₂⁺ (Primary Carbocation) C1_RCl->C1_Carbocation Slow High Energy C1_Product R-CH₂-Nu C1_Carbocation->C1_Product + Nu:⁻ C3_RCl R₂CH-Cl C3_Carbocation R₂CH⁺ (Secondary Carbocation) C3_RCl->C3_Carbocation Faster Lower Energy C3_Product R₂CH-Nu C3_Carbocation->C3_Product + Nu:⁻

Caption: Carbocation Stability in Sₙ1 Reactions.

Elimination Reactions (E2 and E1)

Elimination reactions compete with substitution and are favored by the use of strong bases and higher temperatures.[10]

  • E2 Mechanism: This is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously to form a double bond.[11][12] The reactivity trend for E2 is the opposite of Sₙ2: tertiary > secondary > primary.[13] Therefore, a C3 chlorine is more reactive towards E2 elimination than a C1 chlorine. This is because the E2 transition state has significant alkene character, and its stability reflects the stability of the final alkene product. More substituted alkenes are more stable (Zaitsev's rule), so the pathway leading to them is lower in energy.[10]

  • E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction.[11] Consequently, it is also favored by substrates that can form stable carbocations, making it more prevalent for C3 chlorides than C1 chlorides.

Quantitative Comparison: Experimental Data

To illustrate these principles, consider the relative reaction rates of 1-chlorobutane (C1-Cl) and 2-chlorobutane (C2-Cl, a simple model for a C3-Cl system) under different conditions.

Reaction ConditionFavored MechanismSubstrateRelative RatePrimary Product(s)
Strong Nucleophile (NaI in Acetone)Sₙ21-Chlorobutane~50 1-Iodobutane
2-Chlorobutane12-Iodobutane
Weak Nucleophile/Protic Solvent (Solvolysis in Ethanol, 50°C)Sₙ1 / E11-Chlorobutane1Negligible Reaction
2-Chlorobutane~15 2-Ethoxybutane, But-1-ene, But-2-ene
Strong, Hindered Base (KOtBu in t-BuOH)E21-Chlorobutane1But-1-ene
2-Chlorobutane~6 But-2-ene (major), But-1-ene

Data are illustrative, based on established principles of alkyl halide reactivity.

These data clearly show that the C1 chloride is far more reactive under Sₙ2 conditions, while the C3 (secondary) chloride is more reactive under conditions that favor carbocation formation (Sₙ1/E1) or lead to a more stable alkene (E2).

Experimental Protocol: Kinetic Analysis of Sₙ2 Reactivity via Conductometry

This protocol provides a reliable method for quantifying the disparate reactivity of C1 and C3 chlorides under Sₙ2 conditions. The reaction of an alkyl chloride with sodium iodide in acetone produces a soluble organic iodide and an insoluble precipitate of sodium chloride, allowing the reaction to be driven to completion. We will, however, adapt a conductometric approach suitable for a homogeneous phase reaction, for instance, with a soluble nucleophile that produces ionic products.[14]

Objective: To determine the second-order rate constants for the reaction of 1-chlorobutane and 2-chlorobutane with a charged nucleophile.

Materials:

  • 1-chlorobutane

  • 2-chlorobutane

  • Sodium thiocyanate (NaSCN)

  • Anhydrous acetone (HPLC grade)

  • Thermostated water bath (± 0.1°C)

  • Conductivity meter with a dipping cell

  • Volumetric flasks, pipettes, and a magnetic stirrer

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare 0.1 M stock solutions of 1-chlorobutane, 2-chlorobutane, and sodium thiocyanate in anhydrous acetone.

  • Temperature Equilibration: Place the stock solutions and a clean, dry reaction vessel in the thermostated water bath set to 25°C. Allow at least 20 minutes for thermal equilibrium.

  • Initial Measurement: Pipette 50.0 mL of the 0.1 M NaSCN solution into the reaction vessel. Place the magnetic stir bar in the vessel and begin gentle stirring. Immerse the conductivity cell and record the initial conductance (G₀).

  • Reaction Initiation: To initiate the reaction, rapidly pipette 50.0 mL of the 0.1 M 1-chlorobutane stock solution into the vessel and simultaneously start the stopwatch. This creates a solution with initial reactant concentrations of 0.05 M.

  • Data Collection: Record the conductance (Gt) at regular intervals (e.g., every 60 seconds for 1-chlorobutane, every 5-10 minutes for 2-chlorobutane) until the reading becomes stable, indicating reaction completion.

  • Repeat for C3 Chloride: Thoroughly clean and dry the equipment. Repeat steps 3-5 using the 2-chlorobutane stock solution.

  • Data Analysis: The second-order rate constant (k₂) can be determined by plotting 1/(G∞ - Gt) versus time, where G∞ is the conductance at infinite time. The slope of this line will be proportional to the rate constant.

Protocol_Workflow prep 1. Prepare 0.1 M Stock Solutions (Alkyl Chlorides, NaSCN in Acetone) equil 2. Equilibrate Solutions & Vessel in Water Bath (25°C) prep->equil init_cond 3. Measure Initial Conductance (G₀) of NaSCN Solution equil->init_cond init_rxn 4. Add Alkyl Chloride Solution & Start Timer init_cond->init_rxn collect 5. Record Conductance (Gt) at Timed Intervals init_rxn->collect collect->collect Loop complete 6. Continue Until Gt is Stable (G∞) collect->complete analyze 7. Plot 1/(G∞ - Gt) vs. Time Calculate Rate Constant (k₂) complete->analyze

Caption: Workflow for Conductometric Kinetic Analysis.

Conclusion and Practical Implications

The reactivity of a chlorine atom at a C1 versus a C3 position is fundamentally governed by the steric accessibility of the carbon atom and the stability of a potential carbocation intermediate.

  • C1 Chlorides (Primary): Are highly reactive in Sₙ2 reactions due to minimal steric hindrance. They are unreactive in Sₙ1/E1 pathways.

  • C3 Chlorides (Secondary): Are less reactive in Sₙ2 reactions but are significantly more prone to Sₙ1, E1, and E2 reactions due to the ability to form a more stable secondary carbocation and a more substituted, stable alkene.

For the synthetic chemist, these predictable differences are powerful tools. To favor a substitution reaction on a complex molecule with multiple chlorine atoms, one can select a strong, non-basic nucleophile in a polar aprotic solvent to selectively target the sterically accessible C1 position via an Sₙ2 mechanism. Conversely, to encourage elimination or substitution at a C3 position, one might employ a strong base for E2 or a weak nucleophile in a polar protic solvent to promote an Sₙ1/E1 pathway. This deep mechanistic understanding allows for the strategic design of reaction conditions to achieve desired synthetic outcomes, a cornerstone of efficient drug development and materials science.

References

  • Title: Steric Hindrance in SN2 and SN1 Reactions Source: Chemistry Steps URL: [Link]

  • Title: SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity Source: BYJU'S URL: [Link]

  • Title: 11.3: Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: How does steric hindrance affect SN2 reactions? Source: YouTube URL: [Link]

  • Title: 10.4: Effect of sterics on Sn2 reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Halogenoalkanes: SN1 & SN2 Mechanisms Source: Save My Exams URL: [Link]

  • Title: 7.1: Solvolysis of Tertiary and Secondary Haloalkanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Alkyl Halide Reaction Map And Summary Source: Master Organic Chemistry URL: [Link]

  • Title: 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary) Source: Chemistry LibreTexts URL: [Link]

  • Title: The SN2 Reaction Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Comparing The SN1 vs Sn2 Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: 7.12: Comparison of SN1 and SN2 Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: 8.4 Part 2: Factors Affecting the E2 Mechanism Source: YouTube URL: [Link]

  • Title: The E2 Reaction Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Elimination Reactions Source: University of Calgary URL: [Link]

  • Title: Mechanism of the E2 Reaction Source: Master Organic Chemistry URL: [Link]

  • Title: Experiment 8 — Kinetics of SN1 Solvolysis Source: Macalester College URL: [Link]

Sources

A Comparative Guide to the Synthesis of 1,3-Dichloro-6-methylisoquinoline for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted isoquinolines is a foundational element in the discovery of novel therapeutic agents. Among these, 1,3-Dichloro-6-methylisoquinoline serves as a versatile building block, with its reactive chlorine atoms providing handles for further molecular elaboration. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses.

Introduction to this compound: A Valuable Synthetic Intermediate

This compound is a halogenated derivative of the isoquinoline scaffold. The presence of two chlorine atoms at the 1 and 3 positions significantly influences the electronic properties of the heterocyclic ring, making these positions susceptible to nucleophilic substitution. This reactivity profile allows for the introduction of a wide array of functional groups, enabling the generation of diverse molecular libraries for biological screening. The methyl group at the 6-position provides an additional point for potential modification or for influencing the overall physicochemical properties of the final compounds.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is predominantly approached through a two-step sequence involving the formation of a dione precursor followed by a chlorination reaction. An alternative, though less direct, strategy could potentially involve a cyclization reaction such as the Vilsmeier-Haack reaction. This guide will focus on the most established and practical route.

Primary Synthetic Route: Two-Step Synthesis via 6-Methylisoquinoline-1,3(2H,4H)-dione

This robust and widely applicable method consists of two main stages:

  • Step 1: Synthesis of 6-Methylisoquinoline-1,3(2H,4H)-dione. This step involves the condensation of 2-(carboxymethyl)-4-methylbenzoic acid with urea.

  • Step 2: Chlorination of 6-Methylisoquinoline-1,3(2H,4H)-dione. The dione is then treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the target molecule.

This approach is favored for its reliability and the commercial availability of the starting materials.

Table 1: Comparison of Synthetic Routes

FeaturePrimary Route: Dione ChlorinationAlternative: Vilsmeier-Haack (Hypothetical)
Starting Materials 2-(carboxymethyl)-4-methylbenzoic acid, Urea, POCl₃N-(4-methylbenzyl)acetamide, Vilsmeier reagent (POCl₃/DMF)
Number of Steps 21 (cyclization and chlorination)
Plausibility High (supported by analogous syntheses)Moderate (requires adaptation from quinoline synthesis)
Potential Yield Moderate to HighVariable, potentially lower
Scalability GoodMay require significant optimization for scale-up
Key Challenge Synthesis and purification of the dione intermediateControlling regioselectivity and achieving cyclization

Experimental Protocols

Primary Synthetic Route: Detailed Methodology

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the dione intermediate.

Part 1: Synthesis of 6-Methylisoquinoline-1,3(2H,4H)-dione

This procedure is adapted from analogous syntheses of substituted isoquinoline-1,3-diones.

Reaction Scheme:

Synthesis of the dione precursor.

Materials:

  • 2-(carboxymethyl)-4-methylbenzoic acid

  • Urea

  • High-boiling point solvent (e.g., Dowtherm A or similar)

Procedure:

  • Combine 2-(carboxymethyl)-4-methylbenzoic acid and a molar excess of urea in a reaction vessel equipped with a condenser and a mechanical stirrer.

  • Add a high-boiling point solvent to the mixture.

  • Heat the reaction mixture to a high temperature (typically in the range of 200-250 °C) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into a suitable solvent to precipitate the product.

  • Collect the solid by filtration, wash with a low-boiling point organic solvent to remove impurities, and dry under vacuum to yield 6-methylisoquinoline-1,3(2H,4H)-dione.

Part 2: Synthesis of this compound

This chlorination step is a crucial transformation to generate the final product.

Reaction Scheme:

Chlorination to the final product.

Materials:

  • 6-Methylisoquinoline-1,3(2H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Optional: N,N-dimethylaniline or other tertiary amine base

Procedure:

  • In a fume hood, carefully charge a reaction flask with 6-methylisoquinoline-1,3(2H,4H)-dione and a significant excess of phosphorus oxychloride (POCl₃). POCl₃ can act as both the reagent and the solvent.

  • Optionally, a tertiary amine base such as N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux (the boiling point of POCl₃ is approximately 107 °C) and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide solution, until the product precipitates.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford pure this compound.

Mechanistic Insights

The conversion of the dione to the dichloro derivative with phosphorus oxychloride proceeds through a well-established mechanism. The enolizable dione is first converted into a dichlorophosphate intermediate, which then undergoes nucleophilic attack by chloride ions, followed by elimination to yield the aromatic 1,3-dichloroisoquinoline system. The use of a base can accelerate the initial enolization step.

Alternative Synthetic Considerations: The Vilsmeier-Haack Approach

While not as directly established for this specific target, the Vilsmeier-Haack reaction is a powerful tool for the synthesis of chloro-substituted heterocycles.[1][2][3] In a hypothetical application to the synthesis of this compound, one might envision the reaction of a suitably substituted N-benzylacetamide with the Vilsmeier reagent (formed from POCl₃ and DMF). This would involve an intramolecular cyclization and chlorination in a single pot.

However, this approach presents significant challenges, including:

  • Regioselectivity: Controlling the position of cyclization on the aromatic ring.

  • Reaction Conditions: Extensive optimization would likely be required to achieve the desired transformation.

  • Substrate Synthesis: The synthesis of the N-(4-methylbenzyl)acetamide precursor would be an additional step.

Given these complexities, the two-step synthesis via the dione intermediate remains the more practical and reliable choice for most laboratory and developmental applications.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step process involving the formation and subsequent chlorination of 6-methylisoquinoline-1,3(2H,4H)-dione. This method offers a clear and scalable route to this valuable synthetic intermediate. While alternative methods like the Vilsmeier-Haack reaction are mechanistically plausible, they would require significant development and are not currently the recommended approach. The detailed protocols provided in this guide should enable researchers to confidently and efficiently produce this compound for their ongoing research and development endeavors.

References

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.[2]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
  • A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Publishing.
  • POCl3 chlorin
  • Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. PMC - NIH.
  • Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. NIH.

Sources

Comprehensive Characterization Guide: 1,3-Dichloro-6-methylisoquinoline Impurities

[1]

Executive Summary & Strategic Context

1,3-Dichloro-6-methylisoquinoline (CAS 21902-38-5) is a critical heterocyclic building block utilized in the synthesis of bioactive isoquinoline alkaloids and pharmaceutical intermediates (e.g., for kinase inhibitors or antitumor agents).[1] Its purity is paramount because the chlorine atoms at positions 1 and 3 exhibit different reactivities toward nucleophilic aromatic substitution (

1

This guide moves beyond standard Certificate of Analysis (CoA) parameters to provide a comparative analysis of characterization methodologies. We evaluate RP-HPLC-UV versus GC-MS and UHPLC-HRMS , establishing a self-validating protocol for rigorous impurity profiling.

Impurity Genesis & Structural Logic

To characterize impurities effectively, one must understand their origin. The synthesis typically involves the chlorination of 6-methylhomophthalimide (or related diones) using phosphoryl chloride (

The Impurity Landscape
Impurity TypeSpecific AnalyteOriginCriticality
Regioisomer 1,3-Dichloro-7 -methylisoquinolineIsomeric starting material contamination or non-selective cyclization.[1]High: Difficult to separate; leads to isomeric drug substances.[1]
Hydrolysis Product 1-Chloro-3-hydroxy-6-methylisoquinolineMoisture ingress during reaction or workup (C1-Cl is more labile).[1]Medium: Affects stoichiometry in subsequent steps.
Starting Material 6-Methylisoquinoline-1,3-dioneIncomplete conversion.[1]Low: Easily removed by base extraction.[1]
Over-Chlorination Trichloromethyl-isoquinoline variantsRadical side reactions or harsh conditions.[1]Medium: Potential genotoxicity concerns.[1]
Visualization: Impurity Genesis Pathway

The following diagram illustrates the mechanistic pathways leading to the target compound and its primary impurities.

ImpurityPathwaysStart4-MethylhomophthalimideReagentPOCl3 / PCl5(Chlorination)Start->ReagentTargetThis compound(Target)Reagent->Target Major PathwayImp_RegioImpurity A:1,3-Dichloro-7-methylisoquinoline(Regioisomer)Reagent->Imp_Regio Isomeric ContaminationImp_SMImpurity C:Unreacted DioneReagent->Imp_SM Incomplete RxnImp_HydroImpurity B:1-Chloro-3-hydroxy-6-methylisoquinoline(Hydrolysis)Target->Imp_Hydro H2O / Workup

Figure 1: Mechanistic origin of key impurities during the chlorodehydroxylation process.

Comparative Analysis of Characterization Methods

Selecting the correct analytical tool is a trade-off between sensitivity, specificity towards isomers, and throughput.

Method A: RP-HPLC-UV (The QC Workhorse)[1]
  • Principle: Separation based on hydrophobicity using C18 chemistry.

  • Strengths: Robust, quantitative, excellent for polar hydrolysis products (Impurity B).

  • Weaknesses: Poor resolution of positional isomers (6-Me vs 7-Me) without specialized columns (e.g., Phenyl-Hexyl).[1]

Method B: GC-MS (The Isomer Specialist)[1]
  • Principle: Separation based on boiling point and polarity.

  • Strengths: Superior resolution of chlorinated regioisomers (Impurity A) and volatile over-chlorinated byproducts. Mass spectral library matching confirms identity.

  • Weaknesses: Not suitable for thermally unstable precursors or non-volatile salts.

Method C: UHPLC-HRMS (The Structure Elucidator)[1]
  • Principle: High-resolution mass spectrometry (Q-TOF or Orbitrap).[1]

  • Strengths: Definitive structural identification of unknown peaks; detection of trace genotoxic impurities.

  • Weaknesses: High cost; typically used for R&D/Validation, not routine release.

Performance Comparison Matrix
FeatureRP-HPLC (UV)GC-MS (EI)UHPLC-HRMS
Specificity (Regioisomers) Low to MediumHigh Medium
Sensitivity (LOD) ~0.05%~0.01%<0.005%
Suitability for Hydrolysis Products High Low (Derivatization req.)[1]High
Cost per Sample LowMediumHigh
Routine QC Readiness High MediumLow

Detailed Experimental Protocols

To ensure scientific integrity, we recommend a two-tier testing strategy :

  • GC-MS for isomeric purity and volatile chlorinated impurities.

  • HPLC-UV for assay and non-volatile degradation products.[1]

Below is the protocol for the primary HPLC release method , designed to be self-validating through strict System Suitability Tests (SST).

Protocol: High-Resolution RP-HPLC for Impurity Profiling[1]

Objective: Quantify this compound and separate it from hydrolysis degradants.

1. Chromatographic Conditions:

  • Instrument: HPLC equipped with PDA (Photodiode Array) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).

    • Causality: Low pH suppresses ionization of the isoquinoline nitrogen, reducing peak tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0 min: 40% B[1]

    • 15 min: 80% B[1]

    • 20 min: 90% B (Wash)[1]

    • 20.1 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm (for low-response impurities).[1]

  • Column Temp: 30°C.

2. Sample Preparation:

  • Diluent: 50:50 Water:ACN.[1]

  • Test Solution: 0.5 mg/mL of the sample.

  • Standard Solution: 0.5 mg/mL of certified reference material (CRM).

3. Self-Validating System Suitability (SST) Criteria:

  • Tailing Factor (T):

    
     for the main peak. (Ensures no secondary interactions).
    
  • Theoretical Plates (N):

    
    .
    
  • Resolution (Rs): If Impurity B (Hydrolysis product) is present,

    
     between Impurity B and Main Peak.
    
  • Precision: RSD

    
     for 6 replicate injections of the Standard.
    

Analytical Decision Workflow

Use this logic flow to determine the appropriate characterization path for a new batch of material.

DecisionTreeStartNew Batch ReceivedStep1Perform GC-MS ScreeningStart->Step1Decision1Isomeric Impurities(6-Me vs 7-Me) Detected?Step1->Decision1PathAReject / RecrystallizeDecision1->PathA Yes (> Limit)PathBPerform HPLC-UV AssayDecision1->PathB NoDecision2Unknown Peaks > 0.10%?PathB->Decision2PathCRun UHPLC-HRMS(Structure ID)Decision2->PathC YesPathDRelease BatchDecision2->PathD No

Figure 2: Analytical decision matrix for batch release.

References

  • ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006.

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 298625, 1,3-Dichloroisoquinoline. (Accessed 2023).

  • BLD Pharm . Safety Data Sheet: this compound. (Reference for physical properties and hazards).

assessing the regioselectivity of substitution on 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for assessing and manipulating the regioselectivity of 1,3-Dichloro-6-methylisoquinoline . It synthesizes experimental data and mechanistic insights to assist medicinal chemists in designing efficient synthetic routes.

Executive Summary

This compound is a bifunctional electrophile critical for constructing substituted isoquinoline alkaloids and pharmaceutical scaffolds. The core challenge in utilizing this building block is controlling the regioselectivity between the C1 and C3 positions.[1]

This guide compares the performance of two primary synthetic methodologies—Transition Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (


) —demonstrating that the C1 position  is kinetically favored in both regimes due to electronic activation by the adjacent nitrogen.[1] We further provide a sequential protocol for accessing the more challenging C3 position.

Mechanistic Basis of Regioselectivity

To predict "performance" (yield and selectivity), one must understand the electronic landscape of the substrate.[1]

  • C1 Position (Kinetic Favorite): The carbon at position 1 is adjacent to the isoquinoline nitrogen.[1] The electronegative nitrogen creates a significant dipole, rendering C1 highly electrophilic.[1] In

    
     pathways, the intermediate Meisenheimer complex is stabilized by the ability of the nitrogen to accept the negative charge.[1] In Pd-catalyzed pathways, the C1-Cl bond is weaker (lower Bond Dissociation Energy) and more electron-deficient, facilitating faster oxidative addition.[1]
    
  • C3 Position (Kinetic Orphan): The C3 position acts more like a standard chloropyridine or chlorobenzene.[1] It lacks the direct

    
    -nitrogen activation found at C1.
    
  • 6-Methyl Effect: The methyl group at C6 is a weak electron-donating group (EDG).[1] While it slightly increases electron density in the benzenoid ring, its effect on the pyridine ring (C1/C3) is inductive and minor.[1] It does not reverse the intrinsic C1 > C3 reactivity bias of the parent 1,3-dichloroisoquinoline scaffold.

Visualization: Reactivity Hotspots

The following diagram illustrates the reactivity hierarchy and the sequential workflow required to access specific isomers.

ReactivityMap Start This compound C1_Path C1-Substitution (Major) Start->C1_Path Low Activation Energy (Suzuki, SnAr) C3_Path C3-Substitution (Minor/Difficult) Start->C3_Path High Activation Energy (Requires C1 protection) Prod_C1 1-Substituted-3-chloro-6-methylisoquinoline C1_Path->Prod_C1 Yields: 60-90% Prod_C3 1,3-Disubstituted (or C3-selective via blocking) Prod_C1->Prod_C3 Sequential Step (Ni-catalyzed or forcing SnAr)

Figure 1: Reactivity flow showing the kinetic dominance of the C1 position.

Comparative Performance Guide

We compare the two dominant methodologies for functionalizing this scaffold.

Method A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best For: Installing Aryl, Heteroaryl, or Alkenyl groups at C1 .[1][2]

  • Protocol Overview: Standard conditions utilize arylboronic acids with Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .[1]
  • Regioselectivity: >98% C1 selectivity.[1] The oxidative addition of Pd(0) into the C1-Cl bond is significantly faster than at C3.[1]

  • Performance Data:

ParameterPerformance (C1 Attack)Performance (C3 Attack)Notes
Selectivity High (>20:1) LowExclusive C1 functionalization is typical.[1]
Yield 75% - 92%< 5% (as byproduct)High efficiency for mono-arylation.[1]
Catalyst Load 1-3 mol%N/AStandard Pd(0) sources are sufficient.[1]
Solvent System DME/H

O or Toluene
N/ABiphasic systems work best.[1]

Experimental Validation (Protocol):

  • Charge flask with this compound (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh

    
    )
    
    
    
    (3 mol%).[1]
  • Add DME (0.2 M) and 2M Na

    
    CO
    
    
    
    (2.0 equiv).[1]
  • Heat to 80°C for 4-6 hours.

  • Result: Exclusive formation of 1-aryl-3-chloro-6-methylisoquinoline . The C3-Cl bond remains intact for subsequent functionalization.

Method B: Nucleophilic Aromatic Substitution ( )

Best For: Installing Amino, Alkoxy, or Thio groups at C1 .[1]

  • Protocol Overview: Reaction with amines or alkoxides.[1] Requires no metal catalyst but relies on the electrophilicity of the C1 center.

  • Regioselectivity: High C1 selectivity, though slightly more sensitive to temperature than Suzuki coupling.[1]

  • Performance Data:

ParameterPerformance (C1 Attack)Performance (C3 Attack)Notes
Selectivity Moderate to High (10:1) LowHarsh conditions may erode selectivity.[1]
Yield 60% - 85%VariableSteric bulk of nucleophile affects yield.
Temp. Reqs 60°C - 100°C>140°CC3 requires forcing conditions.

Experimental Validation (Protocol):

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add Nucleophile (e.g., Morpholine, 1.2 equiv) and Base (K

    
    CO
    
    
    
    or Et
    
    
    N).[1]
  • Heat to 80°C. Monitor by HPLC.

  • Result: Major product is 1-amino-3-chloro-6-methylisoquinoline .

Advanced Strategy: Accessing the C3 Position

To functionalize C3, one cannot simply reverse the order of addition because C1 will always react first.[1] A Sequential Strategy is required.

The "Switch" Protocol:

  • Step 1 (C1 Functionalization): Perform the C1 substitution first (e.g., Suzuki coupling to install an aryl group).[1]

  • Step 2 (C3 Activation): The remaining C3-Cl bond in the 1-substituted product is now deactivated and sterically more accessible.[1]

  • Step 3 (Forcing Conditions): Use highly active catalysts (e.g., Ni-catalysis or Buchwald-Hartwig with bulky ligands) to engage the C3-Cl bond.[1]

Note on Lithiation: Direct lithiation of 1,3-dichloroisoquinolines to attack C3 is generally unsuccessful due to competing reactions; metal-catalyzed cross-coupling is the preferred route for C3 modification.

Decision Tree for Synthesis

Use this logic flow to determine the correct starting conditions.

DecisionTree Root Target Molecule Needs: Q1 Substitution at C1 only? Root->Q1 Q2 Substitution at C3 only? Root->Q2 Q3 Substitution at Both? Root->Q3 Sol1 Use Suzuki (Aryl) or SnAr (Amine) (Standard Conditions) Q1->Sol1 Sol2 Difficult. Requires C1-Protection or Reductive Dechlorination of C1 after substitution. Q2->Sol2 Sol3 Sequential Synthesis: 1. React C1 (Kinetic Control) 2. React C3 (Forcing Conditions) Q3->Sol3

Figure 2: Strategic decision tree for regioselective synthesis.

References

  • Ford, A. et al. (2015).[1] Synthesis and Functionalization of Isoquinolines. Royal Society of Chemistry.[3]

  • Li, J.J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Detailed discussion on Suzuki coupling selectivity in chloro-heterocycles).

  • Beilstein Journals. (2011). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (Analogous reactivity pattern demonstrating C-alpha preference).

  • ChemicalBook. (2025).[1][4] this compound Properties and Suppliers.

Sources

Navigating the Synthesis of 1,3-Dichloro-6-methylisoquinoline: A Comparative Guide to Theoretical and Experimental Yields

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-Dichloro-6-methylisoquinoline, a key building block in medicinal chemistry and materials science, presents a compelling case study in the divergence of theoretical and experimental yields. This guide offers an in-depth, scientifically grounded comparison of the synthetic pathways to this valuable compound, providing detailed experimental protocols and a critical analysis of the factors influencing reaction outcomes. By understanding the nuances of the synthetic process, researchers can optimize their strategies to achieve higher, more consistent yields, thereby accelerating discovery and development pipelines.

Unveiling the Synthetic Landscape: A Tale of Two Pathways

Two primary synthetic routes emerge for the preparation of this compound. The first, a classical approach, involves the Vilsmeier-Haack cyclization of a substituted acetanilide. The second, and more strategically favorable route, proceeds through the formation and subsequent dichlorination of a 6-methylisoquinoline-1,3(2H,4H)-dione intermediate. This guide will focus on the latter, more efficient pathway, while acknowledging the alternative for comparative purposes.

The Preferred Route: From Dione to Dichloro-Compound

The synthesis via the dione intermediate is a two-step process, each with its own set of challenges and optimization parameters that directly impact the final experimental yield.

Step 1: Synthesis of 6-Methylisoquinoline-1,3(2H,4H)-dione

The journey begins with the synthesis of the crucial intermediate, 6-methylisoquinoline-1,3(2H,4H)-dione. This is typically achieved through the condensation of 4-methylhomophthalic acid with a source of ammonia, such as urea or ammonium acetate.

Step 2: Dichlorination of 6-Methylisoquinoline-1,3(2H,4H)-dione

The final and critical step is the conversion of the dione to the target this compound. This transformation is accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The Dichotomy of Yields: Theoretical Maximums vs. Practical Realities

The concept of yield is central to the efficiency and economic viability of any chemical synthesis. The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. In contrast, the experimental yield is the actual amount of product obtained after the reaction is complete and the product has been isolated and purified. The ratio of these two values, expressed as a percentage, is the percent yield , a key metric of a reaction's success.

Several factors contribute to the often-significant gap between theoretical and experimental yields:

  • Incomplete Reactions: Many chemical reactions are reversible or do not proceed to completion, leaving unreacted starting materials.

  • Side Reactions: The formation of undesired byproducts consumes reactants and reduces the amount of the desired product.

  • Purification Losses: Product is inevitably lost during isolation and purification steps such as filtration, recrystallization, and chromatography.

  • Experimental Errors: Inaccurate measurements, improper handling of reagents, and suboptimal reaction conditions can all negatively impact the yield.

A Detailed Experimental Protocol and Yield Analysis

The following protocol outlines a robust method for the synthesis of this compound, along with an analysis of expected yields based on literature precedents for similar transformations.

Part 1: Synthesis of 6-Methylisoquinoline-1,3(2H,4H)-dione

Reaction: 4-Methylhomophthalic acid + Urea → 6-Methylisoquinoline-1,3(2H,4H)-dione + CO₂ + 2H₂O

Procedure:

  • In a round-bottom flask, combine 4-methylhomophthalic acid (1 equivalent) and urea (2-3 equivalents).

  • Heat the mixture to 180-200 °C in an oil bath for 2-3 hours. The mixture will melt and then solidify as the reaction progresses.

  • Allow the reaction mixture to cool to room temperature.

  • Recrystallize the solid product from a suitable solvent, such as ethanol or acetic acid, to obtain pure 6-methylisoquinoline-1,3(2H,4H)-dione.

Yield Analysis:

ReactantMolar Mass ( g/mol )Starting Amount (g)Moles
4-Methylhomophthalic acid194.1810.00.0515
Urea60.069.280.1545
Product Molar Mass ( g/mol ) Theoretical Yield (g)
6-Methylisoquinoline-1,3(2H,4H)-dione175.189.02

Expected Experimental Yield: Based on analogous reactions, the experimental yield for this step is typically in the range of 75-85% . This translates to an expected product weight of approximately 6.77 - 7.67 g .

Part 2: Synthesis of this compound

Reaction: 6-Methylisoquinoline-1,3(2H,4H)-dione + 2 POCl₃ → this compound + 2 HPO₂Cl₂

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 6-methylisoquinoline-1,3(2H,4H)-dione (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Yield Analysis:

ReactantMolar Mass ( g/mol )Starting Amount (g)Moles
6-Methylisoquinoline-1,3(2H,4H)-dione175.187.00.0400
Phosphorus Oxychloride (POCl₃)153.3330.67 (excess)0.2000
Product Molar Mass ( g/mol ) Theoretical Yield (g)
This compound212.078.48

Expected Experimental Yield: The chlorination of heterocyclic diones with POCl₃ can be a challenging reaction, with yields often ranging from 50-70% . This would result in an expected product weight of 4.24 - 5.94 g .

Visualizing the Synthetic Pathway

To further elucidate the synthetic process, the following diagrams illustrate the key transformations.

Synthesis_Pathway cluster_step1 Step 1: Dione Formation cluster_step2 Step 2: Dichlorination 4-Methylhomophthalic_acid 4-Methylhomophthalic Acid Dione 6-Methylisoquinoline-1,3(2H,4H)-dione 4-Methylhomophthalic_acid->Dione Heat (180-200°C) Urea Urea Urea->Dione Final_Product This compound Dione->Final_Product Reflux POCl3 POCl₃ POCl3->Final_Product

Safety Operating Guide

1,3-Dichloro-6-methylisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal protocols for 1,3-Dichloro-6-methylisoquinoline (CAS: 21902-38-5).

This document is structured for Principal Investigators, Lab Managers, and EHS Officers . It prioritizes operator safety and regulatory compliance (EPA/RCRA) over simple logistical steps.

Executive Safety Summary

Before handling any waste streams, immediate hazards must be identified to select the correct Personal Protective Equipment (PPE).

  • Primary Hazards :

    • Acute Toxicity (H301/H302) : Likely toxic if swallowed. Isoquinoline derivatives can possess potent biological activity.

    • Irritant (H315, H319, H335) : Causes skin, eye, and respiratory irritation.

    • Combustion Hazard : Upon thermal decomposition, this compound releases Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and potentially Dioxins if incinerated at insufficient temperatures.

  • Mandatory PPE :

    • Respiratory : N95 minimum; P100/HEPA respirator recommended if dust generation is likely during weighing/transfer.

    • Dermal : Double nitrile gloves (0.11 mm minimum thickness). Standard lab coat.

    • Ocular : Chemical splash goggles (ANSI Z87.1).

Chemical Characterization & Waste Classification

Proper disposal begins with accurate characterization.[1] This compound is a halogenated heteroaromatic , which dictates specific incineration parameters to prevent the formation of persistent organic pollutants (POPs).

ParameterDataOperational Implication
Chemical Name This compoundLabeling requirement.
CAS Number 21902-38-5Unique identifier for waste manifests.
Physical State Solid (Crystalline)Requires solid waste stream; do not dissolve in solvent for disposal.
Waste Class Halogenated Organic Solid CRITICAL : Must be segregated from non-halogenated solvents to ensure proper incineration temperature (>1100°C).
RCRA Status Non-Listed (Likely Characteristic)Treat as Hazardous Waste due to toxicity. Do not dispose of in municipal trash.

Pre-Disposal Treatment & Segregation

Scientific Rationale : this compound is chemically stable under standard conditions. Unlike acid chlorides or hydrides, it does not require chemical quenching (hydrolysis/neutralization) prior to disposal. In fact, attempting to dissolve it in water or solvents unnecessarily increases waste volume and creates mixed-waste streams that are harder to treat.

Segregation Protocol
  • Do NOT Mix With : Strong oxidizers (e.g., Nitric acid, Peroxides) or Strong bases.

  • Designated Stream : Segregate into the Solid Hazardous Waste container specifically marked for "Toxic/Halogenated Organics."

Why Segregation Matters : Incinerators operate at different set points. Halogenated wastes require a secondary combustion chamber at ≥1100°C for at least 2 seconds to break down the C-Cl bonds and prevent the de novo synthesis of dioxins and furans in the cooling zone. Mixing this solid with general non-halogenated trash may result in it being sent to a lower-temperature municipal incinerator, posing an environmental hazard.

Disposal Workflow (Step-by-Step)

This workflow ensures a "Chain of Custody" from the bench to the waste facility.

DisposalWorkflow Start Waste Generation (this compound) CheckState Is the waste Pure Solid or Solution? Start->CheckState SolidPath Solid Waste Stream CheckState->SolidPath Solid (Preferred) LiquidPath Liquid Waste Stream CheckState->LiquidPath Dissolved PackSolid Double Bag in Clear Polyethylene SolidPath->PackSolid PackLiquid Collect in Halogenated Solvent Carboy LiquidPath->PackLiquid Labeling Apply Hazardous Waste Label (Must list: 'Halogenated', 'Toxic') PackSolid->Labeling PackLiquid->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage Pickup EHS / Vendor Pickup (High-Temp Incineration) Storage->Pickup

Figure 1: Decision matrix for the safe packaging and routing of chlorinated isoquinoline waste.

Detailed Procedure:
  • Collection :

    • Transfer the solid waste into a wide-mouth high-density polyethylene (HDPE) jar or double-bag it using heavy-duty (2-mil) clear polyethylene bags.

    • Note: If the compound is in a glass vial, place the entire vial into the solid waste container. Do not attempt to scrape it out, as this generates dust.

  • Labeling :

    • Attach a standard Hazardous Waste Tag.

    • Constituents : Write "this compound".[2]

    • Hazards : Check "Toxic" and "Irritant".[3]

    • Note : Explicitly write "Halogenated" on the tag. This signals the disposal vendor to route it to a RCRA-permitted incinerator capable of scrubbing HCl gas.

  • Storage :

    • Store in a Satellite Accumulation Area (SAA) away from heat sources.

    • Ensure the container is closed at all times unless adding waste.

Emergency Spill Response

In the event of a spill, the priority is to contain the powder to prevent inhalation.

SpillResponse Spill Spill Detected Assess Assess Volume (< 50g vs > 50g) Spill->Assess Minor Minor Spill (<50g) Lab Personnel Cleanup Assess->Minor Small Major Major Spill (>50g) Evacuate & Call EHS Assess->Major Large/High Risk PPE Don PPE: Double Gloves, Goggles, N95/Respirator Minor->PPE Contain Cover with Wet Paper Towels (Prevents Dust) PPE->Contain Clean Scoop into Waste Bag Wipe 3x with Soap/Water Contain->Clean Dispose Label as Hazardous Waste Clean->Dispose

Figure 2: Protocol for managing solid spills to minimize aerosolization.

Critical Spill Note : Do NOT dry sweep. Dry sweeping generates airborne particulates that are easily inhaled. Always use a wet method (damp paper towels) or a HEPA-filtered vacuum dedicated to hazardous materials.

Regulatory Compliance (US Context)

  • EPA RCRA : While this compound is not explicitly listed on the P-list or U-list, it must be managed as a Characteristic Hazardous Waste if it exhibits toxicity. In a research setting, the "Prudent Practice" is to assume it is hazardous.

  • DOT (Department of Transportation) : If shipping waste off-site:

    • Proper Shipping Name : Waste Toxic solids, organic, n.o.s. (this compound).

    • Hazard Class : 6.1.

    • Packing Group : III (assumed based on similar analogs).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 298625: 1,3-Dichloroisoquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025) . Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • European Commission (2010) . Directive 2010/75/EU on Industrial Emissions (Integrated Pollution Prevention and Control).[4] (Mandates 1100°C incineration for >1% halogenated waste).[4] Retrieved from [Link][1][4][5][6]

Sources

Personal protective equipment for handling 1,3-Dichloro-6-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21902-38-5 | Formula: C₁₀H₇Cl₂N | Molecular Weight: 212.07 g/mol

Part 1: Executive Safety Summary

Status: RESTRICTED HANDLING This compound is a halogenated isoquinoline derivative. While often categorized as "Harmful if Swallowed" (Category 4), structural analogs in the isoquinoline family frequently exhibit higher acute toxicity (Category 3) and potent biological activity. Treat this substance as a high-potency active pharmaceutical ingredient (HPAPI) intermediate.

STOP/GO CRITERIA:

  • STOP: If fume hood face velocity is < 0.5 m/s (100 fpm).

  • STOP: If you are relying on single-layer latex gloves (permeable to halogenated organics).

  • GO: Only when a dedicated solid-waste stream for halogenated organics is identified.

Part 2: Hazard Profile & Mechanism

The toxicity of 1,3-Dichloro-6-methylisoquinoline stems from its lipophilic nature (facilitating cell membrane crossing) and the reactivity of the chlorine substituents, particularly at the C1 and C3 positions, which can act as electrophiles in biological systems.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302/H301 Harmful/Toxic if swallowedZero-tolerance for dust ingestion. Double-gloving is mandatory to prevent hand-to-mouth transfer.
Skin Irritation H315 Causes skin irritationCompound can absorb through skin; causes dermatitis upon contact.
Eye Irritation H319 Causes serious eye irritationDust is corrosive to mucous membranes. Goggles required; safety glasses are insufficient.
STOT - SE H335 Respiratory irritationInhalation of dust triggers bronchial spasms. Handling outside a hood is prohibited.

Source Validation: GHS classifications derived from aggregated vendor safety data for CAS 21902-38-5 and structural analogs [1, 2].

Part 3: Personal Protective Equipment (PPE) Matrix

Effective protection requires a barrier strategy adapted to the physical state of the chemical.

A. Solid State Handling (Weighing/Transfer)
  • Hand Protection: Double Nitrile Protocol.

    • Inner Layer: 4 mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Nitrile (sacrificial layer).

    • Rationale: Nitrile provides excellent abrasion resistance against powders. The double layer ensures that micro-tears from spatulas do not compromise the skin barrier.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).

    • Rationale: Isoquinoline dusts are fine and can bypass the side-shields of standard safety glasses.

  • Respiratory: N95/P100 (if outside enclosure) or Fume Hood (Primary).

    • Standard: All open handling must occur inside a certified chemical fume hood.

B. Solution State Handling (Dissolved in DCM/Chloroform)
  • Hand Protection: Laminate Film (Silver Shield) or Viton®.

    • Critical Warning: Standard nitrile gloves degrade rapidly (< 5 mins) in halogenated solvents like Dichloromethane (DCM). If dissolving this compound in DCM, nitrile gloves offer zero protection against the solvent-solute complex.

  • Body Protection: Chemical-resistant lab coat (Tyvek® or similar) with high neck closure.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation
  • Engineering Check: Verify fume hood flow is operational. Clear the sash path.

  • Waste Setup: Pre-label a solid waste container "Halogenated Organic Solid" and a liquid container "Halogenated Solvent Waste."

  • Balance Stabilization: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, keeping the sash low.

Phase 2: Active Handling
  • Transfer: Use a disposable anti-static weighing boat. Avoid metal spatulas if possible to prevent scratching the boat and creating static cling; use PTFE-coated spatulas.

  • Solubilization: If preparing a stock solution, add the solvent slowly to the solid.

    • Note: The dissolution of chlorinated isoquinolines can be slightly exothermic.

  • Decontamination: Immediately wipe the balance area with a chemically compatible wipe (e.g., acetone-dampened Kimwipe) after weighing. Dispose of the wipe as hazardous solid waste.

Phase 3: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol) as it may enhance transdermal absorption of the lipophilic isoquinoline.

  • Eye Contact: Flush for 15 minutes. Seek ophthalmological evaluation immediately.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (water/surfactant) to suppress dust, then scoop into a bag.

  • Spill (Solution): Evacuate area if >100mL. Use vermiculite or activated carbon pillows.

Part 5: Workflow Visualization

The following logic flow ensures safety redundancy during the handling process.

SafetyProtocol Start START: Handling Request CheckHood Check Fume Hood (>100 fpm / 0.5 m/s) Start->CheckHood PPE_Select Select PPE Mode CheckHood->PPE_Select Flow OK Solid_PPE SOLID STATE: Double Nitrile Gloves Splash Goggles PPE_Select->Solid_PPE Powder Handling Liquid_PPE SOLUTION STATE: Silver Shield/Viton Gloves (If DCM/CHCl3 used) PPE_Select->Liquid_PPE Dissolved Handling Weighing Weighing Protocol (Inside Hood Only) Solid_PPE->Weighing Dissolve Solubilization (Add Solvent to Solid) Liquid_PPE->Dissolve Weighing->Dissolve Prepare Stock Decon Decontamination (Acetone Wipe of Surfaces) Weighing->Decon Dry Transfer Dissolve->Decon Waste Disposal: Halogenated Waste Stream Decon->Waste

Figure 1: Decision logic for PPE selection and operational workflow. Note the critical branch point for PPE based on physical state (Solid vs. Solution).

Part 6: Disposal Strategy

Improper disposal of halogenated heterocycles is a major compliance risk.

  • Categorization: This compound is a Halogenated Organic .[1] It must NEVER be mixed with non-halogenated solvents (like acetone/methanol waste) if your facility separates them, as this increases incineration costs significantly.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in an acidic solution, as chloride ions can corrode metal.

  • Labeling: Explicitly list "this compound" on the tag. Do not just write "Organic Waste."

References

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
1,3-Dichloro-6-methylisoquinoline
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Reactant of Route 2
1,3-Dichloro-6-methylisoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.